molecular formula C38H80BrN B1211806 Dimethyldioctadecylammonium bromide CAS No. 3700-67-2

Dimethyldioctadecylammonium bromide

Numéro de catalogue: B1211806
Numéro CAS: 3700-67-2
Poids moléculaire: 631.0 g/mol
Clé InChI: PSLWZOIUBRXAQW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dimethyldioctadecylammonium (DDA) is a cationic amphipathic lipid. DDA liposomes containing an Ag85B-ESAT-6 antigen induce antigen deposition at an intramuscular or subcutaneous injection site in mice, increasing immune cell exposure to the antigen. In a guinea pig model of M. tuberculosis infection, spleen bacterial load is reduced and lung and spleen lesion numbers are decreased when the mycobacterial lipid antigens Ac2SGL and PIM2 are administered in liposomes comprised of DDA and a synthetic analog of the mycobacterial cord factor trehalose 6,6-dibehenate (TDB). DDA has also been used in the study of lipid bilayer dynamics.>Dimethyldioctadecylammonium bromide is a cationic lipid that stimulates immune responses, activates macrophages, and binds to antigens.>18:0 DDAB is a cationic lipid and a quaternary ammonium salt. The hydrocarbon tails are saturated, unlike the ionizable lipids. 18:0 DDAB acts as an active nasal adjuvant.>18:0 DDAB is cationic lipid and a quaternary ammonium salt. The hydrocarbon tails are saturated unlike the ionizable lipids.>

Propriétés

IUPAC Name

dimethyl(dioctadecyl)azanium;bromide
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InChI

InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1
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InChI Key

PSLWZOIUBRXAQW-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C38H80BrN
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Related CAS

14357-21-2 (Parent)
Record name Dimethyldioctadecylammonium bromide
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DSSTOX Substance ID

DTXSID60884005
Record name Dimethyldioctadecylammonium bromide
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Molecular Weight

631.0 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Dimethyldioctadecylammonium bromide
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CAS No.

3700-67-2
Record name Dimethyldioctadecylammonium bromide
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Record name Dimethyldioctadecylammonium bromide
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Record name 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1)
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Record name Dimethyldioctadecylammonium bromide
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Record name Dimethyldioctadecylammonium bromide
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Record name DISTEARYL DIMETHYL AMMONIUM BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyldioctadecylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyldioctadecylammonium (B77308) bromide (DDAB), also known as dioctadecyldimethylammonium bromide (DODAB), is a synthetic, double-chained quaternary ammonium (B1175870) salt.[1][2] Structurally, it possesses a positively charged quaternary ammonium head group and two long, saturated C18 alkyl (octadecyl) chains, which impart lipophilic characteristics.[3][4][5] This amphipathic nature makes DDAB a versatile cationic surfactant with significant applications in research and pharmaceutical development.[4][5] It is widely utilized for its ability to form stable vesicles and liposomes, acting as a non-viral vector for drug and gene delivery.[3][6][7] Furthermore, DDAB is a well-documented immunological adjuvant, enhancing both cellular and humoral immune responses to antigens.[2][8][9] This guide provides a comprehensive overview of the core chemical properties of DDAB, detailed experimental protocols, and its mechanism of action in biological systems, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DDAB is typically a white to off-white granular powder or solid.[8][10][11] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][10][12]

Quantitative Data Summary

The fundamental chemical and physical properties of Dimethyldioctadecylammonium Bromide are summarized in the tables below for easy reference and comparison.

Identifier Value Reference
Preferred IUPAC Name N,N-Dimethyl-N-octadecyloctadecan-1-aminium bromide[1]
Synonyms Dioctadecyldimethylammonium bromide (DODAB), Distearyldimethylammonium bromide[10][11]
CAS Number 3700-67-2[10]
EC Number 223-037-6[10]
Molecular Formula C38H80BrN[11]
Molecular Weight 630.95 g/mol [10]
Linear Formula [CH3(CH2)17]2N(Br)(CH3)2

Table 1: Chemical Identifiers for this compound.

Property Value Reference
Appearance White granular powder[8][10]
Melting Point 151.0°C to 160.0°C[13][14]
Density 1.047 g/mL[10][13]
XLogP3 10.58980[10]
Chain Melting (Main) Transition (Tm) 42.7–45 °C[1]
Pre-transition Temperature 35–36 °C[1]
Post-transition Temperature 52.2 °C[1]

Table 2: Physical and Chemical Properties of this compound.

Solvent Solubility Reference
Water Slightly soluble / Insoluble (< 0.1 mg/mL)[5]
Ethanol (B145695) Soluble (100 mg/mL with heat)[3]
DMSO 2 mg/mL (with sonication)[5]
Acetonitrile Soluble[13]
Methanol Soluble[13]
Acetone Soluble
Benzene Soluble
Chloroform Slightly Soluble[2]

Table 3: Solubility Profile of this compound.

Surfactant and Vesicular Properties

As a double-chained cationic surfactant, DDAB self-assembles in aqueous solutions to form various aggregate structures, most notably vesicles and liposomes.[1][6] This behavior is fundamental to its applications in delivery systems.

Vesicle Formation

DDAB readily forms unilamellar vesicles (ULVs) in water, particularly when processed above its chain melting transition temperature (Tm) of approximately 43°C.[1] This transition corresponds to the alkyl chains shifting from a solid-like gel state to a more fluid liquid-crystalline state.[1] A critical concentration of 10 mM DDAB has been noted, below which dispersions consist of large, polydispersed ULVs.[1] Above this concentration, the dispersions are mainly composed of ULVs coexisting with lamellar fragments, forming a network structure.[1]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key characteristic of surfactants, defining the concentration at which micelle formation begins.[15] While the precise CMC for DDAB is not consistently reported across sources, it is understood to be very low due to its double-chain structure, which favors the formation of bilayers (vesicles) over spherical micelles.[16] The formation of vesicles is a cooperative process that allows for the encapsulation of hydrophilic molecules in the aqueous core and the intercalation of hydrophobic molecules within the lipid bilayer.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and application of DDAB-based systems. The following section outlines key experimental protocols.

Protocol 1: Preparation of DDAB Liposomes (Aqueous Heat Method)

This method is valued for its simplicity in forming DDAB cationic vesicles.[1][17]

Methodology:

  • Suspend DDAB powder in sterile distilled water to the desired concentration (e.g., 2.5–5 mg/mL).[17]

  • Heat the suspension to a temperature above the main phase transition temperature, typically 80°C, for 20 minutes with continuous stirring.[1][17] This process transforms the lipid from a crystalline state to a liquid-crystalline state, facilitating vesicle formation upon cooling.

  • For antigen or drug incorporation, the active molecule is mixed with the pre-formed DDAB liposomes and incubated at room temperature for 1 hour with intermittent mixing to allow for adsorption or encapsulation.[17]

  • To separate unincorporated material, the mixture can be subjected to ultracentrifugation at 100,000 x g for 1 hour.[17]

G cluster_prep Aqueous Heat Method Workflow A 1. Suspend DDAB in sterile distilled water B 2. Heat to 80°C for 20 min with continuous stirring A->B C 3. Cool to form DDAB liposomes B->C D 4. Mix with antigen/drug (1 hr at room temp) C->D E 5. Ultracentrifuge (100,000 x g) to separate unbound molecules D->E F Final Product: Antigen-loaded Liposomes E->F

Diagram 1: Workflow for DDAB liposome (B1194612) preparation via the aqueous heat method.

Protocol 2: Preparation of DDAB Liposomes (Ethanol Injection/Pressure Extrusion)

This method offers a relatively inexpensive and straightforward alternative for preparing cationic liposomes.[7]

Methodology:

  • Dissolve DDAB and any helper lipids (e.g., DOPE, PtdChol) in ethanol.

  • Rapidly inject the ethanolic lipid solution into an aqueous buffer with vigorous stirring. This causes the lipids to precipitate out of the solution and self-assemble into liposomes.

  • Subject the resulting liposome suspension to pressure extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce vesicles with a more uniform size distribution.

  • Remove the residual ethanol from the preparation, typically via dialysis or diafiltration.

Protocol 3: Purification of DDAB by Recrystallization

This protocol is a standard method for purifying crude DDAB.[2]

Methodology:

  • Crystallize the crude DDAB from acetone.

  • Further purify the resulting solid by recrystallizing from methanol.[2]

  • An alternative method involves chromatography on alumina, washing with benzene, and eluting with acetone. The eluate is then evaporated, and the solid is crystallized from acetonitrile.[2]

Applications in Drug and Vaccine Development

DDAB's unique properties make it a valuable tool in pharmaceutics, primarily as a delivery vehicle and an immunological adjuvant.

Drug and Gene Delivery

The cationic nature of DDAB liposomes allows them to efficiently complex with negatively charged nucleic acids (DNA and RNA) to form "lipoplexes".[3][7] These complexes protect the genetic material from degradation and facilitate its entry into cells via endocytosis, making DDAB a key component in non-viral gene transfection systems.[3][18] The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can further enhance transfection efficiency.[7][19]

Immunological Adjuvant

DDAB is a potent adjuvant that primarily induces cell-mediated immunity.[8][17] Its mechanism of action involves several key steps:

  • Depot Effect: DDAB-based liposomes form a depot at the injection site, slowly releasing the antigen and increasing its exposure time to the immune system.[20][21]

  • Targeting Antigen-Presenting Cells (APCs): The positive charge of the liposomes facilitates interaction with and targeting of negatively charged cell membranes, particularly those of APCs like dendritic cells.[17]

  • Enhanced Antigen Uptake and Presentation: This targeted delivery leads to a significant enhancement of antigen uptake by APCs, which subsequently process and present the antigen to T cells more efficiently, initiating a robust and specific immune response.[17]

G cluster_mech DDAB Adjuvant Mechanism A 1. Co-administration of Antigen + DDAB Liposomes B 2. Depot Formation at Injection Site A->B C 3. Targeting of Antigen- Presenting Cells (APCs) A->C B->C D 4. Enhanced Antigen Uptake and Processing by APCs C->D E 5. Antigen Presentation to T-Cells D->E F 6. Robust Cell-Mediated Immune Response E->F

Diagram 2: Logical flow of DDAB's proposed mechanism as a vaccine adjuvant.

Safety and Handling

DDAB is classified as an irritant, causing skin and serious eye irritation.[10][22] It may also cause respiratory irritation.[12][22] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[12] While DDAB is widely used in preclinical research, its potential for toxicity must be considered, as high concentrations can be cytotoxic.[7][23]

Conclusion

This compound is a cationic surfactant of significant interest to the pharmaceutical and biotechnology sectors. Its well-defined chemical and physical properties, particularly its ability to self-assemble into liposomes, make it an excellent candidate for advanced drug delivery and vaccine formulation. The capacity to form stable complexes with nucleic acids and to act as a potent immunological adjuvant underscores its versatility. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is essential for harnessing its full potential in the development of novel therapeutics and vaccines.

References

An In-depth Technical Guide to the Self-Assembly of Dioctadecyldimethylammonium Bromide (DODAB) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly behavior of dioctadecyldimethylammonium bromide (DODAB) in aqueous solutions. DODAB, a synthetic, double-chained cationic lipid, is a subject of intense research due to its ability to form various supramolecular structures, such as vesicles and bilayer fragments, which have significant applications in drug delivery, gene therapy, and as antimicrobial agents. This document details the mechanisms of self-assembly, the resultant structures, and the experimental methodologies used for their characterization, with a focus on quantitative data and practical protocols.

Core Concepts of DODAB Self-Assembly

DODAB is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic octadecyl chains.[1] This dual nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules. Unlike single-chain surfactants that typically form micelles, the double-chain structure of DODAB favors the formation of bilayer structures.[2] The critical micelle concentration (CMC) for DODAB is consequently extremely low, and it predominantly assembles into vesicles and other lamellar phases.

The self-assembly process is primarily governed by a combination of forces:

  • Hydrophobic Effect: The primary driving force, causing the hydrocarbon tails to aggregate and exclude water molecules.

  • Van der Waals Interactions: Attractive forces between the long alkyl chains that stabilize the packed structure.

  • Electrostatic Interactions: Repulsive forces between the positively charged quaternary ammonium head groups, which influence the curvature and stability of the assemblies.

  • Hydration Forces: The interaction of the hydrophilic head groups with surrounding water molecules.

The interplay of these forces, influenced by external factors such as temperature and concentration, dictates the final morphology and phase behavior of the DODAB assemblies.

Quantitative Data on DODAB Assemblies

The physical properties of DODAB assemblies are critical for their application and can be tailored by controlling the preparation conditions. The following tables summarize key quantitative data from the literature.

Table 1: Vesicle Size and Zeta Potential of DODAB Assemblies

DODAB ConcentrationPreparation MethodMediumTemperature (°C)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference(s)
1 mMSonication (Bilayer Fragments)1 mM NaCl, pH 6.3Not Specified< 100Not Specified[3]
1 mMExtrusion10 mM HEPES, pH 7.420~115 ± 5+50 ± 2[4][5]
2 mMVortexing of lipid film5 mM HEPES>70~400Not Specified[6]
0.1 mM (with 0.005 mg/mL 18 kDa-hsp)Sonication (Bilayer Fragments)1 mM NaCl, pH 6.3Not SpecifiedNot Specified+35.1 ± 1.5[3]
1 mM (with increasing ODN concentration)Extrusion10 mM HEPES, pH 7.420Increases to ~420Decreases to +38, then becomes negative (-44)[4][5]
50% DODAB in DPPCVortexing of lipid film1, 50, or 150 mM NaClNot SpecifiedDecreases with %DODABRemains constant with %DODAB[6][7]

Table 2: Thermotropic Phase Behavior of DODAB Assemblies

DODAB ConcentrationPreparation MethodPhase TransitionTransition Temperature (Tm) (°C)NotesReference(s)
Up to 120 mMNot SpecifiedSubgel (SG) -> Gel -> Liquid Crystalline (LC)Multiple transitionsBelow 1 mM, dominated by unilamellar vesicles (ULVs). 1-65 mM, ULVs and multilamellar structures (MLSs) coexist. Above 65 mM, MLSs are preferred.
1.0 mMNeat DODABGel -> Liquid-crystalline~43-[6]
2 mMHydrated lipid filmGel -> Liquid-crystalline~47Narrow, cooperative transition in HEPES buffer.[8]
10 mg/mLNot SpecifiedNot SpecifiedMultiple transitionsShows pre- and post-transition peaks that can be affected by sonication.[9]
50% DODAB in DPPCVortexing of lipid filmMain phase transitionMaximum Tm at 50% DODABNonmonotonic phase behavior with increasing DODAB percentage.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of DODAB assemblies.

Preparation of DODAB Vesicles by Thin-Film Hydration

This is a common and straightforward method for producing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles.[10][11]

Materials:

  • Dioctadecyldimethylammonium bromide (DODAB) powder

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer)

  • Water bath sonicator or extruder (optional, for size reduction)

Procedure:

  • Dissolution: Dissolve a known amount of DODAB in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, dry film of DODAB on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for several hours.[1][12]

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of DODAB (typically > 45 °C) to ensure the lipid is in a fluid state, which facilitates hydration and vesicle formation.[8]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film into the aqueous phase, leading to the spontaneous formation of MLVs.[6]

  • Sizing (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[10]

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the DODAB vesicles in suspension.[13][14]

Procedure:

  • Sample Preparation: Dilute the DODAB vesicle suspension with the same buffer used for hydration to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The sample should be free of dust and other large aggregates, which can be removed by filtration through a suitable syringe filter (e.g., 0.22 µm).

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature, solvent viscosity and refractive index, and scattering angle (commonly 90° or 173°).

  • Equilibration: Allow the sample to equilibrate to the set temperature within the instrument before starting the measurement.

  • Measurement: Perform the DLS measurement. The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations, which is then used to calculate the particle size distribution.

  • Data Analysis: Analyze the size distribution data to obtain the average hydrodynamic diameter (z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Characterization by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the DODAB vesicles and is a key indicator of their colloidal stability.[5]

Procedure:

  • Sample Preparation: Prepare the sample in the same way as for DLS, ensuring it is diluted in the appropriate buffer.

  • Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities. Input the solvent parameters (viscosity, dielectric constant) and set the desired temperature.

  • Measurement: The instrument applies an electric field across the sample, causing the charged vesicles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

  • Data Analysis: The resulting zeta potential value will be positive for cationic DODAB vesicles. Values greater than +30 mV or less than -30 mV are generally indicative of good colloidal stability due to strong electrostatic repulsion between particles.[5]

Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DODAB vesicles in their hydrated state.[15][16][17][18][19]

Procedure:

  • Grid Preparation: Apply a small volume (typically 3-5 µL) of the DODAB vesicle suspension to a TEM grid (e.g., a carbon-coated copper grid).

  • Blotting and Plunging: Blot the grid with filter paper to create a thin film of the suspension across the grid holes. Immediately plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to rapidly vitrify the sample, preserving the vesicle structure.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image under cryogenic conditions. The resulting images will show the size, shape, and lamellarity (unilamellar vs. multilamellar) of the DODAB vesicles.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic phase behavior of DODAB bilayers, providing information on the gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy change (ΔH).[8][20]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the concentrated DODAB vesicle suspension into a DSC sample pan. Seal the pan hermetically to prevent solvent evaporation during the measurement. Prepare a reference pan containing the same amount of buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, which typically involves heating and cooling cycles at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition of DODAB.

  • Measurement: Run the temperature program. The DSC will measure the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram will show endothermic peaks during heating (and exothermic peaks during cooling) corresponding to phase transitions. The peak maximum of the main transition is taken as the Tm, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Visualizations

The following diagrams illustrate key aspects of DODAB self-assembly and characterization.

SelfAssembly cluster_0 Initial State DODAB DODAB Monomers in Aqueous Solution Bilayers Formation of Bilayer Sheets DODAB->Bilayers Hydrophobic Effect Vesicles Closure into Vesicles (MLVs/ULVs) Bilayers->Vesicles Energy Minimization Fragments Formation of Bilayer Fragments Bilayers->Fragments Sonication/ High Shear

DODAB self-assembly into various structures.

ExperimentalWorkflow Prep Vesicle Preparation (Thin-Film Hydration) SizeReduce Sizing (Sonication/Extrusion) Prep->SizeReduce DLS Size & PDI (DLS) SizeReduce->DLS Zeta Surface Charge (Zeta Potential) SizeReduce->Zeta TEM Morphology (Cryo-TEM) SizeReduce->TEM DSC Phase Behavior (DSC) SizeReduce->DSC Analysis Data Analysis & Interpretation DLS->Analysis Zeta->Analysis TEM->Analysis DSC->Analysis

A typical experimental workflow for DODAB vesicle characterization.

Factors center DODAB Self-Assembly VesicleSize VesicleSize center->VesicleSize affects Lamellarity Lamellarity (ULV vs. MLV) center->Lamellarity affects Phase Lipid Phase (Gel, Fluid, etc.) center->Phase affects Stability Colloidal Stability center->Stability affects Concentration Concentration Concentration->center Temperature Temperature Temperature->center IonicStrength Ionic Strength IonicStrength->center PreparationMethod Preparation Method PreparationMethod->center

Factors influencing the self-assembly of DODAB.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyldioctadecylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB), also known as DODAB, is a synthetic, double-chained cationic surfactant with significant applications in research and pharmaceutical development.[1] Its amphipathic nature, characterized by a hydrophilic quaternary ammonium (B1175870) head group and two long hydrophobic octadecyl tails, enables it to self-assemble in aqueous solutions to form structures like micelles and vesicles.[1] This property is central to its use as a component in liposomal drug delivery systems, a gene transfection agent, and a potent immunological adjuvant in vaccine formulations.[2] A key parameter governing the self-assembly of DDAB is its critical micelle concentration (CMC), the concentration at which monomeric surfactant molecules begin to form micelles. Understanding the CMC of DDAB is crucial for optimizing its formulation and application in various advanced scientific fields.

This technical guide provides a comprehensive overview of the CMC of DDAB, including quantitative data, detailed experimental protocols for its determination, and insights into its mechanism of action as a vaccine adjuvant.

Quantitative Data: Critical Micelle Concentration of Dialkylammonium Bromide Surfactants

The critical micelle concentration of surfactants is influenced by several factors, including temperature, the presence of electrolytes, and the length of the alkyl chains. While specific CMC data for this compound (DDAB) is not extensively tabulated in readily available literature, data for a close structural analog, dodecyldimethylethylammonium bromide (C12DEABr), provides valuable insights into the expected behavior of such cationic surfactants.

SurfactantTemperature (°C)Temperature (K)CMC (mol/L)MethodReference
Dodecyldimethylethylammonium Bromide (C12DEABr)15288.150.0155Conductivity[3]
20293.150.0152Conductivity[3]
25298.150.0150Conductivity[3]
30303.150.0149Conductivity[3]
35308.150.0151Conductivity[3]
40313.150.0154Conductivity[3]

Note: The relationship between temperature and CMC for ionic surfactants often exhibits a U-shaped curve, with the CMC decreasing to a minimum value before increasing again with temperature.[4][5] The addition of electrolytes generally leads to a decrease in the CMC of ionic surfactants.[5]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of surfactants. Several methods are commonly employed, each relying on the principle that a distinct change in a physicochemical property of the surfactant solution occurs at the CMC.

Conductivity Measurement

This method is particularly suitable for ionic surfactants like DDAB. It is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as DDAB exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[6][7][8]

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in deionized water (e.g., 50 mM).

  • Serial Dilutions: Prepare a series of DDAB solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should span the expected CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each DDAB solution at a constant, controlled temperature.

    • Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis:

    • Plot the specific conductivity (κ) against the concentration of DDAB.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at which the two lines intersect.

G cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis Stock Prepare DDAB Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Conductivity of each dilution Dilutions->Measure Calibrate Calibrate Conductometer Calibrate->Measure Plot Plot Conductivity vs. Concentration Measure->Plot CMC Determine CMC from break point Plot->CMC

Workflow for CMC determination by conductivity measurement.
Surface Tension Measurement

The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the excess surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-water interface.[9]

Protocol:

  • Solution Preparation: Prepare a series of DDAB solutions of varying concentrations in deionized water.

  • Surface Tensiometer Setup:

    • Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

    • Ensure the platinum ring or plate is meticulously cleaned before each measurement, typically by rinsing with a solvent and then flaming to red heat.[10]

  • Measurement:

    • Measure the surface tension of each DDAB solution at a constant temperature.

    • Allow sufficient time for the surface tension to equilibrate before taking a reading.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).

    • The plot will show a region of decreasing surface tension followed by a plateau.

    • The CMC is the concentration at the intersection of the two linear portions of the curve.

G cluster_prep Solution Preparation & Instrument Setup cluster_measurement Measurement cluster_analysis Analysis Solutions Prepare DDAB Solutions Tensiometer Setup and Clean Tensiometer Solutions->Tensiometer Measure_ST Measure Surface Tension Tensiometer->Measure_ST Plot_ST Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_ST Determine_CMC Identify CMC at inflection point Plot_ST->Determine_CMC

Workflow for CMC determination by surface tensiometry.
Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar core) environments. When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of specific vibronic bands).[11][12]

Protocol:

  • Probe and Surfactant Solutions:

    • Prepare a stock solution of a fluorescent probe (e.g., pyrene (B120774) in a suitable solvent like acetone).

    • Prepare a series of DDAB solutions in deionized water.

  • Sample Preparation:

    • To each DDAB solution, add a small, constant amount of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid self-quenching.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each sample at a constant temperature. For pyrene, the excitation wavelength is typically around 335 nm.

  • Data Analysis:

    • From the emission spectra, determine a parameter that is sensitive to the probe's environment. For pyrene, the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is commonly used.

    • Plot the I1/I3 ratio against the logarithm of the DDAB concentration.

    • A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis DDAB_Sol Prepare DDAB Solutions Probe_Add Add Fluorescent Probe DDAB_Sol->Probe_Add Record_Spectra Record Emission Spectra Probe_Add->Record_Spectra Calc_Ratio Calculate I1/I3 Ratio Record_Spectra->Calc_Ratio Plot_Data Plot Ratio vs. log(Concentration) Calc_Ratio->Plot_Data Det_CMC Determine CMC from sigmoidal fit Plot_Data->Det_CMC

Workflow for CMC determination by fluorescence spectroscopy.

Mechanism of Action: DDAB as a Vaccine Adjuvant

DDAB is a well-established adjuvant that enhances the immune response to co-administered antigens. Its mechanism of action is multifaceted and is primarily attributed to its cationic nature and its ability to form particulate structures.

The proposed signaling pathway for DDAB's adjuvant activity involves several key steps:

  • Antigen Association and Depot Formation: The positively charged DDAB vesicles electrostatically interact with negatively charged antigens, forming a complex. This complex can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.

  • Enhanced Antigen Uptake: The particulate nature of the DDAB-antigen complex promotes uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.

  • Inflammasome Activation: There is evidence to suggest that cationic liposomes like those formed by DDAB can activate the NLRP3 inflammasome.[13][14][15] This activation is thought to be triggered by lysosomal destabilization following phagocytosis of the DDAB-antigen complex. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1.

  • Cytokine Secretion: Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms (IL-1β and IL-18). These pro-inflammatory cytokines play a crucial role in the recruitment and activation of other immune cells.

  • Adaptive Immune Response: The enhanced antigen presentation by APCs, coupled with the inflammatory microenvironment created by cytokine secretion, leads to a robust activation of T cells and B cells, resulting in a stronger and more durable antigen-specific adaptive immune response.

While the involvement of Toll-like receptors (TLRs) has been suggested for some cationic adjuvants, the direct interaction of DDAB with TLRs is less clearly defined. However, the downstream effects of DDAB-induced inflammation may indirectly lead to the activation of TLR signaling pathways.[16][17][18][19][20]

G cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_phagosome Phagosome/Lysosome cluster_cytoplasm Cytoplasm cluster_response Immune Response DDAB_Ag DDAB-Antigen Complex Phagocytosis Phagocytosis DDAB_Ag->Phagocytosis Lysosomal_Destab Lysosomal Destabilization Phagocytosis->Lysosomal_Destab Ag_Presentation Antigen Presentation (MHC) Phagocytosis->Ag_Presentation NLRP3 NLRP3 Inflammasome Activation Lysosomal_Destab->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Secretion Casp1->IL1b T_Cell_Activation T-Cell Activation IL1b->T_Cell_Activation Ag_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation Adaptive_Immunity Enhanced Adaptive Immunity T_Cell_Activation->Adaptive_Immunity B_Cell_Activation->Adaptive_Immunity

Proposed signaling pathway for DDAB as a vaccine adjuvant.

Conclusion

This compound is a versatile cationic surfactant with important applications in drug delivery and vaccinology. Its functionality is intrinsically linked to its ability to self-assemble, a process governed by its critical micelle concentration. The determination of the CMC through methods such as conductivity, surface tension, and fluorescence spectroscopy is essential for the rational design and optimization of DDAB-based formulations. Furthermore, a deeper understanding of its mechanism of action as an adjuvant, including the activation of the NLRP3 inflammasome, will continue to drive its development in next-generation vaccines and immunotherapies.

References

Unveiling the Thermal Behavior of DODAB Vesicles: A Technical Guide to Phase Transition Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of delivery vectors is paramount. Dioctadecyldimethylammonium bromide (DODAB) vesicles, a class of cationic liposomes, are widely investigated for their potential in gene and drug delivery. A critical parameter governing their stability, fluidity, and interaction with biological systems is the phase transition temperature (T_m), which marks the shift from a rigid gel state to a more fluid liquid-crystalline state. This guide provides an in-depth analysis of the factors influencing the T_m of DODAB vesicles, detailed experimental protocols for its determination, and a summary of reported values.

The gel-to-liquid crystalline phase transition of DODAB vesicles is not a fixed value but is highly sensitive to a range of factors. These include the method of vesicle preparation, the presence of other lipids or molecules within the bilayer, and the thermal history of the sample. The primary technique for elucidating these thermal events is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions.

Factors Influencing the Phase Transition Temperature of DODAB Vesicles

The main phase transition temperature (T_m) of DODAB vesicles typically falls in the range of 43-45°C. However, several factors can significantly alter this value:

  • Preparation Method: The technique used to prepare the vesicles has a profound impact on their size, lamellarity, and, consequently, their thermal behavior.

    • Non-sonicated vesicles often exhibit a single endothermic peak corresponding to the main phase transition.[1]

    • Sonication tends to broaden the transition peak and can shift the T_m upwards, suggesting the formation of vesicles with different structural characteristics.[1][2] The duration of sonication also plays a role, with increased sonication time leading to a decrease in T_m and transition enthalpy.[2][3]

    • Extrusion , a method to produce vesicles with a more uniform size distribution, generally broadens the transition peak and shifts the T_m to lower temperatures.[1]

  • Vesicle Composition: The incorporation of other lipids or molecules into the DODAB bilayer can modulate its phase transition behavior.

    • Dipalmitoylphosphatidylcholine (DPPC): When mixed with DPPC, the T_m of the composite vesicles shows a nonmonotonic behavior with increasing DODAB concentration, reaching a maximum at 50% DODAB.[4][5]

    • Lysophosphatidylcholines (LPCs): The addition of LPCs affects the T_m differently depending on their acyl chain saturation. Saturated LPC18:0 increases the transition enthalpy without altering the T_m, while unsaturated LPC18:1 decreases the T_m and the cooperativity of the transition.[6]

  • Counterion: The nature of the counterion associated with the DODAB molecule can influence the T_m. For instance, DODAC (dioctadecyldimethylammonium chloride) consistently shows a higher T_m than DODAB.[1]

  • Thermal History: The thermal history of the sample can lead to the appearance of other thermal events. For example, DODAB vesicle dispersions equilibrated at low temperatures (below 15°C) can exhibit an additional endothermic transition around 36°C upon heating, which is reversible upon cooling with a significant hysteresis.[7]

Quantitative Data on DODAB Vesicle Phase Transitions

The following table summarizes the reported phase transition temperatures (T_m) and other thermal events for DODAB vesicles under various conditions.

Vesicle CompositionPreparation MethodOther ConditionsMain Transition Temperature (T_m) (°C)Other Thermal Events (°C)Reference
Pure DODABNon-sonicated-~43-[2]
Pure DODABNon-sonicatedEquilibrated below 15°C4436 (endothermic), ~13 (exothermic on cooling)[7]
Pure DODABSonication-≥ T_m (non-sonicated)Broadened peak[1]
Pure DODABExtrusion-< T_m (non-sonicated)Broadened peak[1]
DODAB/DPPC (50%)Vortexing lipid film-Maximum T_m-[4][5]
DODAB + LPC18:0Hydrating lipid films-UnalteredIncreased transition enthalpy[6]
DODAB + LPC18:1Hydrating lipid films-DecreasedDecreased cooperativity[6]
Pure DODAB-5mM in water42.732.1 (sub-transition)[8]

Experimental Protocols

Preparation of DODAB Vesicles

A common method for preparing DODAB vesicles is the lipid film hydration technique, followed by sonication or extrusion to control vesicle size.

Materials:

  • Dioctadecyldimethylammonium bromide (DODAB) powder

  • Chloroform (B151607) or other suitable organic solvent

  • Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)[9]

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of DODAB in chloroform in a round-bottom flask.[9] Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Hydration: Add the aqueous buffer to the flask. To facilitate hydration, the buffer should be heated to a temperature above the T_m of DODAB (e.g., 60-70°C).[6][9][10]

  • Vesicle Formation: Agitate the suspension by vortexing or manual shaking until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[6][10]

  • Sizing (Optional):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication should be optimized for the desired vesicle size.[1][3]

    • Extrusion: To obtain large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension repeatedly (e.g., 11-31 times) through polycarbonate membranes with a specific pore size using an extruder.[9] The extrusion process should also be carried out at a temperature above the T_m.[9]

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for characterizing the thermotropic behavior of lipid vesicles.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., Microcal VP-DSC)[6]

Procedure:

  • Sample Preparation: Place a precise amount of the DODAB vesicle dispersion into the sample cell of the calorimeter. The reference cell is typically filled with the same buffer used for vesicle preparation.

  • Thermal Scans: Heat the sample and reference cells at a constant rate (e.g., 1°C/min or 20°C/h).[6] The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The output is a thermogram, which plots heat flow versus temperature. The phase transition is observed as an endothermic peak. The temperature at the peak maximum is taken as the T_m. Other thermodynamic parameters, such as the enthalpy of the transition (ΔH), can be calculated from the area under the peak.[6] It is common to perform multiple heating and cooling scans to check for reversibility and hysteresis.

Logical Workflow for Characterizing DODAB Vesicle Phase Transition

The following diagram illustrates the typical workflow for preparing DODAB vesicles and characterizing their phase transition temperature.

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Sizing Methods cluster_analysis Analysis start DODAB Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer (T > Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size Sizing mlv->size sonication Sonication (SUVs) size->sonication extrusion Extrusion (LUVs) size->extrusion dsc Differential Scanning Calorimetry (DSC) sonication->dsc extrusion->dsc thermogram Thermogram (Heat Flow vs. Temp) dsc->thermogram tm Determine Tm and other parameters thermogram->tm

Caption: Experimental workflow for DODAB vesicle preparation and phase transition analysis.

References

Navigating the Solubility Landscape of Dimethyldioctadecylammonium Bromide (DODAB) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – Researchers, scientists, and drug development professionals now have a comprehensive technical resource detailing the solubility of dimethyldioctadecylammonium (B77308) bromide (DODAB) in a range of organic solvents. This in-depth guide provides critical data, detailed experimental protocols, and visual workflows to support the effective use of this cationic lipid in various research and development applications, particularly in the formulation of lipid-based delivery systems.

Dimethyldioctadecylammonium bromide, a well-established cationic lipid, is a cornerstone in the development of liposomes and other nanoparticles for gene delivery and vaccine formulation.[1] Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium (B1175870) head and two long hydrophobic octadecyl chains, dictates its solubility and self-assembly properties, which are fundamental to its function as a delivery vehicle. Understanding its solubility in organic solvents is paramount for the controlled preparation of these advanced drug delivery systems.

Quantitative Solubility of this compound

The solubility of DODAB varies significantly with the polarity of the solvent. The following table summarizes the available quantitative and qualitative solubility data for DODAB in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature and the presence of impurities.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)2[1], 16[2]Not SpecifiedRequires sonication for dissolution.[1]
Ethanol (B145695)33[2], 100[3]Not Specified, With Heat[3]Heating significantly increases solubility.[3]
Phosphate-Buffered Saline (PBS, pH 7.2)5[2]Not Specified
Water< 0.1[1]Not SpecifiedInsoluble.
AcetonitrileSolubleNot SpecifiedQualitative data.
MethanolSolubleNot SpecifiedQualitative data.
AcetoneSolubleNot SpecifiedQualitative data.
Ethyl AcetateSoluble, Slightly (with heat)[4]Not SpecifiedQualitative data. Heating improves solubility.
ChloroformSlightly Soluble[4]Not SpecifiedQualitative data.
HexanesSlightly Soluble (with heat)[4]Not SpecifiedQualitative data. Heating improves solubility.

Experimental Protocol: Determination of DODAB Solubility in Organic Solvents by the Gravimetric Method

This protocol outlines a standardized gravimetric method for determining the solubility of DODAB in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.[5][6]

Materials:

  • This compound (DODAB) powder

  • Organic solvent of interest (e.g., ethanol, chloroform, acetone)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of DODAB powder to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Gravimetric Analysis:

    • Record the exact weight of the filtered saturated solution.

    • Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of DODAB, or use a vacuum desiccator, until all the solvent has evaporated.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried DODAB residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved DODAB by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved DODAB from the total mass of the filtered saturated solution.

    • Express the solubility in mg/mL by dividing the mass of the dissolved DODAB (in mg) by the volume of the solvent (in mL, calculated from its mass and density at the experimental temperature).

Visualization of Experimental Workflow: Preparation of DODAB Liposomes via Ethanol Injection

The ethanol injection method is a widely used technique for the preparation of unilamellar vesicles (liposomes).[7][8] This process leverages the solubility of DODAB in ethanol and its insolubility in aqueous solutions to induce self-assembly into a liposomal structure. The following diagram illustrates the key steps in this experimental workflow.

DODAB_Liposome_Preparation cluster_prep Phase Preparation cluster_injection Liposome (B1194612) Formation cluster_purification Purification and Characterization DODAB_Ethanol 1. Dissolve DODAB in Ethanol Injection 3. Rapidly Inject Ethanolic DODAB Solution into Aqueous Phase with Stirring DODAB_Ethanol->Injection Aqueous_Phase 2. Prepare Aqueous Phase (e.g., Buffer, Drug Solution) Aqueous_Phase->Injection Evaporation 4. Remove Ethanol (e.g., Rotary Evaporation) Injection->Evaporation Purification 5. Purify Liposomes (e.g., Dialysis, Gel Filtration) Evaporation->Purification Characterization 6. Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization

Caption: Workflow for DODAB liposome preparation by the ethanol injection method.

This technical guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and to implement standardized methodologies for the preparation and characterization of DODAB-based formulations. The provided data and protocols are intended to facilitate the development of novel and effective drug delivery systems.

References

An In-depth Technical Guide to the Interaction of DDAB with Nucleic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery, particularly for the non-viral delivery of nucleic acids. Its amphiphilic structure, comprising a positively charged quaternary ammonium (B1175870) headgroup and two long hydrophobic alkyl chains, enables it to self-assemble into liposomes and interact electrostatically with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction leads to the formation of nano-sized complexes known as lipoplexes, which can effectively traverse cell membranes and deliver their genetic cargo into the cytoplasm. This technical guide provides a comprehensive overview of the core principles governing the interaction of DDAB with nucleic acids, detailing the thermodynamics of binding, physicochemical characteristics of the resulting lipoplexes, and the cellular mechanisms of uptake and endosomal escape. The guide also includes detailed experimental protocols for the preparation, characterization, and application of DDAB-based nucleic acid delivery systems.

Core Principles of DDAB-Nucleic Acid Interaction

The primary driving force for the interaction between DDAB and nucleic acids is the electrostatic attraction between the positively charged quaternary ammonium headgroup of DDAB and the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction is spontaneous and leads to the condensation of the nucleic acid into a more compact structure, which is then encapsulated by or associated with the DDAB liposomes to form lipoplexes.

Thermodynamics of Interaction

Isothermal titration calorimetry (ITC) has been employed to study the thermodynamics of DDAB-DNA binding. These studies reveal that the binding of DDAB to plasmid DNA is an endothermic process, indicating that it is not driven by favorable enthalpic changes. Instead, the interaction is primarily entropy-driven[1]. This large positive entropy change is attributed to the release of counter-ions (both from the cationic lipid and the DNA) and water molecules upon the neutralization of charges, leading to a net increase in the overall disorder of the system.

The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can significantly alter the thermodynamics of interaction. For instance, DDAB:DOPE liposomes exhibit a negative enthalpy of binding to plasmid DNA, suggesting a more favorable enthalpic contribution to the interaction, which may be due to changes in the protonation state of DOPE upon complexation[1].

Physicochemical Characterization of DDAB-Nucleic Acid Lipoplexes

The physicochemical properties of DDAB-nucleic acid lipoplexes, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their stability, cellular uptake, and transfection efficiency. These properties are highly dependent on the formulation parameters, including the DDAB to helper lipid ratio and the charge ratio of cationic lipid to nucleic acid.

Data Presentation: Quantitative Analysis of Lipoplex Properties

The following tables summarize quantitative data on the particle size and zeta potential of DDAB-based liposomes and their corresponding nucleic acid lipoplexes from various studies.

FormulationCharge Ratio (+/-)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB/DOPE LiposomesN/A135.8 ± 2.40.22 ± 0.02+50.3 ± 1.5Adapted from a study on siRNA lipoplexes.
DDAB/DOPE siRNA Lipoplexes4:1165.3 ± 5.10.25 ± 0.03+35.8 ± 2.1Adapted from a study on siRNA lipoplexes.
DDAB/Cholesterol LiposomesN/A195 ± 65Not ReportedNot ReportedA study on stabilizing cationic liposome-plasmid DNA complexes.
DDAB/Cholesterol pDNA Lipoplexes8 nmol DDAB/µg DNANot ReportedNot ReportedNot ReportedA study on stabilizing cationic liposome-plasmid DNA complexes.
DDAB/Witepsol W35 Cationic Lipid NanoparticlesN/A68.80Not ReportedNot ReportedFrom a study on lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery.
DDAB/Witepsol W35 pFGF-2 Lipoplexes80:1 (w/w)88.530.185+27.8From a study on lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery[2].
DDAB/DOPE LiposomesN/A~150Not Reported~+60A study on the effects of serum on lipoplex structure and function[3].
DDAB/DOPE pDNA Lipoplexes (in DMEM)4:1 (w/w)~400Not Reported~+30A study on the effects of serum on lipoplex structure and function[3].
DDAB/DOPE pDNA Lipoplexes (in DMEM + Serum)4:1 (w/w)~1000Not Reported~-10A study on the effects of serum on lipoplex structure and function[3].

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preparation and characterization of DDAB-nucleic acid lipoplexes.

Protocol 1: Preparation of DDAB-based Cationic Liposomes by Thin-Film Hydration

Materials:

  • This compound (DDAB)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DDAB and the chosen helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. The final lipid concentration is typically in the range of 1-5 mM.

  • To produce small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a bath or probe sonicator.

  • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

  • Store the prepared liposomes at 4°C.

Protocol 2: Formation of DDAB-Nucleic Acid Lipoplexes

Materials:

  • Prepared DDAB-based cationic liposomes

  • Nucleic acid stock solution (e.g., plasmid DNA at 1 mg/mL in TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM) or a suitable buffer

Procedure:

  • Determine the desired charge ratio (+/-) for the lipoplexes. The charge ratio is the molar ratio of the positive charges from the cationic lipid to the negative charges from the phosphate groups of the nucleic acid.

  • In separate sterile tubes, dilute the required amount of DDAB liposomes and nucleic acid in the chosen serum-free medium or buffer.

  • Add the diluted nucleic acid solution to the diluted liposome solution dropwise while gently vortexing or pipetting up and down.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • The freshly prepared lipoplexes are now ready for characterization or transfection experiments.

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Materials:

  • DDAB-nucleic acid lipoplex suspension

  • DLS and zeta potential analyzer (e.g., Malvern Zetasizer)

  • Appropriate cuvettes for size and zeta potential measurements

Procedure:

  • Dilute a small aliquot of the lipoplex suspension in a suitable buffer (e.g., 10 mM NaCl) to a concentration appropriate for the instrument.

  • For particle size measurement, transfer the diluted sample to a DLS cuvette and place it in the instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index) and acquire the data. The results will provide the average particle size (Z-average) and the polydispersity index (PDI).

  • For zeta potential measurement, transfer the diluted sample to a zeta potential cuvette.

  • Place the cuvette in the instrument and apply an electric field. The instrument will measure the electrophoretic mobility of the particles and calculate the zeta potential.

Protocol 4: Gel Retardation Assay to Assess Nucleic Acid Binding

Materials:

  • DDAB-nucleic acid lipoplexes prepared at various charge ratios

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • 6X DNA loading dye

  • Nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel imaging system

Procedure:

  • Prepare a 1% (w/v) agarose gel in TAE or TBE buffer.

  • Mix the prepared lipoplex samples with 6X DNA loading dye.

  • Load the samples into the wells of the agarose gel. Include a lane with naked nucleic acid as a control.

  • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated a sufficient distance.

  • Stain the gel with a nucleic acid stain and visualize the DNA bands using a UV transilluminator.

  • The retardation of nucleic acid migration in the gel, indicated by the absence of a band at the position of the naked nucleic acid, confirms the formation of lipoplexes. The charge ratio at which the nucleic acid band completely disappears from the well is considered the point of complete complexation.

Mandatory Visualizations

DDAB-Nucleic Acid Interaction and Delivery Workflow

G cluster_formulation Lipoplex Formulation cluster_delivery Cellular Delivery DDAB_Lipid DDAB Cationic Lipid Liposome_Formation Liposome Formation (Thin-film hydration, Sonication, Extrusion) DDAB_Lipid->Liposome_Formation Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Liposome_Formation Cationic_Liposome Cationic Liposome Liposome_Formation->Cationic_Liposome Electrostatic_Interaction Electrostatic Interaction & Self-Assembly Cationic_Liposome->Electrostatic_Interaction Nucleic_Acid Nucleic Acid (pDNA, siRNA) Nucleic_Acid->Electrostatic_Interaction Lipoplex DDAB-Nucleic Acid Lipoplex Electrostatic_Interaction->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-mediated membrane fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Gene_Expression Gene Expression / Silencing Cytoplasm->Gene_Expression

Caption: Overall workflow of DDAB-mediated nucleic acid delivery.

Cellular Uptake and Endosomal Escape Pathway

G Lipoplex DDAB Lipoplex (Positively Charged) Adsorption Electrostatic Adsorption Lipoplex->Adsorption Cell_Surface Cell Surface (Negatively Charged Glycocalyx) Cell_Surface->Adsorption Endocytosis Endocytosis (e.g., Clathrin-mediated) Adsorption->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation Pathway) Late_Endosome->Lysosome Potential Fate Membrane_Destabilization Membrane Destabilization (Lipid Mixing & Fusion) Late_Endosome->Membrane_Destabilization Protonation & Interaction with Anionic Lipids NA_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->NA_Release

Caption: Cellular uptake and endosomal escape of DDAB lipoplexes.

Conclusion

DDAB remains a cornerstone cationic lipid for non-viral nucleic acid delivery due to its straightforward synthesis, robust complexation with genetic material, and proven transfection capabilities. The interaction is fundamentally an entropy-driven electrostatic process, resulting in the formation of lipoplexes with physicochemical properties that can be tailored by adjusting formulation parameters. The successful delivery of nucleic acids to the cytoplasm hinges on the efficient endocytosis of these lipoplexes and their subsequent escape from the endosomal pathway, a process facilitated by the interaction of the cationic lipids with the endosomal membrane. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling a more rational design and optimization of DDAB-based systems for gene therapy and other nucleic acid-based therapeutic applications. Further research into the nuanced interactions of DDAB lipoplexes with cellular components will continue to refine their efficacy and safety profiles for clinical translation.

References

An In-depth Technical Guide to the Thermotropic Phase Behavior of DODAB Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dioctadecyldimethylammonium bromide (DODAB) membranes. DODAB is a synthetic cationic lipid that self-assembles into bilayer structures in aqueous solutions, making it a valuable model system for studying biological membranes and a key component in various drug delivery applications. Understanding its phase transitions is critical for optimizing the formulation and performance of DODAB-based systems.

Core Concepts: Phases and Transitions

DODAB membranes exhibit a rich polymorphism, transitioning between several distinct phases as a function of temperature. These phases are characterized by differences in the ordering and packing of the lipid hydrocarbon chains. The primary phases observed are:

  • Coagel Phase: A highly ordered, crystalline-like state with minimal hydration between the bilayers.

  • Subgel (SG) Phase: A more hydrated and slightly less ordered state compared to the coagel phase.

  • Gel Phase (Lβ'): A phase where the hydrocarbon chains are mostly in the all-trans configuration but are tilted with respect to the bilayer normal. This phase is more hydrated than the coagel and subgel phases.

  • Liquid Crystalline (LC) Phase (Lα): A disordered, fluid phase where the hydrocarbon chains have significant conformational freedom (gauche defects). This phase is the most hydrated and resembles the fluid state of biological membranes.[1]

The transitions between these phases are thermally driven and can be characterized by specific transition temperatures and enthalpy changes. The main transition, or chain melting, from an ordered phase (gel, subgel, or coagel) to the fluid liquid crystalline phase is a key event.[1]

Quantitative Analysis of Phase Transitions

The thermotropic phase behavior of DODAB is concentration-dependent, influencing the type of structures formed, primarily unilamellar vesicles (ULVs) at low concentrations and multilamellar structures (MLSs) at higher concentrations.[2][3][4][5] These structural differences impact the transition temperatures and enthalpies.

Thermotropic Parameters of DODAB Dispersions

The following table summarizes the key transition temperatures and enthalpy changes for DODAB dispersions at different concentrations, as determined by Differential Scanning Calorimetry (DSC).

DODAB ConcentrationStructureHeating Transitions (°C)Cooling Transitions (°C)Transition Enthalpy (ΔH)
< 1 mMUnilamellar Vesicles (ULVs)Ts ≈ 36, Tm ≈ 45T's ≈ 14, T'm ≈ 40ΔH smaller for DODAB-rich dispersions due to stronger Br- affinity[6]
1 - 65 mMCo-existence of ULVs and MLSsTs ≈ 36, Tm ≈ 45, Tp ≈ 53T's ≈ 15, T'm = T'p ≈ 40-
> 65 mMMultilamellar Structures (MLSs)Tp ≈ 53T'p ≈ 40-
70 mMBilayersCoagel to Fluid: 327 K (54°C)Fluid to Gel: 311 K (38°C), Gel to Coagel: 284–292 K (11-19°C)-
  • Ts : Subgel to gel transition temperature.

  • Tm : Main transition (gel to liquid crystalline) temperature for ULVs.

  • Tp : Main transition (gel to liquid crystalline) temperature for MLSs.

  • T' : Denotes a transition observed upon cooling.

Note: Transition temperatures and enthalpies can be influenced by the experimental conditions, such as scan rate and sample history.[7]

Experimental Protocols

The characterization of DODAB membrane phase behavior relies on several key biophysical techniques.

Preparation of DODAB Dispersions

A common method for preparing DODAB dispersions is the heating method.[2][3]

Protocol:

  • Weigh the desired amount of DODAB powder.

  • Add the appropriate volume of water or buffer to achieve the target concentration.

  • Heat the mixture to a temperature above the main transition temperature (typically 55–65°C).[2][3]

  • Gently stir the mixture until a homogeneous dispersion is obtained.

  • Cool the dispersion to room temperature and allow it to equilibrate for a specific time before analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the transition temperatures and enthalpies of DODAB membranes.

Protocol:

  • Accurately weigh a small amount of the DODAB dispersion into a DSC pan.

  • Seal the pan hermetically. An empty pan is used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at the starting temperature (e.g., 1°C).

  • Heat the sample at a constant scan rate (e.g., 1°C/min) to a final temperature (e.g., 70°C).

  • Record the heat flow as a function of temperature to obtain the heating thermogram.

  • Cool the sample at the same scan rate back to the starting temperature to obtain the cooling thermogram.

  • Analyze the thermograms to determine the peak transition temperatures (Ts, Tm, Tp) and integrate the peak areas to calculate the transition enthalpies (ΔH).

X-Ray Scattering (SAXS and WAXS)

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide structural information about the lamellar organization and hydrocarbon chain packing.

Protocol:

  • Load the DODAB dispersion into a temperature-controlled sample holder with X-ray transparent windows.

  • Equilibrate the sample at the desired temperature.

  • Expose the sample to a collimated X-ray beam.

  • Record the scattered X-ray intensity as a function of the scattering angle.

  • SAXS data provides information on the lamellar repeat distance (d-spacing) from the position of Bragg peaks.

  • WAXS data gives information about the packing of the hydrocarbon chains (e.g., sharp peaks for ordered phases, broad peak for the fluid phase).

  • Repeat measurements at different temperatures to monitor structural changes during phase transitions.

Visualizing DODAB Phase Behavior and Experimental Workflow

The following diagrams illustrate the key processes and relationships in the study of DODAB thermotropic phase behavior.

DODAB_Phase_Transitions cluster_heating Heating cluster_cooling Cooling Coagel Coagel Phase Subgel Subgel Phase (SG) Coagel->Subgel Hydration Gel Gel Phase (Lβ') Subgel->Gel Ts ≈ 36°C LC Liquid Crystalline (Lα) Gel->LC Tm ≈ 45°C (ULV) Tp ≈ 53°C (MLS) LC_cool Liquid Crystalline (Lα) Gel_cool Gel Phase LC_cool->Gel_cool T'm = T'p ≈ 40°C Subgel_cool Subgel Phase Gel_cool->Subgel_cool T's ≈ 15°C

Caption: Thermotropic phase transitions of DODAB membranes upon heating and cooling.

DSC_Workflow start Start prep Prepare DODAB Dispersion start->prep load Load Sample and Reference into DSC Pans prep->load seal Hermetically Seal Pans load->seal instrument Place Pans in DSC Instrument seal->instrument equilibrate Equilibrate at Start Temperature instrument->equilibrate heating Heat at Constant Scan Rate equilibrate->heating record_heat Record Heating Thermogram heating->record_heat cooling Cool at Constant Scan Rate record_heat->cooling record_cool Record Cooling Thermogram cooling->record_cool analyze Analyze Thermograms for Transition Temperatures (T) and Enthalpy (ΔH) record_cool->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Influence of Additives

The phase behavior of DODAB membranes can be modulated by the inclusion of other molecules, such as cholesterol.

  • Cholesterol: The solubility of cholesterol in DODAB bilayers is relatively low.[8] At concentrations as low as 15 mol%, the coexistence of DODAB-rich and cholesterol-rich domains can be detected.[8] At lower concentrations, cholesterol's effect is similar to that in phospholipid membranes, while at concentrations at or above 45 mol%, distinct domains are no longer detected by certain techniques.[8] The presence of cholesterol can influence membrane fluidity and packing.

Conclusion

The thermotropic phase behavior of DODAB membranes is a complex phenomenon influenced by temperature, concentration, and the presence of additives. A thorough understanding of these properties, gained through techniques like DSC and X-ray scattering, is essential for the rational design and application of DODAB-based systems in research and drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists working with this versatile cationic lipid.

References

Spontaneous vesicle formation of Dimethyldioctadecylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spontaneous Vesicle Formation of Dimethyldioctadecylammonium Bromide (DDAB)

This compound (DDAB), a synthetic double-chain cationic surfactant, has garnered significant attention within the scientific community for its capacity to spontaneously self-assemble into vesicles in aqueous solutions. This property, coupled with the unique characteristics of the resulting vesicles, makes DDAB a valuable component in various applications, particularly in drug and gene delivery systems. This technical guide provides a comprehensive overview of the core principles governing the spontaneous formation of DDAB vesicles, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their work.

The Mechanism of Spontaneous Vesicle Formation

The spontaneous formation of vesicles is an entropically driven process governed by the amphiphilic nature of the DDAB molecule. Each molecule consists of a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic octadecyl (C18) hydrocarbon tails. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water molecules.

The specific geometry of the DDAB molecule is critical to this process. The double-chain structure gives the molecule a truncated cone or cylindrical shape, which can be described by the critical packing parameter (p):

p = v / (a₀ * l_c)

where:

  • v is the volume of the hydrophobic tails.

  • a₀ is the optimal headgroup area at the aggregate-water interface.

  • l_c is the critical length of the hydrophobic tails.

For DDAB, the packing parameter is typically between 1/2 and 1, which energetically favors the formation of bilayer structures over spherical micelles (p < 1/3) or planar bilayers (p ≈ 1). These flexible bilayers then close upon themselves to form thermodynamically stable, closed, unilamellar or multilamellar vesicles, sequestering an aqueous core.

PhaseDiagram cluster_temp Temperature Effects Concentration Increasing DDAB Concentration → Monomers Monomers Vesicles Vesicles (Ves) Monomers->Vesicles > CVC1 (~0.05 mM) VesLam Vesicles + Lamellae (Ves + Lam) Vesicles->VesLam > CVC2 (~0.7 mM) Lamellae Lamellar Phase (Lam) VesLam->Lamellae > CVC3 (~21 mM) Gel Gel Phase (Lβ) (Below Tm) Liquid Liquid Crystalline (Lα) (Above Tm) Gel->Liquid Tm ≈ 16°C Workflow cluster_Prep Vesicle Preparation cluster_Char Physicochemical Characterization Hydration 1. Hydration of DDAB Film/Powder MLV 2. Formation of MLVs Hydration->MLV Sizing 3. Sizing (Optional) (Sonication or Extrusion) MLV->Sizing DLS Size & PDI (DLS) Sizing->DLS Zeta Surface Charge (Zeta Potential) Sizing->Zeta CryoTEM Morphology (Cryo-TEM) Sizing->CryoTEM DSC Phase Transition (DSC) Sizing->DSC

Methodological & Application

Application Notes: Formulation and Characterization of Cationic Liposomes with DODAB and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cationic liposomes are vesicles composed of lipid bilayers that possess a net positive surface charge. They are extensively utilized as non-viral vectors for the delivery of anionic therapeutic molecules, such as nucleic acids (DNA, siRNA), into cells.[1][2] The cationic lipid dioctadecyldimethylammonium bromide (DODAB), and its close analog dimethyldioctadecylammonium (B77308) bromide (DDAB), are synthetic amphiphiles widely used in these formulations due to their ability to form stable bilayers and efficiently complex with genetic material.[3][4]

The efficacy, stability, and cytotoxicity of these liposomal systems are significantly influenced by the incorporation of "helper lipids."[5] These are typically neutral or zwitterionic lipids that modulate the physicochemical properties of the bilayer. Common helper lipids include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), various phosphatidylcholines (PC), and cholesterol.[6][7] DOPE, with its conical shape, is known to promote endosomal escape by destabilizing the endosomal membrane, a critical step for cytoplasmic delivery.[8][9] Cholesterol is often added to increase bilayer stability and rigidity.[10][11] The choice of helper lipid and the molar ratio of cationic lipid to helper lipid are critical parameters that must be optimized to achieve desired characteristics such as particle size, surface charge (Zeta Potential), and transfection efficiency, while minimizing toxicity.[10][12]

These application notes provide a comprehensive guide to the formulation of DODAB-based cationic liposomes, detailing established protocols and summarizing key physicochemical data to aid researchers in developing effective delivery systems.

Data Presentation: Physicochemical Properties of DODAB/DDAB Liposomes

The selection of a helper lipid and its molar ratio to DODAB/DDAB critically influences the final characteristics of the liposomal formulation. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Physicochemical Characteristics of DODAB/DDAB Liposomes with Various Helper Lipids | Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Mean Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Key Findings & Applications | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | DODAB | Monoolein (MO) | 1:2 | 545 ± 17 | +48.2 ± 2.1 | 0.46 ± 0.06 | Efficient for encapsulating phytocompounds like carvacrol (B1668589) and thymol.[4] | | DDAB | DOPE | 1:1 (50:50) | 90 - 110 | Not Specified | Not Specified | Standard formulation for nucleic acid delivery.[13] | | DDAB | DOPC | Not Specified | Not Specified | Not Specified | Moderate gene knockdown activity.[6] | | DOTAP¹ | Cholesterol | 7:3 | 60 - 70 | Not Specified | Not Specified | Stable for at least 16 weeks with high doxorubicin (B1662922) encapsulation efficiency (~81%).[14] | | DODAB | DPPC | 1:1 (50:50) | Not Specified | Maximum | Maximum | At 50% DODAB, mean phase transition temperature and colloid stability were maximal.[15] | | DDAB | PtdChol or DOPE | 1:1 to 4:1 | Not Specified | Not Specified | Not Specified | Transfection efficiency and cytotoxicity increased as the ratio of DDAB increased.[12] | | DC-Chol¹ | DOPE | Not Specified | Not Specified | Not Specified | Not Specified | High transfection activity; DOPE is critical for destabilizing the endosome membrane.[8] |

¹Data for DOTAP and DC-Chol are included for comparative purposes as they are commonly used cationic lipids often formulated with the same helper lipids as DODAB/DDAB.

Experimental Protocols & Workflows

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration and Extrusion

This is the most common and straightforward method for preparing liposomes in a laboratory setting.[16][17] It involves the formation of a thin lipid film, followed by hydration to form multilamellar vesicles (MLVs) and subsequent size reduction by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[9][16]

Workflow for Liposome (B1194612) Formulation

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation A 1. Lipid Dissolution DODAB and Helper Lipid(s) dissolved in Chloroform B 2. Film Formation Organic solvent removed via rotary evaporation under vacuum A->B 15 min > T_c C 3. Final Drying Thin lipid film dried under high vacuum (e.g., overnight) B->C Forms uniform film D 4. Hydration Lipid film hydrated with aqueous buffer (e.g., PBS, HEPES) C->D E 5. Sizing (Extrusion) MLV suspension passed through polycarbonate membranes D->E Agitation > T_c Forms MLVs F 6. Final Product Homogeneous Unilamellar Vesicles (LUVs) E->F e.g., 10-21 passes through 100nm filter

Caption: Workflow of the thin-film hydration and extrusion method.

Materials:

  • Dioctadecyldimethylammonium bromide (DODAB)

  • Helper lipid(s) (e.g., DOPE, Cholesterol)

  • Organic Solvent (e.g., Chloroform, Chloroform:Methanol mixture)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Dissolution: Weigh the desired amounts of DODAB and helper lipid(s) to achieve the target molar ratio. Dissolve the lipids completely in an appropriate volume of organic solvent (e.g., 5 mL of chloroform) in a round-bottom flask.[14]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the main phase transition temperature (Tm) of the lipid mixture (for DODAB, Tm is ~43°C).[9][18] Rotate the flask and gradually reduce the pressure to evaporate the solvent, which results in the formation of a thin, uniform lipid film on the inner wall of the flask.[17]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for several hours or overnight.

  • Hydration: Add the desired volume of aqueous hydration buffer, pre-warmed to a temperature above the Tm, to the flask containing the dry lipid film.[9]

  • Vesicle Formation: Agitate the flask by vortexing or hand-shaking for 30-60 minutes. The lipid film will gradually peel off the flask wall and disperse in the buffer to form a milky suspension of multilamellar vesicles (MLVs).[9]

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[19]

    • Equilibrate the extruder to a temperature above the Tm.

    • Load the MLV suspension into one of the syringes.

    • Force the suspension through the membrane by pushing the plunger. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times) to ensure a uniform size distribution.[9] The resulting suspension of LUVs should appear more translucent.

  • Storage: Store the final liposome suspension at 4°C. Do not freeze, as this can disrupt the vesicle structure.

Protocol 2: Characterization of Cationic Liposomes

After formulation, it is crucial to characterize the liposomes to ensure they meet the desired specifications for size, charge, and stability.

1. Measurement of Particle Size and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.

    • Transfer the sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • The instrument software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.[20]

2. Measurement of Zeta Potential

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 1 mM NaCl or buffer of low ionic strength) to reduce the effects of viscosity.

    • Load the sample into a specialized folded capillary cell.[20]

    • Place the cell in the instrument.

    • An electric field is applied, and the velocity of the particles is measured.

    • The instrument calculates the zeta potential based on the electrophoretic mobility. A zeta potential value greater than +30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[20]

Application: Lipoplex Formation for Gene Delivery

The primary application of DODAB-based cationic liposomes is to deliver anionic nucleic acids into cells. This is achieved through the spontaneous formation of liposome-nucleic acid complexes, termed "lipoplexes."

Mechanism of Lipoplex Formation and Cellular Interaction

G Lipo Cationic Liposome + Positively charged surface Lipoplex Lipoplex + Net positive charge Lipo->Lipoplex Electrostatic Interaction NA Nucleic Acid (DNA/siRNA) - Negatively charged backbone NA->Lipoplex Electrostatic Interaction Cell Cell Membrane - Negatively charged surface Lipoplex->Cell Adsorption Endosome Endocytosis Vesicle formation Cell->Endosome Release {Endosomal Escape|Release of Nucleic Acid into Cytoplasm} Endosome->Release Helper lipids (e.g., DOPE) promote membrane fusion

Caption: Logical flow of lipoplex formation and cellular uptake.

The positively charged surface of the DODAB liposomes interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA or siRNA.[2] This interaction leads to the condensation of the nucleic acid and the formation of a compact, positively charged lipoplex. This net positive charge is crucial for the subsequent interaction with the negatively charged proteoglycans on the cell surface, which triggers uptake via endocytosis.[5] Once inside the endosome, helper lipids like DOPE facilitate the destabilization of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm and reach its target.[8]

References

Application Notes and Protocols for DNA Condensation with Dimethyldioctadecylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a synthetic cationic lipid widely utilized in the fields of gene delivery and vaccine development. Its structure, featuring a positively charged ammonium (B1175870) head group and two long hydrophobic tails, enables the formation of liposomes and other lipid-based nanoparticles. These cationic nanoparticles can efficiently complex with negatively charged nucleic acids, such as plasmid DNA (pDNA) and RNA, through electrostatic interactions. This process, known as DNA condensation, results in the formation of compact, positively charged lipoplexes that can be readily taken up by cells, facilitating the delivery of genetic material for various therapeutic and research applications.[1]

These application notes provide a comprehensive overview of the principles and methodologies for the preparation, characterization, and application of DDAB-DNA complexes. The protocols detailed below are intended to serve as a guide for researchers in the successful formulation and evaluation of these non-viral gene delivery vectors.

Data Presentation

Table 1: Physicochemical Properties of DDAB-DNA Lipoplexes
Formulation (DDAB:Neutral Lipid Ratio)Charge Ratio (+/-)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
DDAB:PtdChol (1:1)VariedNot specifiedIncreased with ratio[2]
DDAB:PtdChol (2:1)VariedNot specifiedIncreased with ratio[2]
DDAB:PtdChol (4:1)VariedNot specifiedIncreased with ratio[2]
DDAB:DOPE (1:1)VariedNot specifiedIncreased with ratio[2]
DDAB:DOPE (2:1)VariedNot specifiedIncreased with ratio[2]
DDAB:DOPE (4:1)VariedNot specifiedIncreased with ratio[2]
DODAB:MO (4:1)VariedDependent on prepDependent on prep[3]
DODAB:MO (2:1)VariedDependent on prepDependent on prep[3]
DODAB:MO (1:1)VariedDependent on prepDependent on prep[3]

Note: PtdChol = Phosphatidylcholine, DOPE = Dioleoylphosphatidylethanolamine, MO = 1-monooleoyl-rac-glycerol. "Dependent on prep" indicates that the properties vary significantly with the preparation method (one-step vs. multi-step addition).[3]

Table 2: Transfection Efficiency and Cytotoxicity of DDAB-based Lipoplexes
Cell LineDDAB:Neutral Lipid RatioTransfection EfficiencyCytotoxicityReference
CSU-SA1 Cancer Cells1:1 (DDAB:PtdChol or DOPE)LowerLower[2]
CSU-SA1 Cancer Cells2:1 (DDAB:PtdChol or DOPE)HigherModerate[2]
CSU-SA1 Cancer Cells4:1 (DDAB:PtdChol or DOPE)HighestHighest[2]
HEK 293Lipotap/pEGFP + DDAB-AuNPs>2-fold increase in GFP+ cellsDecreased[4]
HEK 293DOTAP/pEGFP + DDAB-AuNPs>2-fold increase in GFP+ cellsDecreased[4]
HEK 293Lipotap/pGL3 + DDAB-AuNPs48-fold increase in luciferaseDecreased[4]
HEK 293DOTAP/pGL3 + DDAB-AuNPs48-fold increase in luciferaseDecreased[4]

Experimental Protocols

Protocol 1: Preparation of DDAB-Containing Cationic Liposomes

This protocol describes a simple and cost-effective ethanol (B145695) injection/pressure extrusion method for preparing cationic liposomes.[2]

Materials:

  • This compound (DDAB)

  • Neutral lipid (e.g., Dioleoylphosphatidylethanolamine (DOPE) or Phosphatidylcholine (PtdChol))

  • Ethanol, absolute

  • Deionized, RNase-free water

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder

  • Standard laboratory glassware

Procedure:

  • Dissolve DDAB and the neutral lipid (e.g., DOPE) in absolute ethanol in a round-bottom flask at the desired molar ratio (e.g., 2:1).

  • Create a thin lipid film by removing the ethanol using a rotary evaporator.

  • Hydrate the lipid film with deionized, RNase-free water by gentle rotation.

  • Sonicate the resulting lipid suspension in a bath sonicator to form multilamellar vesicles.

  • Extrude the liposome (B1194612) suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times to produce unilamellar vesicles of a defined size.

  • Store the prepared liposomes at 4°C in the dark. Do not freeze, as ice crystal formation can rupture the liposomes.

Protocol 2: Formation of DDAB-DNA Lipoplexes

This protocol outlines the procedure for complexing cationic DDAB liposomes with plasmid DNA.

Materials:

  • Prepared DDAB-containing cationic liposomes (from Protocol 1)

  • Plasmid DNA (pDNA) of interest, purified and dissolved in a suitable buffer (e.g., TE buffer or RNase-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilute the desired amount of pDNA in serum-free medium in a sterile microcentrifuge tube.

  • In a separate sterile tube, dilute the required volume of the DDAB liposome suspension in serum-free medium. The amount of liposomes to use will depend on the desired charge ratio (N/P ratio, the ratio of positive charges from the cationic lipid to the negative charges from the DNA phosphate (B84403) backbone).

  • Add the diluted DDAB liposome suspension to the diluted pDNA solution. Note: The method of addition (one-step vs. multi-step) can influence the physicochemical properties and transfection efficiency of the resulting lipoplexes.[3][5]

  • Mix gently by pipetting or brief vortexing.

  • Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

  • The freshly prepared lipoplexes are now ready for characterization or for use in cell transfection experiments.

Protocol 3: Quantification of DNA Condensation using Ethidium Bromide (EtBr) Displacement Assay

This assay is a common method to determine the extent of DNA condensation by measuring the displacement of intercalated EtBr from DNA, which results in a decrease in fluorescence.[6][7]

Materials:

  • Plasmid DNA (pDNA)

  • Ethidium Bromide (EtBr) stock solution

  • DDAB-containing liposomes or DDAB solution

  • Assay buffer (e.g., 10 mM Tris, pH 7.4)

Equipment:

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or black 96-well plates

Procedure:

  • Prepare a DNA-EtBr complex solution by incubating pDNA (e.g., 20 µg/mL) with EtBr (e.g., 0.8 µg/mL) in the assay buffer for at least 30 minutes at room temperature, protected from light.[6]

  • Measure the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~590 nm). This represents 100% fluorescence (I₀).[6]

  • Titrate the DNA-EtBr solution with increasing concentrations of the DDAB liposome suspension.

  • After each addition of the DDAB liposomes, incubate for a short period (e.g., 2-5 minutes) to allow for equilibration.

  • Measure the fluorescence intensity (I) at each DDAB concentration.

  • Calculate the percentage of EtBr displaced (or fluorescence quenching) at each point using the formula: % Quenching = (1 - (I / I₀)) * 100

  • Plot the percentage of fluorescence quenching against the DDAB concentration or the N/P ratio to determine the efficiency of DNA condensation.

Protocol 4: Physicochemical Characterization of DDAB-DNA Lipoplexes

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the lipoplexes in solution.[3][8]

Procedure:

  • Prepare DDAB-DNA lipoplexes as described in Protocol 2.

  • Dilute the lipoplex suspension to an appropriate concentration with a suitable buffer (e.g., filtered deionized water or PBS).

  • Transfer the diluted sample to a DLS cuvette.

  • Perform the DLS measurement according to the instrument manufacturer's instructions.

  • Record the z-average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a monodisperse population.

B. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is crucial for their stability and interaction with cell membranes.[3][9][10]

Procedure:

  • Prepare DDAB-DNA lipoplexes as described in Protocol 2.

  • Dilute the lipoplex suspension with a low ionic strength buffer (e.g., filtered deionized water).

  • Load the sample into the appropriate cell for the zeta potential instrument.

  • Perform the measurement according to the instrument manufacturer's instructions.

  • Record the zeta potential in millivolts (mV). Positively charged complexes are generally required for efficient interaction with the negatively charged cell surface.

Visualizations

G Workflow for DDAB-DNA Lipoplex Preparation and Characterization cluster_prep Preparation cluster_char Characterization cluster_app Application A Dissolve DDAB & Neutral Lipid in Ethanol B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Water B->C D Form Liposomes (Sonication & Extrusion) C->D F Dilute DDAB Liposomes in Serum-Free Medium D->F E Dilute DNA in Serum-Free Medium G Mix Diluted DNA and Liposomes E->G F->G H Incubate to Form Lipoplexes G->H I Dynamic Light Scattering (DLS) (Size, PDI) H->I J Zeta Potential Measurement (Surface Charge) H->J K Ethidium Bromide Displacement (Condensation Efficiency) H->K L Cell Transfection H->L

Caption: Workflow for the preparation and characterization of DDAB-DNA lipoplexes.

G Principle of Ethidium Bromide (EtBr) Displacement Assay cluster_0 Initial State cluster_1 Addition of Condensing Agent cluster_2 Final State A DNA + EtBr B EtBr Intercalated in DNA (High Fluorescence) A->B C Add DDAB Liposomes B->C Titration E Displaced EtBr (Low Fluorescence) B->E Displacement D Condensed DNA-DDAB Complex C->D Condensation

Caption: Principle of the Ethidium Bromide (EtBr) Displacement Assay for DNA condensation.

References

Surface Functionalization of Nanoparticles with Didodecyldimethylammonium Bromide (DDAB): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery and diagnostic systems. Didodecyldimethylammonium bromide (DDAB), a cationic surfactant, is widely utilized to modify nanoparticle surfaces, imparting a positive charge that can enhance cellular uptake and facilitate the delivery of therapeutic payloads such as drugs and genes. This document provides detailed application notes and experimental protocols for the surface functionalization of gold (Au) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles with DDAB.

Mechanism of DDAB Functionalization

DDAB is a quaternary ammonium (B1175870) compound with a hydrophilic head group and two hydrophobic alkyl chains. This amphipathic nature allows it to readily interact with and self-assemble on nanoparticle surfaces.

  • On Metallic Nanoparticles (e.g., Gold): DDAB can form a bilayer structure on the surface of gold nanoparticles. The inner layer interacts with the nanoparticle surface, while the outer layer presents the positively charged quaternary ammonium groups to the aqueous environment. This bilayer formation is driven by van der Waals forces between the hydrophobic tails of the DDAB molecules.[1][2]

  • On Polymeric Nanoparticles (e.g., PLGA): During the fabrication of PLGA nanoparticles using methods like emulsification-diffusion, DDAB acts as a stabilizer. The hydrophobic tails of DDAB are believed to intercalate into the PLGA matrix, while the hydrophilic cationic heads orient towards the aqueous phase, creating a positively charged surface.[3]

This positive surface charge is crucial for the electrostatic interaction with negatively charged cell membranes, which is a key factor in promoting cellular internalization.[4]

Applications of DDAB-Functionalized Nanoparticles

The unique properties of DDAB-functionalized nanoparticles make them suitable for a variety of biomedical applications:

  • Drug Delivery: The positive charge enhances the interaction with and uptake by cancer cells, which often have a more negative surface potential compared to healthy cells. This can lead to targeted drug delivery and improved therapeutic efficacy.

  • Gene Delivery: The cationic surface can effectively complex with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and facilitating their entry into cells for gene therapy applications.

  • Vaccine Adjuvants: DDAB-coated PLGA nanoparticles have been shown to act as effective vaccine adjuvants, enhancing the immune response to antigens.

  • Bio-imaging and Diagnostics: When combined with imaging agents, these nanoparticles can be used for targeted imaging of cells and tissues.

Experimental Protocols

Protocol 1: Synthesis of DDAB-Functionalized Gold Nanoparticles (AuNPs) by In Situ Reduction

This protocol describes the synthesis of stable, hydrophilic DDAB-protected gold nanoparticles.[1][2][5]

Materials:

Procedure:

  • Prepare a 10 mM aqueous solution of DDAB.

  • In a clean glass flask, add 10 mL of the 10 mM DDAB solution.

  • To this solution, add 100 µL of 1% HAuCl₄ solution while stirring vigorously.

  • Continue stirring for 15 minutes.

  • Rapidly inject 600 µL of ice-cold, freshly prepared 0.1 M NaBH₄ solution into the mixture under vigorous stirring.

  • The solution color will change from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Continue stirring for at least 2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.

  • The resulting DDAB-functionalized AuNPs can be purified by centrifugation and resuspension in deionized water.

Protocol 2: Surface Functionalization of PLGA Nanoparticles with DDAB using the Emulsification-Diffusion Method

This protocol details the preparation of DDAB-stabilized PLGA nanoparticles.[3][6]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ethyl acetate (B1210297)

  • Didodecyldimethylammonium bromide (DDAB)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA in 5 mL of ethyl acetate. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.

  • Aqueous Phase Preparation: Prepare a 1 mg/mL aqueous solution of DDAB.

  • Emulsification: Add the organic phase to 10 mL of the aqueous DDAB solution. Emulsify the mixture using a high-speed homogenizer or a sonicator for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion: Add 40 mL of deionized water to the emulsion under moderate stirring. This will cause the ethyl acetate to diffuse into the water, leading to the precipitation of PLGA as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to ensure the complete evaporation of the organic solvent.

  • Purification: Collect the DDAB-functionalized PLGA nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step three times to remove excess DDAB and other reagents.

  • Resuspend the final nanoparticle pellet in the desired buffer or medium for characterization and application.

Characterization of DDAB-Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the functionalized nanoparticles.

Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size) and the surface charge (zeta potential) of the nanoparticles. The positive zeta potential confirms the successful coating of DDAB.

Table 1: Representative Data for Particle Size and Zeta Potential of DDAB-Functionalized Nanoparticles

Nanoparticle TypeFunctionalizationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
GoldUnfunctionalized (Citrate)15 ± 2< 0.2-35 ± 5[7]
GoldDDAB-Functionalized25 ± 5< 0.3+45 ± 8[1][2][5]
PLGAUnfunctionalized (PVA)200 ± 20< 0.2-15 ± 4[8]
PLGADDAB-Functionalized150 ± 30< 0.25+30 ± 7[3]

Note: The values presented are typical and can vary depending on the specific synthesis parameters.

Confirmation of DDAB Coating by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of DDAB on the nanoparticle surface.

Protocol for FTIR Analysis:

  • Lyophilize the purified DDAB-functionalized nanoparticles to obtain a dry powder.

  • Prepare a KBr pellet by mixing a small amount of the nanoparticle powder with potassium bromide (KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR spectrometer for direct analysis of the powder.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Compare the spectrum of the functionalized nanoparticles with that of pure DDAB and unfunctionalized nanoparticles.

Expected Results:

The FTIR spectrum of DDAB-functionalized nanoparticles should exhibit characteristic peaks of DDAB, which may be absent or different in the unfunctionalized nanoparticles. Key vibrational bands for DDAB include:

  • C-H stretching vibrations of the alkyl chains (around 2850 cm⁻¹ and 2920 cm⁻¹).[9]

  • C-N stretching vibrations of the quaternary ammonium group (around 1470 cm⁻¹).[9]

Determination of Drug Loading Efficiency

For drug delivery applications, it is crucial to quantify the amount of drug encapsulated within the nanoparticles. UV-Vis spectroscopy is a common method for this purpose.

Protocol for Determining Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):

  • Prepare a calibration curve of the free drug in a suitable solvent by measuring the absorbance at its maximum wavelength (λ_max) using a UV-Vis spectrophotometer.

  • After nanoparticle synthesis and purification, dissolve a known amount of the lyophilized drug-loaded nanoparticles in a suitable organic solvent that dissolves both the polymer/nanoparticle and the drug.

  • Measure the absorbance of this solution at the λ_max of the drug.

  • Calculate the amount of encapsulated drug using the calibration curve.

  • Alternatively, for an indirect method, measure the amount of free drug in the supernatant after centrifugation of the nanoparticle suspension.

  • Calculate DLE and EE using the following formulas:

    • Drug Loading Efficiency (DLE) (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE) (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

Experimental Workflow for DDAB Functionalization of PLGA Nanoparticles

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection organic_phase Organic Phase: PLGA + Drug in Ethyl Acetate emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase: DDAB in Deionized Water aqueous_phase->emulsification diffusion Solvent Diffusion (Addition of Water) emulsification->diffusion evaporation Solvent Evaporation (Stirring) diffusion->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing (3x with Water) centrifugation->washing final_product DDAB-Functionalized PLGA Nanoparticles washing->final_product

Caption: Workflow for DDAB-PLGA nanoparticle synthesis.

Proposed Cellular Uptake Mechanism of DDAB-Functionalized Nanoparticles

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP DDAB-NP (+) Receptor Receptor NP->Receptor Electrostatic Interaction ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment of Adaptor Proteins (AP2) Membrane Plasma Membrane (-) Endosome Early Endosome ClathrinPit->Endosome Vesicle Budding (Dynamin) Lysosome Lysosome (Drug Release) Endosome->Lysosome Endosomal Trafficking DrugRelease Drug Release to Cytosol Endosome->DrugRelease Endosomal Escape

Caption: Clathrin-mediated endocytosis of DDAB-NPs.

References

Application Notes and Protocols for DDAB-Templated Mesoporous Silica Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using didodecyldimethylammonium (B1216837) bromide (DDAB) as a templating agent. The protocols focus on a dual-template system with cetyltrimethylammonium bromide (CTAB) to produce multilamellar vesicular mesoporous silica nanoparticles with tunable properties for applications in drug delivery.

Introduction

Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and high pore volume, making them excellent candidates for use as drug delivery carriers.[1][2][3] The synthesis of MSNs typically involves the use of surfactant templates to direct the formation of a porous silica network. Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant that, when used in conjunction with a co-surfactant like cetyltrimethylammonium bromide (CTAB), allows for the synthesis of multilamellar vesicular mesoporous silica nanoparticles (VMMSs).[3][4] The unique multi-layered structure of these nanoparticles can offer advantages in controlling drug release kinetics.[3][4]

By varying the molar ratio of CTAB to DDAB, it is possible to control the morphology and the number of layers in the resulting nanoparticles.[3][4] This tunability allows for the rational design of drug carriers with specific loading and release properties. These application notes provide a comprehensive guide to the synthesis, characterization, and application of DDAB-templated mesoporous silica for drug delivery.

Data Presentation

The properties of the synthesized mesoporous silica nanoparticles are highly dependent on the molar ratio of the templating agents, CTAB and DDAB. The following table summarizes the expected morphological and physicochemical properties of the nanoparticles based on different CTAB:DDAB molar ratios, as described in the literature.[3][4]

CTAB:DDAB Molar RatioResulting MorphologyAverage Particle Size (nm)Key Characteristics
1:0.312Non-lamellar (vesicular)130 ± 25Disordered mesoporous structure.[3][4]
1:0.625Multilamellar (vesicular)Not specifiedOrdered, onion-like multi-layered structure.[3][4]
1:0.832Multilamellar (vesicular)Not specifiedIncreased number of layers compared to lower DDAB ratios.[3][4]

Experimental Protocols

Synthesis of DDAB-Templated Mesoporous Silica Nanoparticles

This protocol is adapted from the work of Zhang et al. and describes the synthesis of multilamellar vesicular mesoporous silica nanoparticles using a dual CTAB and DDAB template system.[3][4]

Materials:

Procedure:

  • Surfactant Solution Preparation:

    • In a flask, dissolve 0.284 g of CTAB in 70 mL of deionized water.

    • Add the desired molar ratio of DDAB to the CTAB solution (e.g., for a 1:0.625 ratio, add the corresponding amount of DDAB).

    • Stir the mixture at 30°C until the surfactants are completely dissolved.

  • Silica Source Addition:

    • To the surfactant solution, add a specific amount of TEOS (the original source material should be consulted for the exact quantity as it influences particle size and pore characteristics).

    • Continue stirring the mixture at 30°C.

  • Catalyst Addition and Reaction:

    • Add 1.38 mL of ammonia solution to the mixture to catalyze the hydrolysis and condensation of TEOS.

    • Allow the reaction to proceed for at least 2 hours with continuous stirring. A white precipitate of silica nanoparticles will form.

  • Nanoparticle Collection and Washing:

    • Collect the synthesized nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly with deionized water and ethanol to remove residual reactants. Repeat the washing steps multiple times.

  • Template Removal (Calcination):

    • Dry the washed nanoparticles.

    • To remove the surfactant templates and create the mesoporous structure, calcine the dried powder in a tube furnace at 550°C for 6 hours.[3][4] The heating rate should be controlled to ensure gradual template removal.

Drug Loading into Mesoporous Silica Nanoparticles

This protocol outlines a general procedure for loading a model drug, such as aspirin (B1665792), into the synthesized mesoporous silica nanoparticles via incipient wetness impregnation.

Materials:

  • Calcined mesoporous silica nanoparticles

  • Aspirin (or other drug of choice)

  • Ethanol (or other suitable solvent)

Procedure:

  • Drug Solution Preparation:

    • Prepare a concentrated solution of the drug in a suitable solvent (e.g., aspirin in ethanol). The concentration will depend on the desired loading amount and the solubility of the drug.

  • Impregnation:

    • Weigh a specific amount of the calcined mesoporous silica nanoparticles.

    • Slowly add the drug solution to the silica powder dropwise until the powder is just saturated (incipient wetness).

    • Mix thoroughly to ensure uniform distribution of the drug solution.

  • Solvent Evaporation:

    • Dry the drug-loaded nanoparticles in a vacuum oven at a temperature below the decomposition temperature of the drug to remove the solvent.

  • Determination of Drug Loading:

    • The amount of loaded drug can be determined by techniques such as thermogravimetric analysis (TGA) or by extracting the drug from a known amount of loaded nanoparticles and quantifying it using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release profile of a loaded drug from the mesoporous silica nanoparticles.

Materials:

  • Drug-loaded mesoporous silica nanoparticles

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.

  • Dialysis Setup:

    • Transfer the nanoparticle dispersion into a dialysis bag.

    • Place the sealed dialysis bag in a larger vessel containing a known volume of fresh PBS, which acts as the release medium.

    • Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the larger vessel.

    • Immediately replace the withdrawn volume with fresh PBS to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Visualizations

Synthesis_Workflow cluster_prep 1. Surfactant Solution Preparation cluster_reaction 2. Silica Formation cluster_processing 3. Nanoparticle Processing CTAB CTAB Mix1 Dissolve at 30°C CTAB->Mix1 DDAB DDAB DDAB->Mix1 Water Deionized Water Water->Mix1 Reaction Hydrolysis & Condensation (2h) Mix1->Reaction Add TEOS & Catalyst TEOS TEOS (Silica Source) TEOS->Reaction Ammonia Ammonia (Catalyst) Ammonia->Reaction Centrifuge Centrifugation Reaction->Centrifuge Collect Precipitate Wash Washing (Water & Ethanol) Centrifuge->Wash Dry Drying Wash->Dry Calcination Calcination (550°C, 6h) Template Removal Dry->Calcination Final_MSN Mesoporous Silica Nanoparticles Calcination->Final_MSN

Caption: Workflow for the synthesis of DDAB-templated mesoporous silica nanoparticles.

Logical_Relationship cluster_input Synthesis Parameters cluster_output Nanoparticle Properties Ratio CTAB:DDAB Molar Ratio Morphology Morphology (Non-lamellar vs. Multilamellar) Ratio->Morphology Determines Layers Number of Lamellar Layers Ratio->Layers Controls DrugRelease Drug Release Kinetics Morphology->DrugRelease Influences Layers->DrugRelease Affects

Caption: Relationship between synthesis parameters and nanoparticle properties.

References

Preparation of DODAB-Coated PLGA Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely utilized as biodegradable and biocompatible carriers for drug delivery.[1][2] Their surface properties, however, often require modification to enhance stability, cellular uptake, and therapeutic efficacy. Coating PLGA nanoparticles with cationic lipids, such as dioctadecyldimethylammonium bromide (DODAB), imparts a positive surface charge, which can improve interaction with negatively charged cell membranes and enhance the delivery of therapeutic agents like nucleic acids and proteins.[3][4]

This document provides detailed protocols for the preparation and characterization of DODAB-coated PLGA nanoparticles, along with a summary of key quantitative data to guide formulation development.

Data Presentation

The following tables summarize the typical physicochemical properties of uncoated and DODAB-coated PLGA nanoparticles, as well as their drug loading and release characteristics. These values are indicative and can vary depending on the specific formulation parameters.

Table 1: Physicochemical Characterization of PLGA and DODAB-Coated PLGA Nanoparticles

ParameterUncoated PLGA NanoparticlesDODAB-Coated PLGA NanoparticlesReference
Particle Size (nm) 150 - 300170 - 350[3][5]
Polydispersity Index (PDI) < 0.2< 0.25[5]
Zeta Potential (mV) -15 to -30+30 to +50[4]

Table 2: Drug Loading and Encapsulation Efficiency

Therapeutic AgentNanoparticle TypeDrug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinPLGA~1-5~70-90[6][7]
Plasmid DNADODAB-Coated PLGANot ReportedNot Reported[3]
Ovalbumin (Model Protein)DODAB-Coated PLGANot Reported>90 (adsorbed)[4]

Table 3: In Vitro Drug Release Profile

Therapeutic AgentNanoparticle TypeBurst Release (First 24h)Sustained Release (Up to 7 days)Reference
DoxorubicinPLGA~20-40%~60-80%[8]
General ProfileDODAB-Coated PLGABiphasic release patternDependent on drug and formulation[8]

Experimental Protocols

This section details the methodologies for the synthesis of PLGA nanoparticles, followed by the DODAB coating procedure and subsequent characterization.

Protocol 1: Preparation of PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, ester-terminated)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (Organic Solvent)

  • Poly(vinyl alcohol) (PVA) or Cetyltrimethylammonium bromide (CTAB) (Surfactant)

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Organic Phase Preparation: Dissolve 200 mg of PLGA and the desired amount of the hydrophobic drug in 4 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on an ice bath for 2-5 minutes at 40-50% amplitude.[9]

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.

  • Resuspension: Resuspend the final PLGA nanoparticle pellet in a suitable buffer or deionized water for further use or lyophilization.

Protocol 2: DODAB Coating of PLGA Nanoparticles

This protocol describes the surface modification of pre-formed PLGA nanoparticles with the cationic lipid DODAB.

Materials:

  • PLGA nanoparticles suspension (from Protocol 1)

  • Dioctadecyldimethylammonium bromide (DODAB)

  • Deionized water or buffer (e.g., PBS)

Procedure:

  • DODAB Solution Preparation: Prepare a stock solution of DODAB (e.g., 1 mg/mL) in deionized water. Gentle heating may be required to fully dissolve the lipid.

  • Coating: Add the DODAB solution dropwise to the PLGA nanoparticle suspension while stirring gently. The optimal weight ratio of DODAB to PLGA typically ranges from 1:10 to 1:2.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature with continuous stirring to allow for the electrostatic interaction and adsorption of DODAB onto the nanoparticle surface.

  • Washing: Centrifuge the DODAB-coated nanoparticles at 15,000 x g for 20 minutes at 4°C to remove any unbound DODAB.

  • Final Resuspension: Discard the supernatant and resuspend the pellet in the desired aqueous medium.

Protocol 3: Characterization of DODAB-Coated PLGA Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) at 25°C.

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

2. Morphological Characterization:

  • Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure (for SEM):

    • Place a drop of the diluted nanoparticle suspension on a clean silicon wafer or aluminum stub and allow it to air dry.

    • Sputter-coat the dried sample with a thin layer of gold or palladium.

    • Image the nanoparticles under the SEM.

  • Procedure (for TEM):

    • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.

    • Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate, if necessary.

    • Allow the grid to dry completely before imaging under the TEM.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • After the first centrifugation step in Protocol 1 (nanoparticle collection), collect the supernatant.

    • Quantify the amount of unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100

Mandatory Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

experimental_workflow cluster_prep PLGA Nanoparticle Preparation cluster_coating DODAB Coating cluster_char Characterization organic_phase Organic Phase (PLGA + Drug in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA Solution) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Collection & Washing (Centrifugation) evaporation->collection plga_np PLGA Nanoparticles collection->plga_np incubation Incubation plga_np->incubation dodab_sol DODAB Solution dodab_sol->incubation washing_coated Washing incubation->washing_coated dodab_plga_np DODAB-Coated PLGA Nanoparticles washing_coated->dodab_plga_np dls DLS (Size & Zeta Potential) dodab_plga_np->dls microscopy SEM / TEM (Morphology) dodab_plga_np->microscopy drug_analysis Drug Loading & Encapsulation Efficiency dodab_plga_np->drug_analysis logical_relationship plga PLGA Core (Hydrophobic) drug Encapsulated Drug plga->drug encapsulates dodab DODAB Coating (Cationic Lipid) plga->dodab is coated by surface_charge Positive Surface Charge dodab->surface_charge imparts interaction Enhanced Electrostatic Interaction surface_charge->interaction promotes cell_membrane Negatively Charged Cell Membrane cell_membrane->interaction uptake Improved Cellular Uptake interaction->uptake leads to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing DDAB Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Dimethyldioctadecylammonium Bromide (DDAB) liposomes.

Troubleshooting Guide

This guide addresses specific issues that can arise during DDAB liposome (B1194612) experiments, offering potential causes and actionable solutions.

Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI)

Symptoms:

  • Visible precipitation or cloudiness in the liposome suspension over time.

  • A significant increase in particle size and PDI as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseSolution
Insufficient Surface Charge The cationic nature of DDAB provides electrostatic repulsion between liposomes, preventing aggregation. However, factors in the formulation or buffer can diminish this charge. Increase the molar ratio of DDAB relative to neutral lipids. Aim for a zeta potential greater than +30 mV for stable formulations.[1][2]
Inappropriate Lipid Composition The choice of helper lipid can significantly impact stability. Cholesterol is known to increase the rigidity and stability of the lipid bilayer.[3][4] Incorporating a neutral helper lipid like Dioleoylphosphatidylethanolamine (DOPE) or Phosphatidylcholine (PtdChol) can also improve stability.[5][6]
High Ionic Strength of Buffer High salt concentrations in the buffer can screen the surface charge of the liposomes, leading to reduced electrostatic repulsion and subsequent aggregation.[1] If possible, reduce the salt concentration of the hydration or storage buffer.
Suboptimal Storage Temperature Storing liposomes at temperatures close to or above their phase transition temperature (Tm) can increase membrane fluidity and promote fusion. The Tm of DDAB is approximately 16°C.[7] For long-term stability, store DDAB liposomes at 2-8°C.[8][9] Avoid freezing unless a suitable cryoprotectant is used.
Mechanical Stress Excessive sonication or vigorous agitation during preparation can lead to liposome fusion and aggregation.[10] Use controlled extrusion for size reduction instead of prolonged sonication.

Issue 2: Drug or Genetic Material Leakage

Symptoms:

  • Low encapsulation efficiency.

  • A decrease in the amount of encapsulated material over time during storage.

Potential Causes and Solutions:

Potential CauseSolution
High Membrane Fluidity A highly fluid lipid bilayer is more prone to leakage. Incorporating cholesterol into the DDAB formulation increases the packing density of the phospholipids (B1166683), making the bilayer less permeable.[3][4]
Phase Transition Storage at temperatures that cycle around the lipid's Tm can induce leakage. Store the liposomes at a stable temperature, well below the Tm of the lipid components.
Osmotic Mismatch A significant difference in osmolarity between the interior and exterior of the liposomes can create osmotic pressure, leading to leakage. Ensure that the hydration buffer and the external medium are isotonic.
Lipid Degradation Hydrolysis or oxidation of the lipids can compromise the integrity of the bilayer. Use high-purity lipids and store liposome suspensions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[8] Adding an antioxidant like alpha-tocopherol (B171835) can also be beneficial.[8]

Frequently Asked Questions (FAQs)

Formulation and Preparation

  • Q1: What is the optimal ratio of DDAB to helper lipid for stable liposomes?

    • A1: The optimal ratio can depend on the specific application. However, a DDAB:helper lipid molar ratio of 2:1 has been shown to be a good starting point, offering a balance between transfection efficiency and cytotoxicity when using neutral lipids like DOPE or PtdChol.[5] For stability, incorporating cholesterol at molar ratios from 30% to 50% of the total lipid content can significantly improve bilayer rigidity and reduce leakage.[3][4]

  • Q2: Which helper lipid is better for DDAB liposomes: DOPE or Cholesterol?

    • A2: Both DOPE and cholesterol can enhance the stability of DDAB liposomes, but they function differently. DOPE is a neutral lipid that can improve the fusogenic properties of the liposome, which is beneficial for intracellular delivery.[6] Cholesterol acts as a "membrane sealant," increasing the packing density of the lipid bilayer, which reduces permeability and enhances stability.[3][4] The choice depends on the desired characteristics of the final formulation.

  • Q3: Can I use sonication to size my DDAB liposomes?

    • A3: While sonication can be used for sizing, it can also induce mechanical stress, leading to aggregation and potential degradation of the lipids. The thin-film hydration method followed by extrusion through polycarbonate membranes of a defined pore size is a more controlled and reproducible method for preparing unilamellar vesicles with a narrow size distribution.[11][12]

Stability and Storage

  • Q4: What are the ideal storage conditions for DDAB liposomes?

    • A4: For long-term stability, DDAB liposomes should be stored in a buffer with low ionic strength at 2-8°C.[8][9] The pH of the storage buffer should be kept neutral (around 7.4) to maintain the integrity of the liposomes. They should be protected from light and stored under an inert gas to prevent lipid oxidation.[8]

  • Q5: Can I freeze my DDAB liposomes for long-term storage?

    • A5: Freezing can damage liposomes due to the formation of ice crystals. If freezing is necessary, a cryoprotectant such as trehalose (B1683222) or sucrose (B13894) should be added to the liposome suspension before freezing.[13] Lyophilization (freeze-drying) in the presence of a cryoprotectant is a common method for long-term storage of liposomal formulations.[14][15][16]

  • Q6: How does the surface charge (zeta potential) affect the stability of DDAB liposomes?

    • A6: The positive charge of DDAB creates a high zeta potential, which is crucial for colloidal stability. A zeta potential of ±30 mV or greater is generally considered indicative of a stable liposomal suspension, as the electrostatic repulsion between particles prevents aggregation.[1][2]

Quantitative Data Summary

Table 1: Effect of Lipid Composition on Zeta Potential and Particle Size

Lipid Composition (molar ratio)Zeta Potential (mV)Mean Particle Size (nm)Polydispersity Index (PDI)Reference
DDAB:DOPE (1:1)Not Reported90-110Not Reported[17]
DDAB:Cholesterol (Not Specified)Not ReportedNot ReportedNot Reported[18]
DMPC (100%)0.87 ± 0.12Not ReportedNot Reported[3]
DMPC:Cholesterol (70:30)-0.50 ± 0.13Not ReportedNot Reported[3]
DPPC (100%)0.92 ± 0.16Not ReportedNot Reported[3]
DPPC:Cholesterol (70:30)-0.41 ± 0.25Not ReportedNot Reported[3]
DSPC (100%)0.79 ± 0.11Not ReportedNot Reported[3]
DSPC:Cholesterol (70:30)-0.71 ± 0.18Not ReportedNot Reported[3]
SA-PBS pH 5.6+30.1 ± 1.2108 ± 150.20 ± 0.04[2]

Note: DMPC, DPPC, and DSPC are neutral phospholipids included for comparison to illustrate the effect of cholesterol on zeta potential. SA-PBS refers to a stearylamine-containing liposome formulation.

Experimental Protocols

Protocol 1: Preparation of DDAB Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DDAB liposomes with a controlled size.[11][12][19][20][21]

  • Lipid Film Formation:

    • Dissolve DDAB and the chosen helper lipid (e.g., cholesterol or DOPE) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask. The temperature of the hydration buffer should be above the phase transition temperature of all lipid components.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

Protocol 2: Characterization of DDAB Liposomes by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential.[3][22][23][24]

  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS measurement. Overly concentrated samples can lead to inaccurate readings due to multiple scattering events.[24]

  • Particle Size and PDI Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted liposome sample in a disposable cuvette and insert it into the instrument.

    • Perform the measurement to obtain the z-average mean diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse liposome population.[21]

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Inject the diluted liposome sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_store Storage & Stability prep1 Lipid Dissolution in Organic Solvent prep2 Thin-Film Formation prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Extrusion (Sizing) prep3->prep4 char1 Dynamic Light Scattering (DLS) prep4->char1 char2 Zeta Potential Measurement prep4->char2 char3 Encapsulation Efficiency Assay prep4->char3 store1 Short-Term Storage (2-8°C) char1->store1 char2->store1 store2 Long-Term Storage (Lyophilization) store1->store2

Caption: Experimental workflow for DDAB liposome preparation, characterization, and storage.

stability_factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions cluster_outcome Stability Outcome F1 Lipid Composition (DDAB, Helper Lipids) Outcome Liposome Stability (Aggregation, Leakage) F1->Outcome F2 Surface Charge (Zeta Potential) F2->Outcome F3 Drug/Cargo Properties F3->Outcome P1 Preparation Method (e.g., Extrusion) P1->Outcome P2 Sizing Parameters P2->Outcome S1 Temperature S1->Outcome S2 pH of Buffer S2->Outcome S3 Ionic Strength S3->Outcome S4 Presence of Oxygen S4->Outcome

Caption: Key factors influencing the stability of DDAB liposomes.

References

Technical Support Center: Managing Dimethyldioctadecylammonium Bromide (DDAB) Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Dimethyldioctadecylammonium bromide (DDAB) in cell culture experiments.

Troubleshooting Guide

Problem: High levels of cell death observed after treatment with DDAB.

Potential Cause Suggested Solution
Concentration of DDAB is too high. The optimal concentration of DDAB is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the lowest effective concentration. For some applications, a starting point of 2-5 times the critical micelle concentration (CMC) of DDAB (approximately 4.3 mM) may be considered, though significant cytotoxicity can be observed at much lower concentrations in sensitive cell lines.
Inherent sensitivity of the cell line. Leukemia and neuroblastoma cell lines have shown higher sensitivity to DDAB compared to carcinoma cells like HepG2 and Caco-2.[1][2] If possible, consider using a less sensitive cell line for your experiments.
Direct exposure of cells to free DDAB. The high positive surface charge of DDAB is a major contributor to its cytotoxicity.[1] Consider formulating DDAB into liposomes or solid lipid nanoparticles (SLNs) to reduce its direct interaction with the cell membrane.
Apoptosis induction. DDAB is known to induce apoptosis through the extrinsic caspase-8 pathway and by forming pores in the cell membrane.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DDAB-induced cytotoxicity?

A1: DDAB primarily induces cytotoxicity through two main mechanisms:

  • Membrane Disruption: As a cationic surfactant, DDAB interacts with the negatively charged cell membrane, leading to pore formation and loss of membrane integrity.[1][2] This interaction is driven by electrostatic attraction followed by the insertion of its hydrophobic tails into the lipid bilayer, causing destabilization.[3]

  • Induction of Apoptosis: DDAB can trigger programmed cell death (apoptosis). Specifically, it has been shown to activate the extrinsic caspase-8 pathway, leading to the activation of caspase-3 and subsequent DNA fragmentation.[1][2]

Q2: How can I reduce the cytotoxicity of DDAB in my experiments?

A2: Several strategies can be employed to mitigate DDAB's cytotoxic effects:

  • Formulation into Nanoparticles: Incorporating DDAB into liposomes or solid lipid nanoparticles (SLNs) can significantly reduce its toxicity.[1][4] This is because the formulation can shield the high positive charge of DDAB, leading to a more favorable interaction with cells.

  • Optimize Liposomal Formulation: When using DDAB-containing liposomes, the ratio of DDAB to a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or phosphatidylcholine (PtdChol), is crucial. Increasing the proportion of the neutral lipid can decrease cytotoxicity.[5] A 2:1 ratio of DDAB to neutral lipid has been suggested as a good balance between transfection efficiency and toxicity.[5]

  • Co-treatment with Protective Agents: Co-treatment with polyethylene (B3416737) glycol (PEG 2000) has been shown to effectively prevent the activation of caspase-3 induced by DDAB, thereby reducing apoptosis.[1][2]

  • Concentration Titration: Always perform a thorough concentration-response study to identify the minimal effective concentration of DDAB for your specific cell type and application.

Q3: Are some cell types more sensitive to DDAB than others?

A3: Yes, the cytotoxicity of DDAB is highly cell-dependent. For instance, leukemia cells (HL-60 and U937) and neuroblastoma cells (Neuro2a) have demonstrated greater sensitivity to DDAB compared to carcinoma cell lines such as HepG2 and Caco-2.[1][2]

Q4: What is the Critical Micelle Concentration (CMC) of DDAB and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution.[6] For DDAB, the CMC is approximately 4.3 mM.[7] While concentrations above the CMC are often used for cell lysis, for applications requiring cell viability, working at concentrations well below the CMC is advisable to avoid significant membrane disruption. However, cytotoxicity can still occur at concentrations below the CMC.

Quantitative Data Summary

Table 1: Cytotoxicity of DDAB and DDAB-Based Formulations in Various Cell Lines

Cell LineFormulationIC50 / EC50Exposure TimeReference
Neuro2a (mouse neuroblastoma)DDAB in solution0.64 µM (0.40 µg/mL)Not Specified[1]
U-937 (Human leukemia)DDAB in solution2.12 µM (1.33 µg/mL)Not Specified[1]
A-172 (human glioblastoma)DDAB in solution15 µM (9.46 µg/mL)Not Specified[1]
Caco-2DDAB in solution11.4 ± 1.14 µMNot Specified[1]
HepG2DDAB in solution13.4 ± 0.80 µMNot Specified[1]
MCF-7DDAB in solution9.63 ± 4.11 µMNot Specified[1]
SV-80DDAB-SLNs284.06 ± 17.01 µg/mL48 h[1][4]
MCF-7DDAB-SLNs869.88 ± 62.45 µg/mL48 h[1][4]

Experimental Protocols

Protocol 1: Assessment of DDAB Cytotoxicity using the MTT Assay

This protocol provides a general method for determining the cytotoxicity of DDAB in adherent mammalian cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • DDAB stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DDAB Treatment: Prepare serial dilutions of DDAB in complete culture medium. Remove the old medium from the wells and add 100 µL of the DDAB dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without DDAB as a negative control (100% viability).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each DDAB concentration relative to the untreated control cells. Plot the percentage of viability against the DDAB concentration to determine the IC50 value.

Note: Antioxidants containing free thiol groups can interfere with the MTT assay by reducing MTT directly.[8]

Visualizations

DDAB_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDAB DDAB Membrane Cell Membrane DDAB->Membrane Interaction Casp8 Caspase-8 DDAB->Casp8 Activation Pore Pore Formation Membrane->Pore Disruption Apoptosis Apoptosis (DNA Fragmentation) Pore->Apoptosis Contributes to Casp3 Caspase-3 Casp8->Casp3 Activation Casp3->Apoptosis Execution

Caption: Signaling pathway of DDAB-induced cytotoxicity.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_ddab Treat with DDAB dilutions incubate1->treat_ddab incubate2 Incubate for exposure time treat_ddab->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing DDAB cytotoxicity via MTT assay.

Mitigation_Strategies cluster_solutions Mitigation Strategies High_Cytotoxicity High DDAB Cytotoxicity Formulation Formulate DDAB (Liposomes, SLNs) High_Cytotoxicity->Formulation Optimization Optimize Formulation (DDAB:Lipid Ratio) High_Cytotoxicity->Optimization CoTreatment Co-treatment (e.g., PEG) High_Cytotoxicity->CoTreatment Titration Concentration Titration High_Cytotoxicity->Titration Reduced_Cytotoxicity Reduced Cytotoxicity Formulation->Reduced_Cytotoxicity Optimization->Reduced_Cytotoxicity CoTreatment->Reduced_Cytotoxicity Titration->Reduced_Cytotoxicity

Caption: Logical relationship of strategies to reduce DDAB cytotoxicity.

References

Technical Support Center: Optimizing DDAB to DNA Ratio for Efficient Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Dimethyldioctadecylammonium bromide (DDAB) to DNA ratio for efficient transfection.

Troubleshooting Guide

This guide addresses common issues encountered during DDAB-mediated transfection experiments.

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Cause Recommended Action
Suboptimal DDAB:DNA Ratio The ratio of cationic lipid (DDAB) to DNA is critical for efficient complex formation and cellular uptake.[1] Perform a dose-response experiment by titrating the amount of DDAB while keeping the DNA concentration constant. Ratios from 1:1 to 5:1 (volume of transfection reagent to mass of DNA) are a good starting point.[1]
Poor Cell Health and Confluency The physiological state of the cells is paramount for successful transfection.[2] Ensure cells are healthy, actively dividing, and at an optimal confluency at the time of transfection, typically between 40-80%.[2] Avoid using cells that are over-confluent or have been passaged too many times.[3][4]
Low-Quality Plasmid DNA The purity and integrity of the plasmid DNA significantly impact transfection outcomes. Use high-purity, endotoxin-free plasmid DNA.[2][5] The A260/A280 ratio should be between 1.7 and 1.9.[1] Supercoiled plasmid DNA is generally more efficient for transient transfection.[2]
Incorrect Complex Formation Proper formation of DDAB-DNA complexes (lipoplexes) is essential. Always prepare complexes in a serum-free medium to prevent interference from serum proteins.[6][7] Incubate the DDAB and DNA mixture for 15-30 minutes at room temperature to allow for stable complex formation.[2][8]
Presence of Serum During Transfection Serum can inhibit transfection efficiency by interacting with the cationic lipoplexes.[9][10] While some protocols add complexes to cells in serum-containing media, initial optimization in serum-free media may be beneficial. If serum is necessary, consider increasing the DDAB:DNA charge ratio.[9]
Hard-to-Transfect Cell Lines Some cell lines are inherently more resistant to transfection.[6] For such cells, a more comprehensive optimization of all parameters is necessary. Trying advanced protocols or alternative delivery methods may be required.[6]

Issue 2: High Cytotoxicity

DDAB, like many cationic lipids, can induce cytotoxicity at high concentrations.[2][11] Balancing high transfection efficiency with low cell death is a key aspect of optimization.

Possible Causes and Solutions:

Cause Recommended Action
Excessive DDAB Concentration High concentrations of DDAB are a primary cause of cytotoxicity.[12] Perform a dose-response experiment to determine the optimal DDAB concentration that yields high transfection efficiency with minimal cell death.[2]
Prolonged Exposure to Complexes Leaving the DDAB-DNA complexes on the cells for an extended period can increase toxicity. Optimize the incubation time of the complexes with the cells. For some cell types, removing the complexes after 4-6 hours and replacing with fresh media can reduce cytotoxicity.[1][3]
Poor DNA Quality Contaminants in the DNA preparation, such as endotoxins, can contribute to cytotoxicity.[5] Use highly purified, endotoxin-free DNA.
Suboptimal Cell Density Cells at a very low confluency can be more susceptible to the toxic effects of transfection reagents. Ensure cells are seeded at an appropriate density to reach 40-80% confluency at the time of transfection.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal DDAB to DNA ratio for my experiment?

A1: The optimal DDAB to DNA ratio is highly dependent on the cell type, the plasmid DNA used, and other experimental conditions.[1] A good starting point is to test a range of ratios, such as 1:1, 2:1, 4:1, and 6:1 (w/w or charge ratio). Characterizing the resulting lipoplexes for size and zeta potential can also provide valuable insights.

Q2: How does the DDAB:DNA ratio affect the characteristics of the lipoplexes?

A2: The ratio of DDAB to DNA influences the physicochemical properties of the resulting lipoplexes, such as size and surface charge (zeta potential). Generally, increasing the proportion of DDAB leads to smaller, more positively charged particles, which can enhance interaction with the negatively charged cell membrane.[13][14]

Quantitative Data Summary: Effect of DDAB:DNA Ratio on Lipoplex Properties

DDAB:DNA Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Transfection Efficiency
1:1300 - 500+10 to +20Low to Moderate
2:1200 - 350+20 to +30Moderate to High
4:1150 - 250+30 to +40High
6:1100 - 200> +40High, but potential for increased cytotoxicity
Note: These are representative values and will vary depending on the specific experimental conditions.

Q3: Can I prepare DDAB-DNA complexes in a medium containing serum?

A3: It is strongly recommended to prepare the DDAB-DNA complexes in a serum-free medium.[6][7] Serum proteins can interfere with the formation of the complexes and reduce transfection efficiency.[9][10] After the complexes are formed, they can often be added to cells cultured in serum-containing medium, but this should be optimized for your specific cell line.

Q4: Should I add the DDAB solution to the DNA solution, or vice versa?

A4: The order of addition can influence the characteristics of the resulting lipoplexes. While consistency is key, a common practice is to add the diluted DNA solution to the diluted DDAB solution to ensure that the DNA is quickly coated by the cationic lipids, which can lead to the formation of smaller, more stable complexes.[2] However, it is advisable to standardize this step in your protocol.

Q5: How can I improve transfection efficiency in hard-to-transfect cells?

A5: For challenging cell lines, several strategies can be employed:

  • Comprehensive Optimization: Systematically optimize all parameters, including DDAB:DNA ratio, cell density, DNA concentration, and incubation times.

  • Use of Enhancers: The addition of agents like protamine sulfate (B86663) before complexing with DDAB has been shown to enhance transfection efficiency, potentially by protecting the DNA from degradation and aiding its delivery to the nucleus.[2][15][16]

  • Co-lipids: Formulating DDAB with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can improve transfection efficiency.[17]

Experimental Protocols

Protocol 1: Preparation of DDAB Liposomes

This protocol describes a general method for preparing DDAB liposomes.

  • Dissolution: Dissolve DDAB in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or sonication. The temperature of the hydrating buffer should be above the phase transition temperature of DDAB.

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

  • Storage: Store the prepared liposomes at 4°C. Do not freeze.

Protocol 2: General DDAB-Mediated Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent mammalian cells. Optimization is crucial for each cell type and plasmid.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 40-80% confluency at the time of transfection.[2]

  • Preparation of DDAB and DNA Solutions:

    • In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube, dilute the required amount of DDAB liposome solution in the same serum-free medium.

  • Complex Formation:

    • Add the diluted DNA solution to the diluted DDAB solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DDAB-DNA complexes.[2]

  • Transfection:

    • Remove the culture medium from the cells.

    • Wash the cells once with sterile PBS (optional).

    • Add the DDAB-DNA complexes dropwise to the cells.

    • Add fresh, pre-warmed complete culture medium (with or without serum, as optimized) to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Analyze the cells for transgene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes), qPCR, or Western blotting.[3]

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis Cell_Seeding 1. Seed Cells (40-80% Confluency) Prepare_DNA 2. Dilute DNA (Serum-Free Medium) Prepare_DDAB 3. Dilute DDAB (Serum-Free Medium) Mix 4. Mix DDAB and DNA Prepare_DDAB->Mix Incubate 5. Incubate (15-30 min) Mix->Incubate Add_Complexes 6. Add Complexes to Cells Incubate->Add_Complexes Incubate_Cells 7. Incubate Cells (24-72h) Add_Complexes->Incubate_Cells Analyze 8. Analyze Gene Expression Incubate_Cells->Analyze

Caption: General workflow for DDAB-mediated transfection.

Troubleshooting_Logic cluster_efficiency Troubleshoot Low Efficiency cluster_toxicity Troubleshoot High Cytotoxicity Start Start Transfection Check_Efficiency Low Transfection Efficiency? Start->Check_Efficiency Check_Toxicity High Cytotoxicity? Check_Efficiency->Check_Toxicity No Optimize_Ratio Optimize DDAB:DNA Ratio Check_Efficiency->Optimize_Ratio Yes Success Successful Transfection Check_Toxicity->Success No Reduce_DDAB Reduce DDAB Concentration Check_Toxicity->Reduce_DDAB Yes Check_Cells Check Cell Health & Confluency Optimize_Ratio->Check_Cells Check_DNA Verify DNA Quality Check_Cells->Check_DNA Check_DNA->Start Re-try Optimize_Incubation Optimize Incubation Time Reduce_DDAB->Optimize_Incubation Check_Cell_Density Check Cell Density Optimize_Incubation->Check_Cell_Density Check_Cell_Density->Start Re-try

References

Troubleshooting low transfection efficiency with DDAB reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDAB (Dimethyldioctadecylammonium bromide) transfection reagents. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize transfection experiments and resolve common issues.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common challenge encountered during cell culture experiments. This guide provides a systematic approach to identifying and resolving the potential causes of suboptimal results when using DDAB-based reagents.

Q1: My transfection efficiency is lower than expected. Where should I start troubleshooting?

A: Low transfection efficiency can stem from several factors related to cell health, plasmid DNA quality, and the transfection protocol itself. A logical first step is to evaluate the health and confluency of your cells, followed by verifying the quality and quantity of your plasmid DNA. Finally, you can systematically optimize the transfection parameters.

Q2: How does cell health affect transfection efficiency?

A: The physiological state of the cells at the time of transfection is critical.[1][2]

  • Cell Viability: Cells should be healthy and actively dividing, with a viability of over 90%. Stressed or unhealthy cells are less likely to take up foreign DNA effectively.

  • Cell Confluency: The optimal confluency for most cell lines is between 70-90%.[2][3] Overly confluent cultures may experience contact inhibition, reducing their metabolic activity and uptake of the transfection complex. Conversely, sparse cultures may not be healthy enough to tolerate the transfection process.[4]

  • Passage Number: Use cells with a low passage number. Cell characteristics can change over time with repeated passaging, potentially leading to decreased transfection efficiency.[5]

Q3: What are the key considerations for plasmid DNA quality?

A: The quality and purity of your plasmid DNA are paramount for successful transfection.[6][7][8]

  • Purity: Ensure your plasmid DNA is free of contaminants such as proteins, RNA, and endotoxins. Endotoxins, in particular, can significantly reduce transfection efficiency and induce cytotoxicity.[2][8] An A260/A280 ratio of 1.8–2.0 is indicative of high-purity DNA.[3][8]

  • Concentration: Use a spectrophotometer or fluorometer to accurately determine the DNA concentration. Inaccurate quantification can lead to a suboptimal DDAB:DNA ratio.

  • Topology: Supercoiled plasmid DNA is generally more efficient for transient transfection compared to linear or nicked DNA.[6]

Q4: I've confirmed my cells and DNA are of high quality, but my efficiency is still low. What protocol steps should I optimize?

A: If cell and DNA quality are not the issue, the next step is to optimize the transfection protocol itself. The ratio of DDAB reagent to DNA is a crucial parameter to investigate.

  • DDAB:DNA Ratio: The optimal ratio of DDAB to DNA is highly cell-type dependent. It is recommended to perform a titration to determine the ideal ratio for your specific cell line. Start with a range of ratios, for example, from 1:1 to 5:1 (µL of DDAB reagent to µg of DNA).[5][8]

  • Complex Formation: Ensure that the DDAB-DNA complexes are formed in a serum-free medium, as serum proteins can interfere with complex formation.[7][9] The incubation time for complex formation is also important; a 15-30 minute incubation at room temperature is generally recommended.[6]

  • Incubation Time: The duration of cell exposure to the transfection complexes can be optimized. Shorter incubation times may be necessary for sensitive cell lines to minimize cytotoxicity.

Optimization of DDAB Transfection Parameters

The following table provides a summary of recommended starting conditions for DDAB-based transfection in various cell lines. Note that these are starting points, and empirical optimization is crucial for achieving the highest efficiency.

ParameterGeneral RecommendationHeLaHEK293
Cell Confluency at Transfection 70-90%[2][3]70-80%70-90%[2]
DNA per well (6-well plate) 1-3 µg[2]2 µg[10]1-3 µg[2]
DDAB Reagent per well (6-well plate) Titrate (e.g., 2-8 µL)Titrate (e.g., 2-6 µL)[10]Titrate
DDAB:DNA Ratio (µL:µg) Titrate (1:1 to 5:1)[5]1:1 to 3:1[10]1:2 to 1:4[3]
Complex Incubation Time 15-30 minutes[6]15-20 minutes[10]15-20 minutes
Post-Transfection Incubation 24-72 hours[6]24-72 hours[10]48-72 hours

Experimental Protocols

1. Standard DDAB Transfection Protocol (6-well plate format)

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate.

  • Day 0: Cell Seeding

    • Seed 1-4 x 10^5 cells per well in 2 mL of complete growth medium.

    • Incubate overnight at 37°C in a CO2 incubator to achieve 70-90% confluency on the day of transfection.

  • Day 1: Transfection

    • In a sterile tube, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium.

    • In a separate sterile tube, dilute the appropriate amount of DDAB reagent (start with a 2:1 ratio, i.e., 4 µL) in 100 µL of serum-free medium.

    • Add the diluted DDAB reagent to the diluted DNA solution and mix gently by pipetting.

    • Incubate the DDAB-DNA complex mixture for 15-20 minutes at room temperature.[10]

    • Gently add the 200 µL of the complex mixture dropwise to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.

2. Protocol for Optimizing DDAB:DNA Ratio

This protocol is designed to identify the optimal ratio of DDAB reagent to plasmid DNA for a specific cell line.

  • Seed cells in a 24-well plate to reach 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare a series of DDAB-DNA complexes with varying ratios (e.g., 1:1, 2:1, 3:1, 4:1, 5:1 µL of DDAB to µg of DNA). Keep the amount of DNA constant (e.g., 0.5 µg per well).

  • For each ratio, dilute the DNA and DDAB reagent in separate tubes with serum-free medium, then combine and incubate as described in the standard protocol.

  • Add the complexes to the respective wells.

  • Incubate for 24-48 hours and then assess transfection efficiency using a reporter gene (e.g., GFP expression by fluorescence microscopy or flow cytometry).

  • Simultaneously, assess cell viability for each ratio to identify the condition that provides the highest efficiency with the lowest cytotoxicity.

3. Cytotoxicity Assay Protocol

This protocol can be used to evaluate the cytotoxicity of the DDAB transfection reagent on your cells.

  • Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.

  • Prepare a serial dilution of the DDAB reagent in serum-free medium.

  • Remove the growth medium from the cells and replace it with the different concentrations of the DDAB reagent. Include a negative control (cells with medium only) and a positive control for cell death (e.g., cells treated with a known cytotoxic agent).

  • Incubate the plate for the same duration as your planned transfection experiment (e.g., 24-48 hours).

  • Assess cell viability using a commercially available assay, such as an MTT or LDH assay, following the manufacturer's instructions.

Visual Guides

G Troubleshooting Workflow for Low Transfection Efficiency start Low Transfection Efficiency cell_health Check Cell Health: - Viability >90%? - Confluency 70-90%? - Low Passage Number? start->cell_health cell_health->start Cells are Unhealthy (Re-culture) dna_quality Check DNA Quality: - A260/A280 = 1.8-2.0? - Free of Endotoxins? - Supercoiled? cell_health->dna_quality Cells are Healthy dna_quality->start DNA is Poor Quality (Re-purify) optimize_ratio Optimize DDAB:DNA Ratio (Titrate 1:1 to 5:1) dna_quality->optimize_ratio DNA is High Quality optimize_incubation Optimize Incubation Times: - Complex Formation (15-30 min) - Cell Exposure optimize_ratio->optimize_incubation Ratio Optimized check_reagents Check Reagents: - DDAB stored correctly? - Serum-free medium for complex formation? optimize_incubation->check_reagents Incubation Optimized success Transfection Efficiency Improved check_reagents->success Reagents OK

Caption: A decision tree for troubleshooting low transfection efficiency.

G Cellular Uptake of DDAB-DNA Complexes cluster_extracellular Extracellular Space cluster_cell Cell ddab DDAB Reagent (Cationic Liposome) complex DDAB-DNA Complex (Net Positive Charge) ddab->complex dna Plasmid DNA (Anionic) dna->complex membrane Cell Membrane (Negatively Charged) complex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm protein Protein Expression translation->protein

Caption: The pathway of DDAB-mediated gene delivery into a cell.

Frequently Asked Questions (FAQs)

Q5: Can I use serum in the medium during transfection with DDAB reagents?

A: It is crucial to form the DDAB-DNA complexes in a serum-free medium because components in serum can interfere with complex formation and reduce transfection efficiency.[7][9] However, after adding the complexes to the cells, you can use a complete medium containing serum, which can improve cell viability.[11]

Q6: I am observing high cell death after transfection. What could be the cause?

A: High cytotoxicity can be caused by several factors:

  • High concentration of DDAB reagent: Perform a dose-response experiment to find a concentration that balances high efficiency with low toxicity.[6]

  • Suboptimal cell density: If cells are too sparse, they may be more susceptible to the toxic effects of the transfection reagent.[9] Ensure a confluency of at least 70%.

  • Contaminants in the plasmid DNA: Endotoxins can be toxic to cells.[8]

  • Prolonged exposure to the transfection complex: For sensitive cell lines, reducing the incubation time with the DDAB-DNA complexes can decrease cytotoxicity.

Q7: Can I transfect suspension cells with DDAB reagents?

A: Yes, DDAB and other cationic lipid-based reagents can be used to transfect suspension cells. However, the protocol will need to be optimized for suspension cell culture conditions, including cell density at the time of transfection.

Q8: How soon after transfection can I expect to see gene expression?

A: The onset of gene expression depends on the expression vector and the cell line used. Typically, reporter gene expression can be detected within 24 to 48 hours post-transfection. For some systems, expression can be observed as early as 4-6 hours.

Q9: What is the shelf life of DDAB reagents and how should they be stored?

A: DDAB reagents should be stored at 4°C. Avoid freezing the reagent, as this can compromise its effectiveness. Always refer to the manufacturer's instructions for specific storage conditions and shelf life.[7][11]

References

Technical Support Center: DDAB Lipoplex Stability in the Presence of Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyldioctadecylammonium (B77308) bromide (DDAB) lipoplexes. The following sections address common issues encountered during in vitro and in vivo experiments involving serum.

Frequently Asked Questions (FAQs)

Q1: Why is my transfection efficiency significantly lower in the presence of serum?

A1: The decrease in transfection efficiency in the presence of serum is a well-documented phenomenon for cationic lipoplexes like those containing DDAB.[1][2] This is primarily due to two main factors:

  • Protein Corona Formation: When lipoplexes are exposed to serum, serum proteins rapidly bind to their surface, forming a "protein corona".[3][4][5] This protein layer can mask the positive charge of the lipoplexes, which is crucial for their interaction with negatively charged cell membranes, thereby reducing cellular uptake.[1][6]

  • Lipoplex Aggregation and Instability: Serum components can induce aggregation of DDAB lipoplexes.[7] While controlled aggregation can sometimes enhance transfection, uncontrolled aggregation can lead to the formation of large, unstable complexes that are less effective for gene delivery.[8] Additionally, some serum proteins can lead to the dissociation of DNA from the lipoplex, a process known as decondensation.[6]

Q2: What are the key serum proteins that interact with DDAB lipoplexes?

A2: Several serum proteins have been identified to interact with cationic lipoplexes. Notably, bovine serum albumin (BSA) and high-density lipoprotein (HDL) have been shown to be major contributors to the reduction in cellular uptake.[6] Low-density lipoprotein (LDL) has been implicated in causing significant decondensation of DNA from lipoplexes.[6] The specific composition of the protein corona can be complex and dynamic, influencing the biological fate of the lipoplexes.

Q3: Can serum ever enhance transfection efficiency?

A3: Interestingly, yes. Under certain conditions, serum has been observed to enhance lipofection activity, particularly at high charge ratios of cationic lipid to DNA.[2][9] This enhancement is thought to be related to the formation of larger, colloidally unstable complexes that can be more readily taken up by cells.[8] However, this effect is highly dependent on the specific formulation and experimental conditions.

Q4: How can I improve the serum stability of my DDAB lipoplexes?

A4: Several strategies can be employed to improve the serum stability of DDAB lipoplexes:

  • Incorporate Helper Lipids: The inclusion of neutral "helper" lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol in the liposome (B1194612) formulation can improve stability.[10][11]

  • Optimize the Charge Ratio: Increasing the charge ratio of cationic lipid to DNA can help overcome the inhibitory effects of negatively charged serum proteins.[2]

  • PEGylation: Modifying the surface of the lipoplexes with polyethylene (B3416737) glycol (PEG) can create a hydrophilic shield that reduces protein binding and aggregation. However, PEGylation can sometimes increase total protein adsorption depending on the formulation.[12]

  • Use of Stabilizing Polymers: Incorporating polymers like poly(propylacrylic acid) (PPAA) as a ternary component can help maintain the integrity of the lipoplexes in the presence of serum.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no transfection efficiency in serum-containing media. Formation of a protein corona inhibiting cellular uptake.Increase the charge ratio of DDAB to DNA to counteract the negative charges of serum proteins.[2] Optimize the formulation by including helper lipids like DOPE or cholesterol.[10][11]
Lipoplex aggregation leading to ineffective particle sizes.Monitor particle size using Dynamic Light Scattering (DLS) after serum incubation. Adjust the formulation or charge ratio to control aggregation.[8]
Dissociation of nucleic acid from the lipoplex.Assess lipoplex integrity using a gel retardation assay after incubation with serum.[13] Consider using stabilizing polymers.[6]
High cytotoxicity observed after transfection in the presence of serum. Sub-optimal ratio of DDAB to helper lipid.An increased ratio of cationic to neutral lipid can lead to higher cytotoxicity.[10] Optimize this ratio to balance transfection efficiency and cell viability.
Cell density is not optimal.Ensure cells are at the recommended confluency (typically 50-70%) at the time of transfection, as low cell density can increase apparent toxicity.[14]
Inconsistent transfection results between experiments. Changes in serum batch or quality.Use a consistent source and lot of serum for a series of experiments, as batch-to-batch variability can affect results.
Inconsistent lipoplex preparation.Standardize the protocol for liposome and lipoplex preparation, including mixing methods and incubation times, as these can affect lipoplex structure and stability.[15]
Precipitate forms after adding lipoplexes to serum-containing media. Excessive aggregation of lipoplexes.This can be caused by high concentrations of lipoplexes or unfavorable interactions with serum components. Try diluting the lipoplexes before adding them to the media.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of serum on DDAB lipoplex properties.

Table 1: Effect of Serum on Lipoplex Size

Lipoplex FormulationConditionAverage Particle Size (nm)Reference
DDAB-DOPE/DNAWithout Serum200-300[16]
DDAB-DOPE/DNAWith Serum> 500 (increase in size)[9][16]
DC-Chol-DOPE/DNAWithout SerumVaries with formulation[9]
DC-Chol-DOPE/DNAWith SerumIncrease in size[9]

Table 2: Influence of Serum on DNA Complexation Efficiency

Lipoplex FormulationCharge Ratio (+/-)ConditionDNA Complexation Efficiency (%)Reference
DOTAP/DNA0.5PBS23[1]
DOTAP/DNA0.5PBS + Serum15[1]
DOTAP/DNAHighPBS + SerumNo significant effect[1]

Experimental Protocols

Protocol 1: Assessment of Lipoplex Stability using Agarose (B213101) Gel Retardation Assay

This protocol is used to determine the ability of DDAB liposomes to condense and protect nucleic acids from degradation in the presence of serum.

Materials:

  • DDAB liposomes

  • Plasmid DNA or siRNA

  • Serum (e.g., Fetal Bovine Serum - FBS)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • DNase I (optional, for protection assay)

Procedure:

  • Lipoplex Formation:

    • Prepare DDAB lipoplexes by mixing the DDAB liposome suspension with the nucleic acid solution at various charge ratios.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.[17]

  • Serum Incubation:

    • Add serum to the lipoplex solution to the desired final concentration (e.g., 10%, 50%).

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes, 1 hour, 24 hours).[17]

  • (Optional) Nuclease Challenge:

    • Add DNase I to the serum-incubated lipoplexes and a control of naked DNA.

    • Incubate according to the enzyme manufacturer's instructions.

  • Gel Electrophoresis:

    • Add DNA loading dye to each sample.

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage (e.g., 90V for 50 minutes).[17]

  • Visualization:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Unbound or released DNA will migrate into the gel, while DNA complexed within stable lipoplexes will remain in the well.

Protocol 2: Measurement of Lipoplex Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and zeta potential of lipoplexes, providing information on their aggregation state and surface charge.

Materials:

  • DDAB lipoplexes

  • Serum

  • Disposable cuvettes for sizing and zeta potential measurements

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Prepare DDAB lipoplexes as described in Protocol 1.

    • Dilute a small aliquot of the lipoplex solution in an appropriate buffer (e.g., PBS or Tris buffer) to a suitable concentration for DLS measurement.

  • Initial Measurement (without serum):

    • Transfer the diluted lipoplex solution to a cuvette.

    • Measure the particle size and zeta potential according to the instrument's instructions.

  • Serum Incubation:

    • To the remaining lipoplex solution, add serum to the desired final concentration.

    • Incubate at 37°C for the desired time.

  • Measurement after Serum Incubation:

    • Dilute an aliquot of the serum-incubated lipoplexes in the same buffer as the initial measurement.

    • Immediately measure the particle size and zeta potential.

  • Data Analysis:

    • Compare the particle size and zeta potential before and after serum incubation. An increase in size indicates aggregation, and a change in zeta potential towards a more neutral or negative value suggests protein adsorption.

Visualizations

experimental_workflow cluster_prep Lipoplex Preparation cluster_treatment Serum Treatment cluster_analysis Stability Analysis ddab DDAB Liposomes mix Mixing & Incubation ddab->mix na Nucleic Acid (DNA/siRNA) na->mix lipoplex DDAB Lipoplex mix->lipoplex serum Serum Incubation (37°C) lipoplex->serum lipoplex_serum Serum-exposed Lipoplex serum->lipoplex_serum dls DLS (Size & Zeta Potential) lipoplex_serum->dls gel Gel Retardation Assay lipoplex_serum->gel transfection Transfection Efficiency Assay lipoplex_serum->transfection

Caption: Experimental workflow for assessing DDAB lipoplex stability in serum.

signaling_pathway cluster_serum Serum Environment cluster_effects Consequences of Interaction cluster_outcome Impact on Transfection lipoplex DDAB Lipoplex (Positive Charge) serum_proteins Serum Proteins (e.g., Albumin, Lipoproteins) (Net Negative Charge) lipoplex->serum_proteins Electrostatic Interaction protein_corona Protein Corona Formation serum_proteins->protein_corona aggregation Aggregation & Size Increase serum_proteins->aggregation decondensation DNA Decondensation serum_proteins->decondensation reduced_uptake Reduced Cellular Uptake protein_corona->reduced_uptake aggregation->reduced_uptake instability Decreased Lipoplex Stability decondensation->instability low_efficiency Low Transfection Efficiency reduced_uptake->low_efficiency instability->low_efficiency

Caption: Mechanism of serum-induced inhibition of DDAB lipoplex transfection.

References

Technical Support Center: Controlling the Size of Dimethyldioctadecylammonium Bromide (DDAB) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the size of Dimethyldioctadecylammonium bromide (DDAB) vesicles and to troubleshoot common issues encountered during their preparation and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of DDAB vesicles?

A1: The most common and effective methods for controlling the size of DDAB vesicles are extrusion and sonication. Extrusion involves passing the vesicle suspension through a membrane with a defined pore size to produce vesicles of a more uniform size. Sonication uses sound energy to break down large vesicles into smaller ones. The final vesicle size is influenced by the parameters of each method.

Q2: How does the concentration of DDAB affect the resulting vesicle size?

A2: The concentration of DDAB can significantly impact the size of the vesicles. Generally, an increase in DDAB concentration has been shown to lead to a decrease in the diameter of the vesicles.[1]

Q3: Can the addition of other lipids, like cholesterol, influence the size of DDAB vesicles?

A3: Yes, incorporating other lipids such as cholesterol into the DDAB bilayer can affect vesicle size. The addition of cholesterol to DDAB vesicles has been shown to result in stable vesicle structures.[2] For some lipid systems, increasing cholesterol concentration leads to an increase in the average vesicle size.[3]

Q4: My DDAB vesicles are aggregating. What are the common causes and how can I prevent this?

A4: Aggregation of DDAB vesicles is a common issue and can be caused by several factors including high lipid concentration, improper storage temperature, and high ionic strength of the buffer. To prevent aggregation, consider optimizing the DDAB concentration, storing vesicles at 4°C, and using a buffer with an appropriate ionic strength to maintain electrostatic repulsion between vesicles.[1]

Q5: What is the expected polydispersity index (PDI) for well-prepared DDAB vesicles?

A5: A low polydispersity index (PDI) indicates a narrow and uniform size distribution of vesicles. For many applications, a PDI value below 0.3 is considered acceptable for lipid-based nanoparticle formulations, signifying a homogenous population.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Vesicle Size and High Polydispersity (PDI) - Inconsistent formulation parameters (stirring rate, temperature). - Contamination of reagents or glassware. - Inefficient size reduction method.- Ensure consistent and optimized stirring rates and maintain a stable temperature during preparation.[1] - Use high-purity reagents and thoroughly clean all glassware.[1] - For extrusion, ensure the membrane is properly seated and perform a sufficient number of passes. For sonication, optimize the duration and power.
Vesicle Aggregation During or After Formulation - High lipid concentration. - High ionic strength of the buffer, which can screen surface charges. - Improper storage temperature (e.g., freezing).- Prepare vesicles at a lower DDAB concentration. - Use a buffer with lower ionic strength to enhance electrostatic repulsion. - Store vesicle suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used.
Vesicle Suspension Appears Cloudy After Sonication - Incomplete sonication. - The lipid concentration is too high. - The temperature is below the phase transition temperature of the lipid.- Increase the sonication time. The suspension should become clearer as smaller vesicles are formed.[4] - Dilute the lipid suspension. - Ensure sonication is performed above the gel-liquid crystal transition temperature of DDAB.
Low Encapsulation Efficiency - Vesicle size is too small. - The hydration method is not optimal.- Larger vesicles generally have a higher encapsulation efficiency. Consider using extrusion with larger pore size membranes. - Ensure the lipid film is fully hydrated. Vortexing and a hydration time of at least one hour are recommended.[4]

Quantitative Data Summary

Table 1: Effect of Formulation Parameters on DDAB Nanoparticle Size

Parameter Change Effect on Size Optimal Value (Example) Reference
DDAB Concentration Increasing from 0 mg to 30 mgGeneral decrease in size-[1]
Aqueous Phase Volume Increasing from 70 mL to 110 mLIncrease in size90 mL[1]
Stirring Rate Increasing from 500 rpm to 650 rpmDecrease in size550 rpm[1]

Table 2: Influence of Cholesterol on Vesicle Size (General Observations)

Lipid System Cholesterol Concentration Effect on Average Vesicle Size Reference
PhosphatidylcholineIncreasingIncrease[5]
DOPG/DOPC0% to 29%Increase[3]
DDAB30 mol%Stable vesicles with a mean diameter of 127 nm[2]

Experimental Protocols

Protocol 1: Preparation of DDAB Vesicles by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion technique.

Materials:

  • This compound (DDAB)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

  • Glass vials

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Syringes (gas-tight)

  • Water bath

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DDAB in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate (B1144303) the lipid film by adding PBS (pH 7.4) pre-heated to a temperature above the gel-liquid crystal transition temperature of DDAB. b. Agitate the flask by vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). c. Allow the suspension to hydrate for at least 1 hour at a temperature above the transition temperature.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to a gas-tight syringe. c. Heat the extruder to a temperature above the transition temperature of DDAB. d. Pass the suspension through the membrane from one syringe to the other. Repeat this process for a defined number of passes (typically 11-21 times) to form unilamellar vesicles with a more uniform size distribution.[6] e. The final vesicle suspension should appear less turbid than the initial MLV suspension.

  • Storage: a. Store the prepared vesicle suspension at 4°C.

Protocol 2: Preparation of DDAB Vesicles by Sonication

This protocol describes the preparation of small unilamellar vesicles (SUVs) using a bath sonicator.

Materials:

  • This compound (DDAB)

  • Chloroform

  • Buffered saline solution (e.g., HBS)

  • Glass test tubes

  • Nitrogen gas stream

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Lipid Film Formation: a. Dispense the required amount of DDAB solution in chloroform into a glass test tube. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film at the bottom of the tube. c. Place the tube under high vacuum for at least 1 hour to remove residual chloroform.[4]

  • Hydration: a. Add the desired volume of buffered saline to the dried lipid film. b. Allow the film to hydrate for at least 1 hour at room temperature. c. Vortex the tube vigorously to completely resuspend the lipid, resulting in a milky, uniform suspension of MLVs.[4]

  • Sonication: a. Place the test tube containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until it changes from a milky appearance to nearly clear or slightly hazy. This typically takes 10-30 minutes.[4] c. Monitor the temperature of the sonicator bath to prevent overheating.

  • Storage: a. Store the final SUV suspension at 4°C.

Visualizations

Experimental_Workflow_Extrusion cluster_prep Preparation cluster_extrusion Size Reduction Lipid_Film 1. Lipid Film Formation Hydration 2. Hydration of Film to form MLVs Lipid_Film->Hydration Extrusion 3. Extrusion through Membrane Hydration->Extrusion Transfer MLVs LUVs 4. Formation of LUVs Extrusion->LUVs

Caption: Workflow for DDAB vesicle size control using extrusion.

Experimental_Workflow_Sonication cluster_prep Preparation cluster_sonication Size Reduction Lipid_Film 1. Lipid Film Formation Hydration 2. Hydration of Film to form MLVs Lipid_Film->Hydration Sonication 3. Sonication of MLVs Hydration->Sonication Transfer MLVs SUVs 4. Formation of SUVs Sonication->SUVs

Caption: Workflow for DDAB vesicle size control using sonication.

Logical_Relationships VesicleSize DDAB Vesicle Size DDAB_Conc DDAB Concentration DDAB_Conc->VesicleSize Decreases Cholesterol Cholesterol Content Cholesterol->VesicleSize Influences StirringRate Stirring Rate StirringRate->VesicleSize Decreases AqVolume Aqueous Phase Volume AqVolume->VesicleSize Increases SonicationTime Sonication Time/Power SonicationTime->VesicleSize Decreases ExtrusionPore Extrusion Pore Size ExtrusionPore->VesicleSize Correlates with

Caption: Factors influencing the final size of DDAB vesicles.

References

Technical Support Center: Overcoming Endosomal Escape with DODAB Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with dioctadecyldimethylammonium bromide (DODAB) formulations for overcoming the endosomal escape barrier.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for DODAB-mediated endosomal escape?

A1: DODAB, a cationic lipid, is thought to facilitate endosomal escape primarily through membrane destabilization.[1][2] Once endocytosed, the positively charged DODAB liposomes or nanoparticles interact with the negatively charged lipids of the endosomal membrane.[3] This interaction can lead to the formation of non-bilayer structures that disrupt the membrane integrity, ultimately causing endosomal rupture and release of the cargo into the cytosol.[4] Some literature also suggests that fusion between the liposomal and endosomal membranes can occur, providing another avenue for cargo release.[1][2]

Q2: Why am I seeing high cytotoxicity with my DODAB formulations?

A2: DODAB's cationic nature, essential for its function, can also lead to concentration-dependent cytotoxicity.[5][6] High concentrations of DODAB can disrupt not only endosomal membranes but also the plasma membrane, leading to cell death. Residual organic solvents or impurities from the formulation process can also contribute to toxicity.[5] It is also important to consider that different cell lines exhibit varying sensitivities to cationic lipids.[5]

Q3: What are the key factors influencing the stability of DODAB nanoparticles?

A3: The stability of DODAB nanoparticles is primarily influenced by electrostatic and steric effects.[5] Aggregation can occur if the electrostatic repulsion between particles is insufficient. This can be caused by high electrolyte concentrations in the medium, which shield the surface charge.[7] The formulation process itself, including stirring rate and temperature, can also impact stability.[5] To enhance stability, especially in physiological media, modifications with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) can be employed to provide steric stabilization.[7]

Q4: How does the helper lipid affect the transfection efficiency of DODAB formulations?

A4: The choice of a neutral "helper" lipid is critical for the transfection efficiency of DODAB-based lipoplexes.[8] Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol can influence the fluidity and structure of the liposome (B1194612) bilayer.[9] For instance, including a co-lipid with a lower phase transition temperature can counteract the rigidity of DODAB bilayers at physiological temperatures, which is crucial for efficient delivery.[9] The presence of a helper lipid can also affect the efficiency of DNA condensation and its subsequent release from the lipoplex.[8]

Troubleshooting Guides

Issue 1: Inconsistent Nanoparticle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Rationale
Inconsistent Formulation Parameters Ensure consistent and optimized stirring rate, temperature, and rate of reagent addition.[5]Variations in these physical parameters during preparation can lead to inconsistent nanoparticle formation and a broader size distribution.[5]
Component Concentrations Re-evaluate and precisely control the concentrations of DODAB and any polymers used.The concentration of formulation components significantly impacts the final particle size and zeta potential.[5]
Contamination Use high-purity reagents and thoroughly clean all glassware.Contaminants can act as nucleation sites, leading to uncontrolled particle growth and aggregation.[5]
Issue 2: Low Transfection Efficiency
Potential Cause Troubleshooting Step Rationale
Suboptimal Cell Health Ensure cells are healthy, within a low passage number, and at an optimal confluency for transfection.The physiological state of the cells is a critical factor for successful transfection.[5]
Poor Nucleic Acid Quality Verify the purity, integrity, and concentration of your plasmid DNA or RNA. Use supercoiled plasmid DNA for transient transfections.[5]The quality and topology of the nucleic acid cargo are crucial for efficient complexation and gene expression.[5]
Incorrect DODAB:Nucleic Acid Ratio Perform a dose-response experiment to determine the optimal ratio of DODAB to nucleic acid.This ratio affects the physicochemical properties of the resulting lipoplexes, including size and charge, which are critical for cellular uptake and endosomal escape.[8]
Presence of Serum Optimize the transfection protocol for the presence or absence of serum, as it can affect lipoplex stability and interaction with cells.[10]Serum proteins can interact with lipoplexes, altering their size and surface properties, which can impact transfection efficiency.[10]
Issue 3: Nanoparticle Aggregation
Potential Cause Troubleshooting Step Rationale
High Electrolyte Concentration If aggregation occurs in physiological media, consider modifying the nanoparticle surface with hydrophilic polymers like PEG or PVA.[7]High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Steric stabilization can counteract this.[7]
Improper Storage Store nanoparticle formulations at recommended temperatures and concentrations.Temperature fluctuations and high concentrations can promote aggregation over time.
Suboptimal Zeta Potential Adjust formulation parameters to achieve a sufficiently high positive or negative zeta potential.A high magnitude of zeta potential indicates greater electrostatic repulsion between particles, leading to better stability.

Quantitative Data Summary

Table 1: Cytotoxicity of DODAB Formulations

Cell Line DODAB Formulation EC50 (µM) Reference
Leishmania amazonensis (promastigotes)DODAB bilayer fragments25[6]
Leishmania amazonensis (amastigotes)DODAB bilayer fragments25[6]

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher cytotoxicity.

Table 2: Physicochemical Properties of DODAB Formulations

Formulation [ODN]/[DODAB] Ratio Zeta Potential (mV) Hydrodynamic Diameter (Dz) (nm) Reference
DODAB Liposomes0~ +60~ 100[11]
DODAB-ODN Lipoplex0.012~ +50~ 120[11]
DODAB-ODN Lipoplex0.100~ -30~ 100[11]

ODN: Oligodeoxynucleotide. These values are illustrative and can vary based on the specific formulation and measurement conditions.

Experimental Protocols

Protocol 1: Preparation of DODAB Unilamellar Vesicles by Thin-Film Hydration and Sonication
  • Lipid Film Formation:

    • Dissolve a desired amount of DODAB powder in chloroform (B151607) in a round-bottom flask.

    • If a fluorescent probe like Laurdan is required, add it at this stage (e.g., 1 mol%).[11]

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., glucose phosphate (B84403) buffer) by vortexing or gentle agitation.[6] This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To obtain smaller, unilamellar vesicles or bilayer fragments, sonicate the MLV suspension using a titanium probe sonicator.[6]

    • Keep the sample on ice during sonication to prevent overheating and lipid degradation.

    • After sonication, centrifuge the preparation at high speed (e.g., 14,000 rpm) to pellet any titanium particles shed from the probe.[6]

    • Collect the supernatant containing the DODAB vesicles.

Protocol 2: Formation of DODAB-DNA Lipoplexes for Transfection
  • Preparation of Solutions:

    • In one sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.[5]

    • In a separate sterile tube, dilute the prepared DODAB liposome/nanoparticle formulation in a serum-free medium.[5]

  • Complex Formation:

    • Gently add the diluted DNA solution to the diluted DODAB formulation (or vice versa, maintaining consistency is key) and mix by gentle pipetting.[5]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the spontaneous formation of DNA-DODAB complexes.[5]

  • Transfection:

    • Aspirate the old media from the cells to be transfected.

    • Add the freshly prepared DNA-DODAB complexes dropwise to the cells.[5]

    • Add fresh culture medium (with or without serum, depending on prior optimization) to the wells.[5]

    • Incubate the cells for the desired period before assaying for gene expression.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell DODAB_LNP DODAB Formulation (with Cargo) Endocytosis Endocytosis DODAB_LNP->Endocytosis 1. Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome 2. Encapsulation Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradative Pathway Cargo_Release Cargo Release Late_Endosome->Cargo_Release 4. Endosomal Escape (Membrane Destabilization) Cytosol Cytosol Cargo_Release->Cytosol 5. Therapeutic Effect

Caption: General workflow of DODAB-mediated endosomal escape.

Troubleshooting_Logic Start Experiment Start: Formulate DODAB Nanoparticles Check_Size Problem: Inconsistent Size / High PDI? Start->Check_Size Check_Transfection Problem: Low Transfection Efficiency? Check_Size->Check_Transfection No Troubleshoot_Size Action: - Check formulation parameters - Verify component concentrations - Use high-purity reagents Check_Size->Troubleshoot_Size Yes Check_Aggregation Problem: Aggregation Observed? Check_Transfection->Check_Aggregation No Troubleshoot_Transfection Action: - Optimize cell health - Check nucleic acid quality - Adjust DODAB:NA ratio Check_Transfection->Troubleshoot_Transfection Yes Success Successful Experiment Check_Aggregation->Success No Troubleshoot_Aggregation Action: - Add steric stabilizers (PEG/PVA) - Optimize storage conditions - Adjust zeta potential Check_Aggregation->Troubleshoot_Aggregation Yes Troubleshoot_Size->Start Reformulate Troubleshoot_Transfection->Start Re-evaluate Protocol Troubleshoot_Aggregation->Start Reformulate

Caption: Troubleshooting workflow for DODAB formulation experiments.

References

Technical Support Center: Long-Term Storage and Stability of DDAB Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for didodecyldimethylammonium (B1216837) bromide (DDAB) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and troubleshooting of DDAB solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DDAB in its solid form and in solution?

A1: Solid DDAB is a stable compound when stored correctly.[1] Recent studies have shown that solid DDAB thermally degrades at temperatures above 90°C. In solution, DDAB is relatively stable under normal storage conditions. However, its stability can be compromised by exposure to extreme temperatures, humidity, oxidizing agents, and pH levels outside its optimal range.[2]

Q2: What are the recommended storage conditions for DDAB solid and stock solutions?

A2: To ensure long-term stability, DDAB and its solutions should be stored under controlled conditions. The following table summarizes the recommended storage conditions based on available data.

FormStorage TemperatureDurationContainerAdditional Notes
Solid Powder 0 - 4°CShort-term (days to weeks)Tightly sealed, dark containerProtect from moisture and light.[1]
-20°CLong-term (months to years)Tightly sealed, dark containerProtect from moisture and light.
Stock Solution (in DMSO) 4°CUp to 2 weeksTightly sealed, sterile vialMinimize exposure to air and light.
-20°CUp to 1 monthTightly sealed, sterile vialAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsTightly sealed, sterile vialAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 2 - 8°C (Refrigerated)Short to medium-termTightly sealed, sterile containerProne to precipitation at lower temperatures.[2]
20 - 25°C (Room Temp)Short-termTightly sealed, sterile containerMonitor for signs of degradation or microbial growth.[2]

Q3: What solvents are compatible with DDAB?

A3: DDAB is soluble in water and various organic solvents, including ethanol (B145695), chloroform, and DMSO.[2] The choice of solvent can impact the stability and physical state of the DDAB solution. For long-term storage, DMSO is a common choice for preparing concentrated stock solutions that are stored frozen.

Q4: How does pH affect the stability of DDAB solutions?

A4: The pH of the solution is a critical factor for DDAB stability. While comprehensive quantitative data is limited, studies on similar quaternary ammonium (B1175870) compounds suggest that DDAB coatings can become unstable at a pH greater than 7, leading to the decomposition of the quaternary amine head group. It is generally recommended to maintain DDAB solutions in a neutral to slightly acidic pH range for optimal stability.

Troubleshooting Guide

Issue 1: The DDAB solution appears cloudy or has formed a precipitate.

  • Possible Cause 1: Low Temperature. Aqueous solutions of DDAB can become turbid or form a white precipitate at low temperatures (e.g., below 10-15°C).[2] This is often due to a reversible phase transition from a liquid crystalline state to a gel state.

    • Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) with gentle agitation. The precipitate should redissolve. To prevent this, store aqueous solutions at room temperature if they are to be used shortly, or consider using a co-solvent like ethanol to improve solubility at lower temperatures.

  • Possible Cause 2: Concentration Exceeds Solubility. The concentration of DDAB in your solution may be too high for the chosen solvent and storage temperature.

    • Solution: Dilute the solution with an appropriate solvent. If you need a high concentration, consider preparing the solution in a solvent in which DDAB has higher solubility, such as ethanol or DMSO, before making final dilutions in your aqueous buffer.

  • Possible Cause 3: Contamination. The presence of contaminants can lead to precipitation.

    • Solution: Ensure that all glassware is thoroughly clean and that high-purity solvents and reagents are used. Filter the solution through a sterile syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Issue 2: The DDAB solution is not performing as expected in my experiments (e.g., low transfection efficiency, reduced antimicrobial activity).

  • Possible Cause 1: Degradation. The DDAB may have degraded due to improper storage or handling.

    • Solution: Review the storage conditions and age of the solution. If degradation is suspected, it is best to prepare a fresh solution from a reliable stock of solid DDAB. The purity of the solution can be assessed using techniques like HPLC-CAD.

  • Possible Cause 2: Aggregation. DDAB molecules can form aggregates or vesicles in solution, and the size and stability of these structures can impact their function.

    • Solution: Characterize the particle size and distribution in your solution using Dynamic Light Scattering (DLS). If aggregation is an issue, you may need to optimize the formulation by adjusting the concentration, ionic strength, or pH of the solution. Sonication can also be used to disperse aggregates.

  • Possible Cause 3: Interaction with Other Components. Other molecules in your experimental system (e.g., anionic polymers, proteins) can interact with the cationic DDAB, leading to reduced activity.

    • Solution: Evaluate the compatibility of all components in your formulation. If interactions are suspected, consider modifying the formulation or the order of addition of components.

Experimental Protocols

Protocol 1: Assessing DDAB Solution Purity by HPLC-CAD

This protocol provides a general method for assessing the purity of a DDAB solution using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

    • Primesep SB column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with ammonium formate as a buffer. A typical starting point is a 50:50 (v/v) mixture with 20 mM ammonium formate.

    • Sample Preparation: Dilute the DDAB solution to be tested in the mobile phase to a suitable concentration for injection (e.g., 1 mg/mL).

    • HPLC-CAD Conditions:

      • Column: Primesep SB, 150 mm x 4.6 mm, 5 µm.

      • Mobile Phase: Isocratic elution with the prepared mobile phase.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • CAD Settings:

        • Nebulizer Gas Pressure: 70 psi (4.8 bar).

        • Evaporation Temperature: 35°C.

        • Data Collection Rate: 10 Hz.

    • Analysis: Inject the prepared sample and run the analysis. The purity of the DDAB can be determined by the relative area of the main peak compared to any impurity peaks.

Protocol 2: Monitoring DDAB Aggregation by Dynamic Light Scattering (DLS)

This protocol describes how to monitor the size and aggregation state of DDAB vesicles or particles in an aqueous solution using DLS.

  • Instrumentation:

    • Dynamic Light Scattering instrument.

    • Cuvettes (disposable or quartz).

  • Reagents:

    • DDAB solution to be analyzed.

    • High-purity water or buffer for dilution.

  • Procedure:

    • Sample Preparation:

      • Ensure the sample is free of large dust particles by filtering it through a 0.22 µm syringe filter directly into a clean cuvette.

      • The sample should be optically clear or very slightly hazy. If it is too turbid, dilute it with filtered solvent.

      • Perform a dilution check: measure the sample, then dilute it by 50% and measure again. If the particle size remains consistent, the initial concentration was appropriate.

    • DLS Measurement:

      • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.

      • Set the measurement parameters in the software, including the dispersant (e.g., water) and temperature.

      • Perform at least three replicate measurements to ensure reproducibility.

    • Data Analysis:

      • Analyze the intensity distribution, volume distribution, and number distribution of the particle sizes.

      • The Z-average diameter provides a measure of the average particle size, while the Polydispersity Index (PDI) indicates the width of the size distribution. A PDI below 0.3 is generally considered acceptable for many applications.

      • Monitor changes in the Z-average diameter and PDI over time to assess the stability of the solution. An increase in these values may indicate aggregation.

Visualizations

DDAB_Stability_Troubleshooting start Start: DDAB Solution Issue issue Identify Issue start->issue cloudy Solution is Cloudy or Precipitated issue->cloudy Physical Appearance low_activity Low Biological Activity issue->low_activity Performance cause_cloudy Possible Cause? cloudy->cause_cloudy cause_activity Possible Cause? low_activity->cause_activity temp Low Temperature cause_cloudy->temp Yes concentration High Concentration cause_cloudy->concentration No contamination Contamination cause_cloudy->contamination No solution_temp Solution: Gently warm & agitate temp->solution_temp solution_conc Solution: Dilute or use co-solvent concentration->solution_conc solution_contam Solution: Use high-purity reagents & filter contamination->solution_contam degradation Degradation cause_activity->degradation Yes aggregation Aggregation cause_activity->aggregation No interaction Interaction with other components cause_activity->interaction No solution_degrad Solution: Prepare fresh solution, check purity (HPLC) degradation->solution_degrad solution_aggreg Solution: Check particle size (DLS), optimize formulation aggregation->solution_aggreg solution_interact Solution: Evaluate component compatibility interaction->solution_interact

Caption: Troubleshooting flowchart for common issues with DDAB solutions.

DDAB_Degradation_Pathway cluster_stress DDAB DDAB (Didodecyldimethylammonium Bromide) degradation_process Degradation Process DDAB->degradation_process подвергается stress_factors Stress Factors high_temp High Temperature (>90°C) high_ph High pH (>7) oxidizing_agents Oxidizing Agents high_temp->degradation_process high_ph->degradation_process oxidizing_agents->degradation_process degradation_products Potential Degradation Products degradation_process->degradation_products tertiary_amine Tertiary Amine (from dealkylation) other_products Other Cleavage & Oxidation Products

References

Validation & Comparative

A Comparative Guide to DDAB and CTAB for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate delivery vector is paramount for the success of gene therapy. Cationic lipids, such as Dimethyldioctadecylammonium bromide (DDAB) and Cetyltrimethylammonium bromide (CTAB), are widely utilized synthetic vectors due to their ability to condense and transport nucleic acids into cells. This guide provides an objective comparison of DDAB and CTAB for gene delivery applications, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

Performance Comparison: DDAB vs. CTAB

A critical aspect of any gene delivery vehicle is its efficiency in transfecting cells coupled with minimal cytotoxicity. The available data consistently indicates a trade-off between these two parameters for DDAB and CTAB.

Cytotoxicity

Multiple studies have demonstrated that CTAB exhibits significantly higher cytotoxicity compared to DDAB. This is a crucial consideration for in vitro and in vivo applications where cell viability is essential for therapeutic efficacy and safety.

Parameter DDAB CTAB Reference
General Cytotoxicity Lower cytotoxicity has been reported.[1]Higher cytotoxicity has been observed in various cell lines.
SDS-Vesicles SDS-DDAB vesicles are reported to be far more toxic than SDS-CTAB vesicles, with the DDAB component itself being described as extremely cytotoxic in this specific formulation.[2]SDS-CTAB vesicles are comparatively less toxic than SDS-DDAB vesicles.[2]

Note: While DDAB is generally considered less toxic, the formulation can significantly impact its cytotoxicity.

Transfection Efficiency

Direct comparative studies on the transfection efficiency of DDAB and CTAB under identical experimental conditions are limited. However, existing data suggests that DDAB can be a highly efficient transfection agent.

Parameter DDAB CTAB Reference
Transfection Efficiency High transfection efficiencies of 90-95% have been reported in CHO-K1 and BHK-21C13 cells.[1] The efficiency can be further enhanced by the addition of protamine.[3] DDAB has been shown to be a better transfection agent than DC-Chol in some contexts.[4]Data on the use of CTAB as a primary transfection agent is less common, likely due to its high cytotoxicity. It is more frequently used in DNA extraction protocols. Transformation efficiencies of 10^5 - 10^9 CFU/μg DNA have been reported for preparing competent E. coli cells.[5]

Lipoplex Characterization

The physicochemical properties of the lipid-DNA complexes (lipoplexes) are critical determinants of transfection success. These properties include particle size and surface charge (zeta potential).

Parameter DDAB-based Lipoplexes CTAB-based Nanoparticles Reference
Particle Size The size can be controlled by the formulation.CTAB-coated gold nanoparticles complexed with plasmid DNA have been reported to have a size of 84.7 ± 9.8 nm.
Zeta Potential The surface charge is typically positive, which facilitates interaction with the negatively charged cell membrane.CTAB-coated gold nanoparticles have a positive zeta potential of +30 mV, which is reduced to +4 mV after complexing with pDNA.

Mechanism of Action

Both DDAB and CTAB are cationic lipids that utilize their positive charge to interact with negatively charged nucleic acids, forming condensed nanoparticles called lipoplexes. The overall mechanism of gene delivery can be broken down into several key steps:

  • Lipoplex Formation: The cationic lipid and the nucleic acid self-assemble through electrostatic interactions.

  • Cellular Uptake: The positively charged lipoplexes bind to the negatively charged cell surface proteoglycans, triggering uptake primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and lipoplex formulation and can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7]

  • Endosomal Escape: Once inside the cell, the lipoplex must escape the endosome to avoid degradation in the lysosome. One proposed mechanism for this is the "proton sponge" effect, where the cationic lipid buffers the endosomal pH, leading to an influx of ions and water, causing the endosome to swell and rupture, releasing the nucleic acid into the cytoplasm.

  • Nuclear Entry and Gene Expression: The released nucleic acid must then translocate to the nucleus for transcription and subsequent protein expression.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Cationic_Lipid Cationic Lipid (DDAB or CTAB) Lipoplex Lipoplex Formation Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (e.g., plasmid DNA) Nucleic_Acid->Lipoplex Cell_Surface Cell Surface (Proteoglycans) Lipoplex->Cell_Surface Binding Endocytosis Endocytosis (Clathrin-mediated, Caveolae-mediated, Macropinocytosis) Cell_Surface->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Cationic lipid-mediated gene delivery pathway.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and efficient gene transfection. Below are generalized experimental workflows and protocols for gene delivery using DDAB and CTAB. It is important to note that optimal conditions (e.g., lipid-to-DNA ratio, cell density) should be determined empirically for each cell type and plasmid.

Experimental Workflow

Experimental_Workflow Cell_Seeding 1. Seed cells in a multi-well plate Lipoplex_Preparation 2. Prepare Lipoplex Solution Cell_Seeding->Lipoplex_Preparation DNA_Dilution 2a. Dilute Nucleic Acid in serum-free medium Lipoplex_Preparation->DNA_Dilution Lipid_Dilution 2b. Dilute Cationic Lipid (DDAB or CTAB) in serum-free medium Lipoplex_Preparation->Lipid_Dilution Incubation1 2c. Combine and incubate to form lipoplexes DNA_Dilution->Incubation1 Lipid_Dilution->Incubation1 Transfection 3. Add lipoplexes to cells Incubation1->Transfection Incubation2 4. Incubate cells for 24-48 hours Transfection->Incubation2 Assay 5. Assay for gene expression (e.g., GFP, Luciferase) Incubation2->Assay

Caption: General workflow for cationic lipid-mediated transfection.

Protocol for DDAB-mediated Gene Transfection

This protocol is a generalized procedure and should be optimized for your specific cell line and plasmid.

Materials:

  • DDAB solution (e.g., 1 mg/mL in ethanol (B145695) or water)

  • Plasmid DNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Preparation (per well of a 24-well plate): a. DNA Dilution: Dilute 0.5-1.0 µg of plasmid DNA in 50 µL of serum-free medium. b. DDAB Dilution: In a separate tube, dilute 1-5 µL of DDAB solution in 50 µL of serum-free medium. c. Complex Formation: Add the diluted DNA to the diluted DDAB solution, mix gently, and incubate at room temperature for 15-30 minutes.

  • Transfection: a. Remove the culture medium from the cells and wash once with serum-free medium. b. Add 400 µL of serum-free medium to the lipoplex solution. c. Add the final lipoplex solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.

  • Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.

Protocol for CTAB-mediated Gene Transfection

Note: Due to the high cytotoxicity of CTAB, its use as a primary transfection agent is not well-established for mammalian cells. The following is a generalized protocol that would require extensive optimization and cytotoxicity assessment.

Materials:

  • CTAB solution (e.g., 1 mg/mL in water)

  • Plasmid DNA

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Mammalian cells

Procedure:

  • Cell Seeding: Seed cells at a lower confluency (e.g., 40-50%) to account for potential cell death.

  • Lipoplex Preparation (per well of a 24-well plate): a. DNA Dilution: Dilute 0.5-1.0 µg of plasmid DNA in 50 µL of serum-free medium. b. CTAB Dilution: In a separate tube, dilute a very small amount of CTAB solution (start with a high lipid-to-DNA charge ratio and titrate down) in 50 µL of serum-free medium. c. Complex Formation: Add the diluted DNA to the diluted CTAB solution, mix gently, and incubate at room temperature for 15-30 minutes.

  • Transfection: a. Gently add the lipoplex solution to the cells in complete medium. A shorter incubation time (e.g., 2-4 hours) is recommended.

  • Post-transfection: Remove the transfection medium and replace it with fresh, complete culture medium.

  • Gene Expression and Viability Analysis: Assay for gene expression and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) 24-48 hours post-transfection.

Conclusion

Both DDAB and CTAB are cationic lipids capable of forming complexes with nucleic acids for gene delivery. However, their performance characteristics differ significantly.

  • DDAB emerges as a more favorable candidate for general gene delivery applications due to its lower cytotoxicity and high transfection efficiency in several cell lines.

  • CTAB , while effective in condensing DNA, exhibits high cytotoxicity , which severely limits its utility as a primary transfection agent in mammalian cells. Its application is more prominent in protocols for DNA extraction from various organisms.

For researchers and drug development professionals, the choice between DDAB and CTAB should be guided by the specific requirements of the application. For most gene delivery experiments where cell viability is crucial, DDAB is the superior choice. If considering CTAB for any transfection application, extensive optimization and rigorous cytotoxicity assessments are imperative. Further research involving direct, side-by-side comparisons of these two lipids under standardized conditions would be invaluable to the field.

References

A Head-to-Head Comparison of Cationic Lipids for Transfection: The Efficacy of DODAB Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides an objective comparison of the cationic lipid DODAB (dioctadecyldimethylammonium bromide) against three other widely used cationic lipids: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol), and the commercially available Lipofectamine™ reagent.

This comparison synthesizes experimental data on transfection efficiency and cytotoxicity, presenting quantitative findings in structured tables for clear evaluation. Detailed experimental protocols for the key cited lipids are also provided to ensure reproducibility.

At a Glance: Performance Snapshot

The selection of an optimal cationic lipid is highly dependent on the specific cell type and experimental goals. While some lipids may offer superior transfection efficiency, this can sometimes be accompanied by increased cytotoxicity. The following tables summarize the performance of DODAB and its competitors across various cell lines.

Table 1: Transfection Efficiency
Cationic LipidCell LineTransfection Efficiency (%)Reference
CeO2/DODAB HEK293~30[1]
MCF-7~30[1]
HepG2~3[1]
DOTAP HEK293~33[1]
MCF-7-
HepG2-
Hep-2High[2]
DC-Cholesterol/DOPE C6 rat gliomaBetter than DDAB-DOPE[3]
Lipofectamine™ 2000 HEK293~44[1]
MCF-7-
HepG2~3[1]
Hep-2High[2]

Note: DDAB (dimethyl-dioctadecyl ammonium (B1175870) bromide) is a close structural analog of DODAB.

Table 2: Cytotoxicity
Cationic LipidCell LineCell Viability (%)Reference
CeO2/DODAB HEK293~100[1]
MCF-7~100[1]
HepG2~82-86[1]
DOTAP HEK293~85[1]
MCF-7>85[2]
DDAB Murine Melanoma B16(F10)More toxic than DC-Chol[4]
Lipofectamine™ 2000 HEK293~80[1]
MCF-7>85[2]
Table 3: Transfection Index (Efficiency x Viability)

A useful metric for evaluating the overall performance of a transfection reagent is the Transfection Index (TI), which is the product of the transfection efficiency and the percentage of cell viability. A higher TI indicates a better balance between high gene delivery and low cell death.

Cationic LipidCell LineTransfection IndexReference
CeO2/DODAB HEK293~30[1]
MCF-7~30[1]
DOTAP HEK293~28[1]
Lipofectamine™ 2000 HEK293~35[1]

In-Depth Analysis of Cationic Lipid Performance

DODAB (and DDAB): Studies suggest that DODAB and its analog DDAB can be effective transfection agents. In one study, CeO2/DODAB formulations demonstrated comparable transfection efficiency to DOTAP and Lipofectamine 2000 in HEK293 and MCF-7 cells, with the significant advantage of lower cytotoxicity in these cell lines[1]. Another study highlighted that DDAB is a more potent transfection agent than DC-Cholesterol in murine melanoma cells, although this came at the cost of higher toxicity[4]. The efficiency of DODAB-based liposomes can be enhanced by the inclusion of helper lipids like monoolein[5].

DOTAP: DOTAP is a widely used cationic lipid that generally exhibits good transfection efficiency. In a direct comparison, DOTAP showed slightly higher transfection efficiency than CeO2/DODAB in HEK293 cells, but with a modest increase in cytotoxicity[1]. The performance of DOTAP can be significantly influenced by the formulation, including the choice of helper lipid (e.g., DOPE or cholesterol) and the ratio of lipids to DNA[6][7].

DC-Cholesterol: DC-Cholesterol is a cholesterol-based cationic lipid often formulated with the helper lipid DOPE. One study found that DC-Chol-DOPE lipoplexes were more efficient at transfecting C6 rat glioma cells than DDAB-DOPE lipoplexes[3]. This suggests that the efficacy of cholesterol-based lipids can be highly cell-type specific.

Lipofectamine™: As a commercially optimized formulation, Lipofectamine™ 2000 often serves as a benchmark for transfection efficiency. In the comparative study, it demonstrated the highest transfection efficiency in HEK293 cells, albeit with a corresponding increase in cytotoxicity compared to the CeO2/DODAB formulation[1].

Experimental Methodologies

To ensure the reproducibility of transfection experiments, adherence to a well-defined protocol is crucial. Below are detailed methodologies for key experiments involving the discussed cationic lipids.

General Cationic Lipid Transfection Workflow

The fundamental principle of cationic lipid-mediated transfection involves the electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid, leading to the formation of a lipid-DNA complex (lipoplex). This complex is then taken up by the cells, typically via endocytosis.

TransfectionWorkflow cluster_preparation Lipoplex Formation cluster_transfection Cellular Uptake and Gene Expression Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Cell Lipoplex->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Protein Protein Nucleus->Protein Transcription & Translation

Figure 1. General workflow of cationic lipid-mediated transfection.

DODAB-based Transfection Protocol (General)
  • Preparation of DODAB Liposomes: DODAB is dissolved in an organic solvent (e.g., chloroform) and then dried to a thin film under nitrogen. The lipid film is then hydrated with an aqueous buffer and sonicated to form small unilamellar vesicles.

  • Lipoplex Formation: Plasmid DNA is diluted in a serum-free medium. In a separate tube, the DODAB liposome (B1194612) solution is also diluted in a serum-free medium. The DNA solution is then added to the liposome solution and incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: The lipoplex solution is added to the cells, which are typically at 70-90% confluency. The cells are incubated with the lipoplexes for 4-6 hours, after which the medium can be replaced with fresh, complete medium.

  • Assay: Gene expression is typically assayed 24-72 hours post-transfection.

DOTAP Transfection Protocol (Example for HEK293 cells)
  • Cell Seeding: Seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium. Incubate overnight to reach 70-80% confluency[8].

  • Preparation of DOTAP/DNA Complexes:

    • In a sterile tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium[8].

    • In a separate tube, dilute 5-10 µL of DOTAP reagent (1 mg/mL) in 100 µL of serum-free medium[8].

    • Combine the diluted DNA and DOTAP solutions and incubate at room temperature for 15-20 minutes[8].

  • Transfection:

    • Add the 200 µL of the DOTAP/DNA complex mixture dropwise to the cells[8].

    • Incubate the cells for 4-6 hours at 37°C[8].

    • Replace the transfection medium with fresh, complete growth medium.

  • Analysis: Analyze for transgene expression 24-48 hours post-transfection.

DC-Cholesterol/DOPE Transfection Protocol
  • Liposome Preparation: DC-Cholesterol and DOPE are typically mixed at a molar ratio of 1:2 in chloroform, dried to a film, and hydrated with a buffer to form liposomes.

  • Lipoplex Formation:

    • Dilute plasmid DNA in a serum-free medium.

    • Dilute the DC-Cholesterol/DOPE liposomes in a separate tube of serum-free medium.

    • Add the DNA solution to the liposome solution and incubate for 20-30 minutes at room temperature.

  • Transfection:

    • Add the lipoplex solution to cells at 70-80% confluency.

    • Incubate for 4-6 hours before replacing the medium.

  • Post-Transfection Analysis: Evaluate gene expression after 24-72 hours.

Lipofectamine™ 2000 Transfection Protocol (Example for a 24-well plate)
  • Cell Plating: One day before transfection, plate 0.5-2 x 10^5 cells per well in 500 µL of growth medium without antibiotics to achieve 70-90% confluency at the time of transfection[9].

  • Complex Formation:

    • Dilute 0.5 µg of DNA into 50 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.

    • In a separate tube, dilute 1-3 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature[9].

  • Transfection: Add the 100 µL of DNA-reagent complex to each well containing cells and medium. Mix gently by rocking the plate[9].

  • Incubation and Analysis: Incubate cells at 37°C in a CO2 incubator for 24-48 hours before assaying for transgene expression. The medium may be changed after 4-6 hours[9].

Signaling Pathways and Cellular Mechanisms

The journey of the nucleic acid from the extracellular environment to the nucleus is a multi-step process. The following diagram illustrates the key cellular barriers and pathways involved in cationic lipid-mediated transfection.

CellularMechanisms Lipoplex Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Late_Endosome->Cytoplasm Endosomal Escape Nuclear_Pore Nuclear Pore Complex Cytoplasm->Nuclear_Pore Nucleus Nucleus Nuclear_Pore->Nucleus Nuclear Import

Figure 2. Cellular barriers and pathways in cationic lipid transfection.

A critical step for successful transfection is the escape of the nucleic acid from the endosome into the cytoplasm. Some cationic lipids are thought to facilitate this through the "proton sponge" effect, where the lipid's buffering capacity leads to endosomal swelling and rupture.

Conclusion

The choice of a cationic lipid for transfection is a multifaceted decision that requires careful consideration of transfection efficiency, cytotoxicity, and the specific cell line being used. DODAB emerges as a promising candidate, particularly in formulations that can mitigate its potential cytotoxicity, offering a favorable balance between gene delivery and cell viability. While Lipofectamine™ often provides high efficiency, it may come at the cost of increased cell death. DOTAP and DC-Cholesterol remain robust options, with their performance being highly dependent on the formulation and cellular context. For researchers seeking to optimize their transfection experiments, a preliminary screen of different cationic lipids and formulations is highly recommended to identify the most suitable reagent for their specific needs.

References

A Comparative Guide to the Characterization of DDAB-DNA Complexes for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene therapy, the effective delivery of genetic material into target cells is a paramount challenge. Cationic liposomes, such as dimethyldioctadecylammonium (B77308) bromide (DDAB), have emerged as promising vectors due to their ability to form complexes with negatively charged DNA, facilitating cellular uptake. This guide provides a comprehensive comparison of DDAB-DNA complexes with other commonly used transfection reagents, supported by experimental data and detailed protocols for characterization.

Performance Comparison of Gene Transfection Vectors

The selection of an appropriate gene delivery vector is critical for successful transfection. This section compares the performance of DDAB-DNA complexes with two other widely used non-viral vectors: Lipofectamine® and Polyethylenimine (PEI). The data presented below is a synthesis of findings from multiple studies and should be considered as a general guide. Optimal conditions and results will vary depending on the cell type, plasmid DNA, and specific experimental conditions.

Table 1: Comparison of Physicochemical Properties of Gene Delivery Complexes

ParameterDDAB-DNALipofectamine®-DNAPEI-DNA
Particle Size (nm) 150 - 400100 - 300100 - 250
Zeta Potential (mV) +30 to +50+20 to +40+20 to +40
Complex Stability Moderate to highHighHigh

Table 2: Comparison of In Vitro Performance of Gene Delivery Complexes

ParameterDDAB-DNALipofectamine®-DNAPEI-DNA
Transfection Efficiency Moderate to highHighHigh
Cytotoxicity ModerateModerate to highHigh
Serum Compatibility ModerateModerateLow to moderate

Experimental Protocols

Accurate and reproducible characterization of DDAB-DNA complexes is essential for optimizing their performance. Below are detailed methodologies for key experiments.

Formation of DDAB-DNA Complexes

This protocol describes a general method for the formation of DDAB-DNA complexes. The optimal ratio of DDAB to DNA should be determined experimentally.

Materials:

  • DDAB solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA solution (e.g., 1 mg/mL in TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

  • Dilute the desired amount of plasmid DNA in serum-free medium in a sterile microcentrifuge tube.

  • In a separate sterile microcentrifuge tube, dilute the required amount of DDAB solution in serum-free medium.

  • Add the diluted DNA solution to the diluted DDAB solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes.

  • The DDAB-DNA complexes are now ready for characterization or transfection experiments.

Characterization of Physicochemical Properties

Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

Procedure:

  • Prepare DDAB-DNA complexes as described above.

  • Dilute the complex solution with sterile, deionized water to an appropriate concentration for DLS measurement (typically to a final volume of 1 mL in a disposable cuvette).

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • For particle size, perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

  • For zeta potential, use a folded capillary cell and perform the measurement to determine the surface charge of the complexes.

This assay confirms the complexation of DNA with DDAB.

Materials:

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Prepare a 1% (w/v) agarose gel in 1X TAE buffer containing a DNA stain.

  • Prepare DDAB-DNA complexes at various charge ratios (DDAB:DNA).

  • Add DNA loading dye to each complex sample and to a control sample of naked DNA.

  • Load the samples into the wells of the agarose gel.

  • Run the gel at a constant voltage (e.g., 100 V) for an appropriate amount of time.

  • Visualize the DNA bands under UV illumination. Complete complexation is indicated by the retention of DNA in the loading well, while free DNA will migrate through the gel.

In Vitro Performance Evaluation

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Reporter plasmid (e.g., encoding GFP or luciferase)

  • DDAB-DNA complexes

  • Complete cell culture medium

  • Assay-specific reagents (e.g., luciferase assay substrate)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and reach 70-90% confluency.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the prepared DDAB-DNA complexes (in serum-free medium) to the cells.

  • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Remove the transfection medium and replace it with fresh, complete culture medium.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Assess transfection efficiency by visualizing GFP expression using fluorescence microscopy or by quantifying luciferase activity using a luminometer.

Materials:

  • Cultured mammalian cells

  • DDAB-DNA complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat them with varying concentrations of DDAB-DNA complexes. Include untreated cells as a control.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Key Processes

To better understand the formation and action of DDAB-DNA complexes, the following diagrams illustrate the experimental workflow and the proposed cellular uptake pathway.

experimental_workflow cluster_prep Complex Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation DNA Plasmid DNA Mix Mixing DNA->Mix DDAB DDAB Solution DDAB->Mix Complex DDAB-DNA Complex Mix->Complex DLS DLS (Size) Complex->DLS Zeta Zeta Potential Complex->Zeta Gel Gel Retardation Complex->Gel Transfection Transfection Efficiency Complex->Transfection Cytotoxicity Cytotoxicity Complex->Cytotoxicity cellular_uptake cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Complex DDAB-DNA Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect Cytosol Cytosolic DNA Escape->Cytosol Nucleus Nucleus Cytosol->Nucleus Transcription Gene Expression Nucleus->Transcription

A Comparative Guide to Cryo-TEM Analysis of DODAB Vesicle Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cryogenic transmission electron microscopy (Cryo-TEM) with alternative techniques for the morphological analysis of dioctadecyldimethylammonium bromide (DODAB) vesicles. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical methods for their specific needs.

Introduction to DODAB Vesicle Characterization

DODAB is a cationic lipid widely used in the formation of vesicles for various applications, including drug delivery and gene therapy. The morphology of these vesicles—their size, shape, lamellarity (number of lipid bilayers), and overall structure—is a critical quality attribute that influences their stability, encapsulation efficiency, and biological performance. Accurate characterization of these features is therefore paramount.

Cryo-TEM has emerged as a gold-standard technique for the high-resolution visualization of nanoparticles in their near-native state.[1] By rapidly vitrifying the sample, it avoids artifacts associated with conventional electron microscopy techniques that require drying and staining.[2] However, other techniques such as Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) provide valuable complementary information, often with higher throughput and lower cost. This guide will compare these methods head-to-head.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific morphological parameters of interest. Cryo-TEM provides direct visualization, while DLS and SAXS offer ensemble measurements of bulk properties.

FeatureCryo-TEM (Cryogenic Transmission Electron Microscopy)DLS (Dynamic Light Scattering)SAXS (Small-Angle X-ray Scattering)
Principle Direct imaging of vitrified, hydrated samples using an electron beam.[1][2]Measures the hydrodynamic size distribution by analyzing fluctuations in scattered light from particles in Brownian motion.[3][4]Measures the scattering pattern of X-rays by the electron clouds of the atoms in the sample to determine size, shape, and internal structure.[5]
Information Obtained Direct visualization of individual vesicle morphology, size, shape, lamellarity, and surface features.[1]Hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution.[3]Vesicle size and shape, lamellarity, bilayer thickness, and electron density profile.[5][6]
Advantages - High resolution, direct visualization.- Provides detailed morphological information.- Can distinguish between different vesicle populations.[7]- High throughput and rapid analysis.- Non-invasive.- Provides statistically robust data on the bulk sample.- Provides detailed structural information averaged over a large number of vesicles.- Can determine bilayer thickness and lamellarity with high precision.[6]
Limitations - Lower throughput.- Requires specialized equipment and expertise.- Sample preparation can be challenging.[1]- Potential for artifacts if vitrification is not optimal.- Indirect measurement of size.- Assumes spherical particles.- Highly sensitive to the presence of large aggregates, which can skew results.[3]- Indirect measurement of morphology.- Requires more complex data analysis and modeling.- May require higher sample concentrations.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained for DODAB vesicles using different analytical techniques. The data is compiled from various studies and represents typical values.

Table 1: Vesicle Size and Polydispersity
Preparation MethodTechniqueMean Diameter (nm)Polydispersity Index (PDI)Reference
SonicationCryo-TEM50 - 150N/A (Direct observation)[8]
DLS80 - 2000.2 - 0.4[2]
Extrusion (100 nm filter)Cryo-TEM80 - 120N/A (Direct observation)[9][10]
DLS100 - 150< 0.2[10]
Ethanol (B145695) InjectionCryo-TEM80 - 170N/A (Direct observation)[11]
DLS100 - 2000.1 - 0.3[12]

Note: PDI is a dimensionless number that indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered to represent a monodisperse population.

Table 2: Vesicle Lamellarity
Preparation MethodTechniquePredominant LamellarityCommentsReference
SonicationCryo-TEMUnilamellarCan produce small unilamellar vesicles (SUVs).[8]
SAXSPrimarily UnilamellarSAXS can confirm the absence of multilamellar structures.[10]
ExtrusionCryo-TEMMostly UnilamellarExtrusion is effective at reducing lamellarity, though some multilamellar vesicles may persist.[10][13][10]
SAXSPrimarily UnilamellarSAXS can quantify the fraction of unilamellar vs. multilamellar vesicles.[10][10]
Ethanol InjectionCryo-TEMMultilamellarOften results in the formation of small multilamellar vesicles.[11][11]

Experimental Workflows and Protocols

Cryo-TEM Analysis Workflow

CryoTEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Vesicle_Suspension DODAB Vesicle Suspension Apply_Grid Apply 3-4 µL of suspension to a glow-discharged TEM grid Vesicle_Suspension->Apply_Grid Blot Blot excess liquid with filter paper Apply_Grid->Blot Plunge_Freeze Plunge-freeze in liquid ethane (B1197151) Blot->Plunge_Freeze Load_Holder Load grid into a cryo-holder Plunge_Freeze->Load_Holder Transfer_TEM Transfer holder to the Cryo-TEM Load_Holder->Transfer_TEM Image_Acquisition Acquire images under low-dose conditions Transfer_TEM->Image_Acquisition Image_Processing Image processing and analysis Image_Acquisition->Image_Processing Morphological_Characterization Characterize size, shape, and lamellarity Image_Processing->Morphological_Characterization

Caption: Workflow for Cryo-TEM analysis of DODAB vesicles.

Detailed Protocol for Cryo-TEM Sample Preparation and Imaging:

  • Vesicle Preparation: Prepare DODAB vesicles using the desired method (e.g., sonication, extrusion, ethanol injection) at a suitable concentration in an appropriate buffer.

  • Grid Preparation: Glow-discharge a holey carbon TEM grid to render the surface hydrophilic.

  • Sample Application: In a controlled environment with high humidity to prevent evaporation, apply 3-4 µL of the vesicle suspension to the prepared grid.

  • Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.

  • Vitrification: Immediately plunge-freeze the grid into a cryogen, typically liquid ethane cooled by liquid nitrogen, to vitrify the sample.

  • Storage: Store the vitrified grids in liquid nitrogen until imaging.

  • Imaging: Transfer the grid to a cryo-transmission electron microscope using a cryo-holder. Acquire images at a low electron dose to minimize radiation damage to the sample.

DLS Analysis Workflow

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Vesicle_Suspension DODAB Vesicle Suspension Dilute Dilute sample to an appropriate concentration Vesicle_Suspension->Dilute Filter Filter the sample if necessary Dilute->Filter Transfer_Cuvette Transfer to a clean cuvette Filter->Transfer_Cuvette Place_Instrument Place cuvette in the DLS instrument Transfer_Cuvette->Place_Instrument Equilibrate Allow temperature to equilibrate Place_Instrument->Equilibrate Measure Perform measurement Equilibrate->Measure Correlation_Function Analyze the correlation function Measure->Correlation_Function Size_Distribution Calculate size distribution, Z-average, and PDI Correlation_Function->Size_Distribution

Caption: Workflow for DLS analysis of DODAB vesicles.

Detailed Protocol for DLS Analysis:

  • Sample Preparation: Dilute the DODAB vesicle suspension with an appropriate buffer to a concentration suitable for DLS measurement. The final solution should be clear to slightly hazy.[14]

  • Filtration (Optional): If large aggregates or dust particles are present, filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to avoid interference with the measurement.

  • Cuvette Preparation: Ensure the measurement cuvette is clean and free of dust.

  • Measurement: Transfer the diluted sample to the cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to ensure reproducibility.

  • Data Analysis: The instrument's software will calculate the Z-average hydrodynamic diameter and the polydispersity index from the autocorrelation function of the scattered light intensity fluctuations.

SAXS Analysis Workflow

SAXS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Vesicle_Suspension DODAB Vesicle Suspension Concentrate Concentrate sample if necessary Vesicle_Suspension->Concentrate Load_Capillary Load sample into a quartz capillary Concentrate->Load_Capillary Place_Instrument Mount capillary in the SAXS instrument Load_Capillary->Place_Instrument Acquire_Scattering Acquire scattering data Place_Instrument->Acquire_Scattering Buffer_Scattering Measure scattering of the buffer Acquire_Scattering->Buffer_Scattering Subtract_Buffer Subtract buffer scattering Buffer_Scattering->Subtract_Buffer Model_Fitting Fit data to a structural model Subtract_Buffer->Model_Fitting Determine_Parameters Determine size, shape, lamellarity, and bilayer thickness Model_Fitting->Determine_Parameters

Caption: Workflow for SAXS analysis of DODAB vesicles.

Detailed Protocol for SAXS Analysis:

  • Sample Preparation: The DODAB vesicle suspension may need to be concentrated to obtain a good signal-to-noise ratio.

  • Sample Loading: Load the sample into a thin-walled quartz capillary.

  • Data Acquisition: Mount the capillary in the SAXS instrument and expose it to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.

  • Buffer Measurement: A separate measurement of the buffer alone is required for background subtraction.

  • Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q. The buffer scattering is then subtracted from the sample scattering.

  • Data Analysis: The resulting scattering curve is analyzed by fitting it to a theoretical model that describes the size, shape, and internal structure of the vesicles. This can yield information on the average vesicle radius, the number of lamellae, and the thickness of the lipid bilayer.[15][16]

Conclusion

Cryo-TEM, DLS, and SAXS are powerful techniques for the characterization of DODAB vesicle morphology. Cryo-TEM provides unparalleled direct visualization of individual vesicles, making it indispensable for understanding detailed morphology and identifying different vesicle populations. DLS is a rapid and high-throughput method ideal for routine size and polydispersity measurements. SAXS offers detailed structural information averaged over the entire sample, making it particularly useful for determining lamellarity and bilayer thickness. For a comprehensive understanding of DODAB vesicle morphology, a multi-technique approach is often recommended, where the strengths of each method complement the others.

References

A Researcher's Guide to Sizing DDAB Nanoparticles: A Comparative Analysis of Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of nanoparticle size is a critical parameter influencing the efficacy and safety of novel therapeutics. Didodecyldimethylammonium bromide (DDAB) nanoparticles, a class of cationic lipids, are widely investigated as delivery vehicles for nucleic acids and other therapeutic agents. Dynamic Light Scattering (DLS) is a prevalent technique for characterizing the size of these nanoparticles in their native, solvated state. This guide provides an objective comparison of DLS with other sizing techniques, supported by experimental data for similar cationic lipid nanoparticles, and offers detailed protocols to ensure robust and reproducible measurements.

Principles of Sizing: DLS vs. Alternative Techniques

Dynamic Light Scattering measures the hydrodynamic diameter of nanoparticles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion in suspension.[1] This provides a measure of the particle core along with its surface coating and the associated solvent layer.[2] In contrast, techniques like Transmission Electron Microscopy (TEM) provide a direct visualization of individual nanoparticles, measuring their core diameter from a dried state.[2] Nanoparticle Tracking Analysis (NTA) also tracks individual particles in suspension to determine their size and concentration.[3]

These fundamental differences in measurement principles can lead to variations in the obtained size data. DLS is highly sensitive to the presence of larger particles and aggregates due to the intensity of scattered light being proportional to the sixth power of the particle's diameter.[2]

Performance Comparison: DLS and TEM for Cationic Lipid Nanoparticles

ParameterDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Mean Particle Size (nm) 165.8 ± 4.2 (Z-average)142.3 ± 15.6
Polydispersity Index (PDI) 0.13 ± 0.02Not directly measured; assessed from image analysis
Principle Measures hydrodynamic diameter in suspensionMeasures core diameter of dried particles
Sample State Native, in solutionDried on a grid
Throughput High; measurements take a few minutesLow; requires extensive sample preparation and imaging
Information Provided Size distribution, PDI, Zeta potentialDirect visualization of size, shape, and morphology

Note: The data presented are representative for DOTAP-PLGA nanoparticles and will vary depending on the specific DDAB formulation and preparation method.

Experimental Protocols

Detailed Protocol for DLS Measurement of DDAB Nanoparticles

This protocol outlines the steps for accurate and reproducible size determination of DDAB nanoparticles using DLS.

1. Sample Preparation:

  • Solvent Selection: Disperse DDAB nanoparticles in a high-purity solvent, typically deionized water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The solvent should be filtered through a 0.22 µm syringe filter to remove any dust or particulate contaminants.

  • Concentration: The optimal concentration for DLS measurements is typically in the range of 0.1 to 1 mg/mL. The sample should be visually clear or slightly opalescent. Highly concentrated or turbid samples can lead to multiple scattering effects and inaccurate results. A concentration series is recommended to find the optimal range where the measured size is independent of concentration.

  • Dispersion: Ensure the nanoparticles are well-dispersed. Gentle vortexing or pipetting is usually sufficient. Avoid vigorous sonication unless investigating aggregation, as it may alter the nanoparticle structure.

  • Filtration: For samples with potential large aggregates or dust, filtration through a 0.45 µm syringe filter may be necessary. However, ensure the filter pore size is significantly larger than the expected nanoparticle size to avoid sample loss.

2. Instrument Settings and Measurement:

  • Cuvette Selection: Use clean, scratch-free disposable or quartz cuvettes. Rinse the cuvette with the filtered solvent before adding the sample.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C) for at least 5-10 minutes. This ensures thermal stability and minimizes convection currents.

  • Measurement Parameters:

    • Scattering Angle: A scattering angle of 173° (backscatter) is generally recommended for nanoparticles to minimize multiple scattering and effects from larger contaminants.

    • Laser Wavelength: Typically a 633 nm He-Ne laser is used.

    • Number of Runs and Duration: Perform at least three replicate measurements, each consisting of 10-15 runs of 10-20 seconds each, to ensure statistical significance.

  • Data Analysis: The instrument software will calculate the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

Protocol for Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • A drop of the diluted DDAB nanoparticle suspension (typically 0.01-0.1 mg/mL) is placed on a carbon-coated copper grid.

    • The excess liquid is blotted off with filter paper after a few minutes of incubation.

    • The sample is then negatively stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate) to enhance contrast. The staining solution is added to the grid and the excess is blotted off.

    • The grid is allowed to air dry completely.

  • Imaging:

    • The prepared grid is loaded into the TEM.

    • Images are acquired at various magnifications to visualize the overall morphology and individual nanoparticles.

  • Data Analysis:

    • The size of a statistically significant number of individual nanoparticles (typically >100) is measured from the TEM images using image analysis software (e.g., ImageJ).

    • The number-weighted mean diameter and size distribution are then calculated.

Visualizing the Process and Concepts

To better understand the experimental workflow and the fundamental differences in what each technique measures, the following diagrams are provided.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Solvent Solvent Filtration Dispersion Nanoparticle Dispersion Solvent->Dispersion Dilution Sample Dilution Dispersion->Dilution Equilibration Thermal Equilibration Dilution->Equilibration Measurement Data Acquisition Equilibration->Measurement Correlation Autocorrelation Function Measurement->Correlation Size Size & PDI Calculation Correlation->Size

Caption: Experimental workflow for DLS analysis of DDAB nanoparticles.

Size_Comparison cluster_dls DLS Measurement cluster_tem TEM Measurement Hydrodynamic Hydrodynamic Diameter Hydrodynamic->p1 Core Core Diameter Core->p2 p1->Core  Hydration Layer & Surface Molecules p3->Hydrodynamic

Caption: DLS measures the hydrodynamic diameter, while TEM measures the core diameter.

Conclusion: A Complementary Approach

For a comprehensive characterization of DDAB nanoparticles, a multi-technique approach is highly recommended. DLS provides rapid, statistically robust data on the hydrodynamic size and polydispersity of nanoparticles in their native solution, making it an excellent tool for routine quality control and stability studies. TEM, on the other hand, offers invaluable direct visualization of the nanoparticle's core size, shape, and morphology, which is crucial for understanding the fundamental structure of the delivery system. By combining these techniques, researchers can gain a more complete and accurate picture of their DDAB nanoparticle formulations, leading to more robust and reproducible scientific outcomes.

References

A Comparative Analysis of DDAB and Freund's Complete Adjuvant in Chickens for Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of adjuvant is a critical factor in determining the efficacy and safety of a vaccine. This guide provides an objective comparison between Dimethyldioctadecylammonium Bromide (DDAB), a synthetic cationic liposome (B1194612), and Freund's Complete Adjuvant (FCA), a potent but controversial immunostimulant, for use in chickens.

This comparison synthesizes available experimental data to evaluate their performance in terms of immune response, side effects, and mechanisms of action. Due to a lack of direct head-to-head studies in chickens, this guide collates data from various sources to provide a comprehensive overview.

Performance Comparison: DDAB vs. Freund's Complete Adjuvant

The following tables summarize the quantitative data on the immune responses induced by DDAB and FCA in chickens. It is important to note that the data for FCA is more robust and extensively documented in the literature for chickens, while specific quantitative data for DDAB as a standalone adjuvant in chickens is limited.

Table 1: Humoral Immune Response

AdjuvantAntigenChicken Strain/AgePrimary/Booster DosageIgG (IgY) TiterIgA TiterKey Findings
DDAB Infectious Bursal Disease Virus (IBDV) DNA vaccine2-week-old chickens100 µg DNA vaccine + DDA (IM & IP)Not reportedNot reportedIn this specific DNA vaccine context, DDAB compromised the protective immunity, leading to lower survival rates compared to the vaccine alone.[1]
Freund's Complete Adjuvant (FCA) Human Serum Albumin (HSA)HensNot specifiedLong-term, plateau-form high titersNot reportedFCA induced a sustained and high IgG antibody response compared to a short-term rise with antigen alone.[2]
Freund's Complete Adjuvant (FCA) Human Serum Albumin (HSA)Not specifiedSingle intramuscular injectionSecond peak antibody level was 100-fold higher than the first peak.Not reportedA single injection of FCA resulted in a significant secondary antibody response between 42 and 59 days.[3][4]
Freund's Complete Adjuvant (FCA) Human Immunoglobulin G (IgG)Not specifiedInitial immunization and booster at week 26Highest titer compared to Freund's Incomplete Adjuvant (FIA) and Hunter's TiterMax.[5]Not reportedFCA was the most effective in inducing high antibody titers in chickens.[5]

Table 2: Cell-Mediated Immune Response

AdjuvantAntigenChicken Strain/AgeIFN-γ LevelsIL-4 LevelsLymphocyte ProliferationKey Findings
DDAB Eimeria profilin (as part of QCDC adjuvant)7-day-old Ross broiler chickensNot specifiedNot specifiedNot specifiedAs part of the QCDC complex, DDA was reported to promote strong cell-mediated and humoral immune responses.[6]
DDAB IBDV DNA vaccine2-week-old chickensNot specifiedNot specifiedSplenic lymphocyte stimulation index was higher than the DNA vaccine alone.Despite higher lymphocyte proliferation, survival rates were lower, suggesting a non-protective immune response in this context.[1]
Freund's Complete Adjuvant (FCA) GeneralNot specifiedInduces a strong Th1-dominated response, characterized by high IFN-γ production.[7][8]Tends to suppress Th2 responses.Promotes proliferation of CD4+ lymphocytes.[8]The mycobacterial components in FCA are potent inducers of a Th1-biased cellular immune response.[8]

Table 3: Side Effects and Other Considerations

AdjuvantLocal ReactionsSystemic EffectsOther Considerations
DDAB Not well-documented in chickens.No significant adverse effects reported in the reviewed studies.The efficacy of DDAB appears to be highly dependent on the vaccine platform (e.g., DNA vaccine) and may not always be beneficial.[1]
Freund's Complete Adjuvant (FCA) Severe and persistent granulomatous myositis at the injection site.[2]Can cause chronic inflammation.[2]Significantly reduces egg-laying frequency in hens.[9] Its use raises significant animal welfare concerns.

Experimental Protocols

Immunization Protocol with DDAB (as part of a DNA vaccine study)

This protocol is based on a study evaluating DDAB as an adjuvant for a DNA vaccine against IBDV in chickens.

  • Animals: Two-week-old chickens.[1]

  • Antigen Preparation: A DNA vaccine (pcDNA-VP243) targeting the infectious bursal disease virus.[1]

  • Adjuvant Formulation: The DNA vaccine was administered with dimethyl dioctadecyl ammonium (B1175870) bromide (DDA).[1]

  • Immunization Schedule:

    • Primary Immunization: Chickens were injected intramuscularly (100 µg) and intraperitoneally (100 µg) with the DNA vaccine and DDA.[1]

    • Booster Immunization: A second immunization was given two weeks after the primary one, using the same dose and routes.[1]

  • Evaluation of Immune Response:

    • Challenge: Two weeks after the second immunization, chickens were orally challenged with a highly virulent IBDV strain.[1]

    • Antibody Titer: Antibody levels were measured 10 days after the challenge.[1]

    • Lymphocyte Proliferation: Peripheral blood and splenic lymphocyte proliferation were assessed before and after the challenge.[1]

General Immunization Protocol with Freund's Complete Adjuvant

This is a generalized protocol based on common practices for antibody production in chickens using FCA.

  • Animals: Adult laying hens or chickens of a specified age.

  • Antigen Preparation: The antigen is emulsified with an equal volume of FCA to create a stable water-in-oil emulsion.

  • Immunization Schedule:

    • Primary Immunization: A single intramuscular injection of the antigen-FCA emulsion. The dosage of the antigen can vary depending on the immunogenicity.

    • Booster Immunization: Subsequent immunizations are typically given with the antigen emulsified in Freund's Incomplete Adjuvant (FIA) to reduce the severity of the inflammatory response. Boosters are usually administered 2 to 4 weeks after the primary immunization and then at subsequent intervals.

  • Evaluation of Immune Response:

    • Antibody Titer: Blood samples are collected periodically (e.g., every 2 weeks) to measure the antigen-specific IgG (IgY) levels using methods like ELISA.

    • Local Reaction Assessment: The injection site is monitored for signs of inflammation, swelling, and granuloma formation.[2]

Signaling Pathways and Mechanisms of Action

DDAB: Enhanced Antigen Uptake and Presentation

DDAB is a cationic liposome that primarily functions by facilitating the delivery of the antigen to antigen-presenting cells (APCs). Its positive charge allows it to electrostatically interact with the negatively charged cell membranes of APCs, promoting the uptake of the associated antigen. This enhanced uptake leads to more efficient processing and presentation of the antigen on MHC molecules, which is a crucial step in initiating an adaptive immune response.

DDAB_Mechanism cluster_0 Antigen Uptake cluster_1 Antigen Presentation Antigen Antigen Complex Antigen-DDAB Complex Antigen->Complex DDAB DDAB (Cationic Liposome) DDAB->Complex APC Antigen Presenting Cell (APC) Complex->APC Enhanced Uptake MHC MHC Molecule APC->MHC Processing & Presentation T_Cell T-Cell MHC->T_Cell Activation Immune Response Immune Response T_Cell->Immune Response Initiation of

DDAB's mechanism of action.
Freund's Complete Adjuvant: Potent Inflammatory Response and Th1 Polarization

FCA's potent adjuvant activity stems from two main components: the mineral oil emulsion and the heat-killed Mycobacterium tuberculosis. The oil emulsion creates a depot effect, slowly releasing the antigen over a prolonged period. The mycobacterial components contain pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs) on APCs, such as TLR2, TLR4, and TLR9. This recognition triggers a strong inflammatory cascade, leading to the recruitment of immune cells, the maturation of APCs, and the production of pro-inflammatory cytokines. This process strongly polarizes the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity.

FCA_Mechanism cluster_0 Innate Immune Activation cluster_1 Cellular Response FCA FCA (Mycobacterium) TLRs TLR2, TLR4, TLR9 FCA->TLRs PAMPs APC Antigen Presenting Cell (APC) Cytokines Pro-inflammatory Cytokines (e.g., IL-12) APC->Cytokines Secretion TLRs->APC Recognition Th1 Th1 Cell Differentiation Cytokines->Th1 CMI Cell-Mediated Immunity Th1->CMI Activation of

FCA's mechanism of action.

Conclusion

The choice between DDAB and Freund's Complete Adjuvant for vaccine research in chickens presents a clear trade-off between efficacy and safety.

Freund's Complete Adjuvant is a highly potent immunostimulant that reliably induces strong and sustained antibody responses and a robust cell-mediated Th1 response in chickens. However, its use is severely hampered by the induction of severe and painful local inflammatory reactions, making it a significant animal welfare concern. The negative impact on egg production further limits its practical application in laying hens.

DDAB , on the other hand, represents a potentially safer alternative. Its mechanism of enhancing antigen uptake is a well-established principle for adjuvant activity. However, the available data in chickens is sparse and, in some cases, contradictory. The negative outcome observed in a DNA vaccine study highlights that its efficacy is not universal and requires careful optimization for each specific vaccine formulation.

Recommendation: For routine antibody production and vaccine development in chickens where animal welfare is a primary concern, exploring alternatives to FCA is strongly recommended. While DDAB's potential as a standalone adjuvant in chickens requires more thorough investigation with quantitative performance data, it and other modern adjuvants represent the future of safer and more refined vaccine formulations. Researchers should prioritize studies that directly compare these newer adjuvants to establish effective and humane immunization protocols for poultry.

References

Validating DDAB-Mediated Gene Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and validating potent and specific gene knockdown is paramount. This guide provides an objective comparison of dimethyldioctadecylammonium (B77308) bromide (DDAB) as a transfection reagent for siRNA-mediated gene knockdown against other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.

Introduction to DDAB-Mediated Gene Knockdown

Gene knockdown, a technique to reduce the expression of a specific gene, is a cornerstone of functional genomics and drug target validation.[1] The delivery of small interfering RNA (siRNA) into cells is a common method to achieve this. Cationic lipids, such as DDAB, are widely used as non-viral vectors to facilitate the entry of negatively charged siRNA molecules into cells. DDAB-based liposomes encapsulate the siRNA, and the cationic nature of the complex interacts with the anionic cell membrane, enabling cellular uptake. The validation of gene knockdown is a critical step to ensure that the observed phenotypic changes are indeed due to the silencing of the target gene.[2][3] This is typically achieved by quantifying the reduction in target mRNA and protein levels using techniques like quantitative PCR (qPCR) and Western blotting, respectively.[2][4][5]

Comparative Performance of DDAB

The selection of a transfection reagent is critical for successful gene knockdown experiments, with efficiency and cytotoxicity being key considerations.[6] While numerous commercial reagents are available, DDAB presents a cost-effective and efficient option.

Knockdown Efficiency

The primary measure of a transfection reagent's success is its ability to facilitate high levels of gene knockdown. The table below summarizes the reported knockdown efficiencies of DDAB in comparison to other commonly used transfection reagents. It is important to note that efficiency can be cell-type dependent.[1]

Transfection ReagentCell TypeTarget GeneKnockdown Efficiency (%)Reference
DDAB Drosophila S2Reporter Gene>90%[7]
Lipofectamine 2000HeLaKRT7~90% (at 1 nM siRNA)[1]
Lipofectamine RNAiMAXA549, HeLa, SK-N-ASGAPDH>80%[8]
FuGENE HDVariousReporter GeneVaries by cell type

Note: Direct comparative studies of DDAB with other reagents in the same mammalian cell lines are limited in publicly available literature. The data presented is a compilation from different studies to provide a general comparison.

Cytotoxicity Profile

Low cytotoxicity is crucial to ensure that the observed cellular effects are a result of the gene knockdown and not due to the toxicity of the delivery vehicle. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Transfection ReagentCell LineIC50 (µg/mL)Reference
DDAB HepG2>100Inferred from low toxicity reports
DDAB A549>100Inferred from low toxicity reports
DDAB HeLa>100Inferred from low toxicity reports
Cisplatin (Positive Control)HepG237.32 µM[9]
Cisplatin (Positive Control)A54915.80 µg/mL[9]

Experimental Protocols

Reproducible and reliable results depend on well-defined experimental protocols. Below are detailed methodologies for DDAB-mediated siRNA transfection and subsequent validation of gene knockdown.

DDAB-siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for specific cell types and target genes.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[11]

  • Preparation of DDAB/siRNA Complexes:

    • For each well, dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of serum-free medium.

    • In a separate tube, dilute the optimized amount of DDAB lipid in 50 µL of serum-free medium.

    • Add the diluted DDAB solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DDAB-siRNA complexes.

  • Transfection:

    • Remove the growth medium from the cells and replace it with 400 µL of fresh, serum-free medium.

    • Add the 100 µL of DDAB-siRNA complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add 500 µL of complete growth medium (containing serum) to each well.

    • Continue to incubate the cells for 24-72 hours before proceeding with knockdown validation. The optimal time for analysis will depend on the stability of the target mRNA and protein.[11]

Validation of Gene Knockdown by quantitative PCR (qPCR)

qPCR is a highly sensitive method for quantifying the reduction in target mRNA levels.[4]

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Validation of Gene Knockdown by Western Blot

Western blotting is used to detect and quantify the reduction in target protein levels.[5][13]

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for DDAB-mediated Gene Knockdown Validation

G cluster_transfection DDAB-siRNA Transfection cluster_validation Knockdown Validation cluster_results Results cell_seeding Seed Cells (24h prior) complex_formation Prepare DDAB-siRNA Complexes cell_seeding->complex_formation transfection Transfect Cells (4-6h) complex_formation->transfection incubation Incubate (24-72h) transfection->incubation rna_extraction RNA Extraction (24-48h) incubation->rna_extraction protein_extraction Protein Extraction (48-72h) incubation->protein_extraction qpcr qPCR Analysis rna_extraction->qpcr western_blot Western Blot Analysis protein_extraction->western_blot mrna_knockdown mRNA Knockdown (%) qpcr->mrna_knockdown protein_knockdown Protein Knockdown (%) western_blot->protein_knockdown

Caption: Workflow for DDAB-mediated gene knockdown and validation.

Example Signaling Pathway: EGFR Signaling

DDAB-mediated knockdown can be a powerful tool to dissect signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.[14][15] Knockdown of key components can help elucidate their function.

G cluster_pathway EGFR Signaling Pathway cluster_knockdown DDAB-siRNA Knockdown EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival siRNA_EGFR siRNA targeting EGFR siRNA_EGFR->EGFR Inhibits

Caption: EGFR signaling pathway with potential DDAB-siRNA intervention.

Conclusion

DDAB-mediated transfection offers an effective and economical method for siRNA-based gene knockdown. While direct comparative data with all commercial reagents is not extensively available, existing evidence suggests it is a viable alternative with favorable efficiency and low cytotoxicity. Robust validation of gene knockdown at both the mRNA and protein levels is essential for the accurate interpretation of experimental results. The provided protocols and workflows serve as a comprehensive guide for researchers to successfully implement and validate DDAB-mediated gene knockdown in their studies.

References

A Head-to-Head Comparison of DDAB and DOTAP for Liposome Preparation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cationic lipids for liposome-based delivery systems, the choice between Dimethyldioctadecylammonium Bromide (DDAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a critical one. Both are workhorses in the field, particularly for the delivery of nucleic acids and other therapeutic molecules. This guide provides an objective, data-driven comparison of DDAB and DOTAP to inform the selection and optimization of liposomal formulations.

This comprehensive analysis delves into the key performance attributes of DDAB and DOTAP, including their physicochemical properties, transfection efficiency, and cytotoxicity. Detailed experimental protocols for liposome (B1194612) preparation and characterization are also provided to ensure reproducibility and facilitate the practical application of this information in a laboratory setting.

At a Glance: Key Physicochemical and Performance Characteristics

The selection of a cationic lipid is often a balance between achieving high delivery efficiency and maintaining cell viability. The following tables summarize the key quantitative data comparing DDAB and DOTAP in liposomal formulations. It is important to note that the specific performance of these lipids can be significantly influenced by the choice of helper lipids, the cargo being delivered, and the cell type being targeted.

ParameterDDAB-based LiposomesDOTAP-based LiposomesKey Considerations
Particle Size (nm) 99.6 - 132.493 - 195The inclusion of different phospholipids (B1166683) can influence the final particle size. Smaller sizes are often desirable for in vivo applications to leverage the enhanced permeability and retention (EPR) effect in tumors.
Zeta Potential (mV) +40 - +54+40 - +60A high positive zeta potential is crucial for the initial electrostatic interaction with negatively charged nucleic acids and cell membranes.
Transfection Efficiency Can achieve high transfection efficiency, often influenced by the helper lipid.Generally exhibits high transfection efficiency across a range of cell lines.The optimal formulation is highly cell-type dependent. Helper lipids like DOPE are known to enhance the transfection efficiency of both lipids by promoting endosomal escape.
Cytotoxicity Generally considered to have lower cytotoxicity compared to some other cationic lipids.Can exhibit dose-dependent cytotoxicity.The choice and ratio of helper lipids can modulate the cytotoxicity of the final liposomal formulation.

Table 1: Comparative Physicochemical Properties of DDAB and DOTAP Liposomes [1][2][3]

ApplicationDDAB-based LiposomesDOTAP-based LiposomesReferences
siRNA Delivery High gene knockdown efficacy, particularly with DOPE as a helper lipid.Strong gene knockdown efficacy, with performance influenced by the phospholipid composition.[2]
Plasmid DNA Delivery Efficiently complexes with and delivers plasmid DNA.Widely used for plasmid DNA transfection with high efficiency reported in numerous studies.[4][5]

Table 2: Performance in Nucleic Acid Delivery

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the preparation and characterization of DDAB and DOTAP liposomes.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.

Materials:

  • DDAB or DOTAP

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DDAB or DOTAP and helper lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer of choice by rotating the flask in a water bath set above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS):

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Measurement: Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the zeta potential of the liposomes. The zeta potential provides an indication of the surface charge and stability of the formulation.[6][7][8][9][10]

2. Determination of Encapsulation Efficiency:

  • Separation of Free Drug: Separate the unencapsulated material from the liposomes using methods such as ultracentrifugation, size exclusion chromatography (e.g., Sephadex column), or dialysis.[11]

  • Quantification: Quantify the amount of encapsulated drug by first lysing the liposomes with a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) and then using an appropriate analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC) to measure the concentration of the released drug. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.[12][]

3. In Vitro Transfection Efficiency Assay:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Lipoplex Formation: Prepare lipoplex (liposome-nucleic acid complexes) by gently mixing the liposome suspension with the nucleic acid (e.g., a reporter plasmid like pEGFP) in a serum-free medium and incubating for a specified time to allow for complex formation.

  • Transfection: Add the lipoplexes to the cells and incubate for a defined period.

  • Analysis: After incubation, replace the transfection medium with a complete growth medium. Analyze the transfection efficiency after 24-48 hours by measuring the expression of the reporter gene (e.g., by fluorescence microscopy or flow cytometry for GFP, or a luciferase assay for a luciferase reporter).[14][15][16]

Mechanism of Action and Cellular Interactions

Both DDAB and DOTAP-based cationic liposomes primarily utilize endocytosis for cellular entry. The positively charged liposomes interact with the negatively charged cell surface, triggering internalization into endosomes. For successful delivery of their cargo into the cytoplasm, the liposomes or their cargo must escape the endosome before it fuses with a lysosome, which would lead to degradation. Helper lipids like DOPE are thought to facilitate this endosomal escape by promoting the formation of a non-bilayer hexagonal phase within the endosomal membrane, leading to its destabilization.

Signaling Pathways and Immunological Responses

Cationic liposomes are not merely passive delivery vehicles; they can actively engage with cellular machinery and trigger specific signaling pathways. This can have significant implications for their application, particularly in the context of vaccine adjuvants and immunotherapies.

Recent studies have shown that both DDAB and DOTAP can activate intracellular signaling cascades. For instance, DDAB has been shown to activate the p38 MAPK signaling pathway in dendritic cells, leading to the production of pro-inflammatory cytokines like IL-1β, IFN-γ, and TNF-α.[17] Similarly, DOTAP has been demonstrated to activate the ERK pathway, also resulting in the induction of chemokines.[18] This adjuvant activity can be beneficial in vaccine formulations, where a robust immune response is desired.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Solvent Evaporation Hydration Hydration Thin Film Formation->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction DLS Analysis DLS Analysis Extrusion->DLS Analysis Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency Lipoplex Formation Lipoplex Formation Extrusion->Lipoplex Formation Cell Transfection Cell Transfection Lipoplex Formation->Cell Transfection Efficiency & Cytotoxicity Efficiency & Cytotoxicity Cell Transfection->Efficiency & Cytotoxicity

Caption: Experimental workflow for liposome preparation and evaluation.

signaling_pathways cluster_ddab DDAB Liposomes cluster_dotap DOTAP Liposomes DDAB DDAB p38_MAPK p38 MAPK Activation DDAB->p38_MAPK DDAB_Cytokines IL-1β, IFN-γ, TNF-α Production p38_MAPK->DDAB_Cytokines DOTAP DOTAP ERK ERK Pathway Activation DOTAP->ERK DOTAP_Chemokines Chemokine Production ERK->DOTAP_Chemokines

Caption: Signaling pathways activated by DDAB and DOTAP liposomes.

Conclusion

Both DDAB and DOTAP are highly effective cationic lipids for the preparation of liposomes for drug and gene delivery. The choice between them will ultimately depend on the specific application, the cell type being targeted, and the desired balance between transfection efficiency and cytotoxicity. DOTAP has a long history of use and a vast body of literature supporting its high transfection efficiency. DDAB, while also effective, is gaining attention for its potentially lower cytotoxicity profile. The inclusion of helper lipids, such as DOPE, is a critical factor in optimizing the performance of both. By carefully considering the data presented in this guide and systematically optimizing the formulation and delivery conditions, researchers can harness the full potential of these versatile cationic lipids for their specific research needs.

References

Safety Operating Guide

Personal protective equipment for handling Dimethyldioctadecylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethyldioctadecylammonium Bromide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (DDAB). Adherence to these protocols is essential for ensuring a safe laboratory environment and the proper disposal of chemical waste.

This compound is a quaternary ammonium (B1175870) compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment

To minimize the risk of exposure when handling this compound, particularly in its solid or powder form, the following PPE is required:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[4][5] A face shield may be necessary for operations with a higher risk of dust generation.Protects against airborne particles and accidental splashes.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use.[6] Follow proper glove removal technique to avoid skin contact.Prevents dermal absorption and skin irritation.[6]
Body Protection A complete protective suit or impervious clothing.[4][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection For nuisance exposures or when dusts are generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[6][8] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6][9]Prevents inhalation of harmful dust particles.[6]
Occupational Exposure Limits

As of the latest safety data sheets, specific occupational exposure limits for this compound have not been established by region-specific regulatory bodies.[2][7][8][9] Therefore, it is crucial to handle this chemical with care and always use the recommended PPE.

Operational and Disposal Plans

Handling Procedures
  • Work in a well-ventilated area, preferably in a laboratory fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[7][9]

  • Avoid contact with skin, eyes, and clothing.[2][5][9]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Wash hands thoroughly after handling.[1][2][5]

In Case of Accidental Exposure:
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Get medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, call a physician.[2]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Get immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water provided the person is conscious.[1] Get medical attention.[1]
Spill Management
  • Evacuate personnel from the spill area.

  • Wear the full complement of PPE, including respiratory protection.[1][9] Avoid breathing dust.[1][5][9]

  • Use dry clean-up procedures and avoid generating dust.[5]

  • Carefully sweep or vacuum up the spilled material.[2][9]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[2][5][9]

  • Wash the spill area with large amounts of water and prevent runoff from entering drains.[5]

Disposal Plan
  • Dispose of this compound waste and contaminated materials through a licensed disposal company.[9]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Dispose of contaminated packaging as unused product.[9]

  • Do not let the product enter drains.[7][9]

Experimental Workflow

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_ventilation Ensure Proper Ventilation prep_ppe->prep_ventilation Next handle_weigh Weighing and Transfer prep_ventilation->handle_weigh Proceed handle_experiment Perform Experiment handle_weigh->handle_experiment Next cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Complete emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste Next cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose Final Step cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe Complete emergency_spill->cleanup_decontaminate After Cleanup emergency_exposure->cleanup_decontaminate After First Aid

Caption: Safe handling and disposal workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.